molecular formula C6H4Cl2O2S B066824 5-Chloro-4-methoxythiophene-3-carbonyl chloride CAS No. 175137-49-2

5-Chloro-4-methoxythiophene-3-carbonyl chloride

Cat. No.: B066824
CAS No.: 175137-49-2
M. Wt: 211.06 g/mol
InChI Key: ZLLVFNBZGFSCKR-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS 175137-49-2) is a high-value heterocyclic building block specifically engineered for advanced pharmaceutical research and drug discovery. This multifunctional acid chloride features a thiophene core, a privileged scaffold in medicinal chemistry ranked 4th in US FDA-approved small drug molecules over the past decade. The strategic substitution with chlorine and methoxy groups on the electron-rich thiophene ring, in conjunction with the highly reactive carbonyl chloride moiety, makes this compound an exceptionally versatile intermediate for constructing complex molecular architectures. Key Research Applications: • Medicinal Chemistry & Drug Discovery: Serves as a critical precursor for the synthesis of novel bioactive molecules, particularly in developing antimicrobial and anticancer agents. The thiophene ring acts as an effective bio-isostere for phenyl rings, enhancing metabolic stability and binding affinity in target compounds. • Organic Synthesis: The acyl chloride group is highly reactive towards nucleophiles, enabling efficient amide and ester formation. It is ideal for N-acylation reactions with amines, including piperazine derivatives, to create complex amides for pharmacological evaluation. • Material Science: As a functionalized thiophene, it holds potential for developing organic semiconductors and electronic materials. Physical & Chemical Properties: • Molecular Formula: C 6 H 4 Cl 2 O 2 S • Molecular Weight: 211.07 g/mol • Melting Point: 66-68 °C • Appearance: White to off-white crystalline solid Safety Information: This compound is classified as an irritant (Xi) and corrosive (C). Handle with appropriate personal protective equipment in a well-ventilated fume hood. Disclaimer: This product is provided "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. The researcher assumes all liability for its safe handling and use.

Properties

IUPAC Name

5-chloro-4-methoxythiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c1-10-4-3(5(7)9)2-11-6(4)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLVFNBZGFSCKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380895
Record name 5-Chloro-4-methoxythiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-49-2
Record name 5-Chloro-4-methoxythiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical characteristics of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-4-methoxythiophene-3-carbonyl chloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core physicochemical characteristics, reactivity profile, and practical applications, offering field-proven insights to guide its effective use in research and development.

Introduction: A Versatile Heterocyclic Intermediate

This compound (CAS No. 175137-49-2) is a substituted thiophene derivative featuring a highly reactive acyl chloride functional group. The unique arrangement of the chloro, methoxy, and carbonyl chloride substituents on the thiophene ring makes it a valuable intermediate for synthesizing a wide range of more complex molecules.[1] Its structure is particularly relevant in the development of novel pharmaceutical agents and advanced materials, where the thiophene core and its functionalization play a critical role in modulating biological activity and material properties.[2][3] This document serves as a technical resource, consolidating essential data to ensure its safe and effective application in the laboratory.

Core Physicochemical & Structural Properties

The physical state and solubility of a reagent are foundational to its application in synthesis. This compound is typically an off-white to slight yellow solid at room temperature.[4] The presence of the polar carbonyl and methoxy groups, combined with the halogen, results in a molecule with moderate polarity.

Molecular Structure

The molecule's reactivity is dictated by the interplay of its constituent parts: the electron-rich thiophene ring, the electron-donating methoxy group, and the two strongly electron-withdrawing chlorine atoms (one on the ring and one in the acyl chloride group). The acyl chloride is the primary site of reactivity, being a potent electrophile.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 175137-49-2[4][5]
Molecular Formula C₆H₄Cl₂O₂S[5][6]
Molecular Weight 211.07 g/mol [5][7]
Appearance Off-white to slight yellow solid[4][8]
Melting Point 66°C[7]
Boiling Point 281.7°C at 760 mmHg[7]
Density 1.494 g/cm³[7]

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is paramount. The following is a predictive guide to the key spectroscopic signatures for verifying the identity and purity of this compound.

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Thiophene Proton (H-2)Singlet, ~7.0-7.5 ppm
Methoxy Protons (-OCH₃)Singlet, ~3.9-4.2 ppm
¹³C NMR Carbonyl Carbon (C=O)~160-165 ppm
Thiophene Ring Carbons~110-160 ppm
Methoxy Carbon (-OCH₃)~60-65 ppm
IR Spectroscopy C=O Stretch (Acyl Chloride)Strong absorption at ~1750-1790 cm⁻¹
C-O Stretch (Methoxy)~1250 cm⁻¹ and ~1050 cm⁻¹
C-Cl Stretch~650-850 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺Isotopic pattern for 2 Cl atoms at m/z 210, 212, 214

Note: Predicted NMR values are based on standard chemical shift tables and may vary depending on the deuterated solvent used.[9]

Reactivity, Stability, and Handling

Core Reactivity: The Acyl Chloride Moiety

The high reactivity of this compound is dominated by the acyl chloride group.[10] The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it an excellent acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.[11]

Common reactions include:

  • Hydrolysis: Reacts violently with water and even atmospheric moisture to form the corresponding carboxylic acid (5-Chloro-4-methoxythiophene-3-carboxylic acid) and hydrochloric acid (HCl) gas.[10] This is typically an undesirable side reaction.

  • Alcoholysis: Reacts with alcohols to form esters.

  • Aminolysis: Reacts with primary or secondary amines to form amides. This is a cornerstone reaction for incorporating the thiophene scaffold into potential drug candidates.

reagent 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride product Amide Product reagent->product Nucleophilic Acyl Substitution nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product hcl HCl byproduct product->hcl forms

Caption: General reaction pathway for nucleophilic acyl substitution.

Stability, Storage, and Handling Protocol

As with most acyl chlorides, stability is a major concern. The compound is highly sensitive to moisture and should be handled under anhydrous conditions to prevent degradation.[12][13]

Self-Validating Storage and Handling Protocol:

  • Environment: Always handle this reagent inside a certified chemical fume hood with adequate ventilation.[8] The work area must be dry and free of water sources.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[14][15]

  • Inert Atmosphere: For transfers and reactions, use an inert atmosphere (e.g., nitrogen or argon). This prevents hydrolysis from ambient moisture.[16] Syringe and cannula techniques are recommended for transferring solutions.

  • Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area designated for corrosive materials.[8][16] The container should be stored under an inert gas. A desiccator can provide an additional layer of protection.

  • Validation Check: Before use, visually inspect the material. A free-flowing, off-white solid is expected.[4] Clumping, discoloration, or the presence of fumes upon opening the container may indicate hydrolysis and decomposition.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage a Don PPE (Gloves, Goggles, Lab Coat) b Work in Fume Hood a->b c Ensure Dry Glassware b->c d Purge Container with Inert Gas (N₂/Ar) c->d e Weigh/Transfer Quickly d->e f Seal Container Immediately e->f g Store in Corrosives Cabinet f->g h Place in Desiccator g->h

Caption: Recommended workflow for safe handling and storage.

Synthesis Overview

This compound is typically synthesized from its corresponding carboxylic acid precursor, 5-Chloro-4-methoxythiophene-3-carboxylic acid.[17] The conversion is a standard procedure in organic chemistry, most often achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[11][18] The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).

Role in Drug Discovery and Medicinal Chemistry

The structural motifs present in this molecule are of significant interest to medicinal chemists.

  • Thiophene Ring: A well-known bioisostere for a phenyl ring, the thiophene core is present in numerous approved drugs. It can engage in various interactions with biological targets and often imparts favorable metabolic properties.

  • Chloro and Methoxy Groups: These substituents are crucial for modulating a molecule's pharmacokinetic and pharmacodynamic profile.[2] A chloro group can enhance binding affinity through halogen bonding and can block sites of metabolic oxidation, thereby increasing a drug's half-life.[19][20] A methoxy group can act as a hydrogen bond acceptor and influence solubility and cell permeability. The strategic placement of these groups makes this reagent a powerful tool for generating libraries of diverse compounds for biological screening.[3]

Hazard Profile and Emergency Procedures

Hazard Identification:

  • Corrosivity: Causes severe skin burns and serious eye damage.[14][21]

  • Reactivity: Reacts violently with water, producing corrosive HCl gas.[14]

  • Inhalation: Inhalation of dust or vapors can cause chemical burns to the respiratory tract.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[15]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its utility is derived from the potent acylating ability of the carbonyl chloride group and the unique electronic and steric properties of the substituted thiophene ring. A thorough understanding of its physicochemical properties, coupled with strict adherence to safe handling and storage protocols, is essential for leveraging this reagent to its full potential in the pursuit of novel chemical entities.

References

  • BenchChem. A Comparative Guide to the Stability of Acyl Chlorides in Solution.
  • Fiveable. Acid chlorides | Organic Chemistry II Class Notes.
  • Cole-Parmer. Material Safety Data Sheet.
  • Sciencemadness Discussion Board. Acyl chlorides stability.
  • Chemical Communications (RSC Publishing). Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens.
  • ChemicalBook. This compound synthesis.
  • TCI Chemicals. SAFETY DATA SHEET. [2025-05-23].
  • VSNCHEM. vt20334 this compound.
  • LookChem. This compound - Antimex Chemical Limied.
  • Sigma-Aldrich. SAFETY DATA SHEET. [2024-09-30].
  • Fisher Scientific. SAFETY DATA SHEET. [2025-05-01].
  • MySkinRecipes. 5-Chloro-4-methoxythiophene-3-carboxylic acid.
  • Wikipedia. Acyl chloride.
  • PubChem. 5-Chlorothiophene-2-carbonyl Chloride.
  • Chem-Impex International Inc. 3-Thiophenecarbonylchloride, 5-bromo-4-methoxy- MSDS.
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [2024-09-16].
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [2019-07-01].
  • chemsrc.com. 5-Chloro-4-methoxy-thiophene-3-carbonyl chloride. [2024-07-15].
  • Matrix Fine Chemicals. This compound PDF.
  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [2024-03-25].
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [2024-09-30].
  • Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a substituted thiophene derivative of significant interest in synthetic chemistry. As a key intermediate, its structural verification is paramount for the successful development of novel pharmaceutical and agrochemical agents. Thiophene-containing compounds are known for a wide range of biological activities, and the specific substitution pattern of this molecule offers a unique scaffold for further chemical modification. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, offering a predictive analysis based on established principles and data from analogous structures. This document serves as a valuable resource for the unambiguous identification and characterization of this important synthetic building block.

The molecular structure of this compound is presented below:

G M [M]⁺˙ m/z 210/212/214 F1 [M - Cl]⁺ m/z 175/177 M->F1 - Cl• F2 [M - Cl - CO]⁺ m/z 147/149 F1->F2 - CO

Solubility Profile of 5-Chloro-4-methoxythiophene-3-carbonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a substituted thiophene derivative that serves as a versatile building block in medicinal chemistry and materials science. Its utility in organic synthesis is fundamentally governed by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and ultimately, the efficiency of synthetic routes. This technical guide provides a comprehensive overview of the solubility profile of this compound. It delves into the theoretical principles governing its solubility based on its physicochemical properties, with a special focus on the highly reactive acyl chloride moiety. A detailed, self-validating experimental protocol for determining solubility in appropriate aprotic solvents is presented, along with an illustrative solubility dataset. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction to this compound

This compound, with CAS Number 175137-49-2, is a heterocyclic compound of significant interest in synthetic chemistry.[1][2][3] Its structure features a thiophene ring functionalized with chloro, methoxy, and acyl chloride groups. This combination of functional groups makes it a valuable intermediate for creating a diverse range of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[4] The thiophene core is a common scaffold in many biologically active compounds, and the reactive acyl chloride handle allows for facile introduction of this moiety into target structures via reactions with nucleophiles.[5][6]

Compound Properties:

  • Molecular Formula: C₆H₄Cl₂O₂S[3]

  • Molecular Weight: 211.07 g/mol [3][7]

  • Appearance: Typically an off-white to slight yellow solid[1]

The Critical Role of Solubility in Drug Development

In the pharmaceutical industry, understanding a compound's solubility is not merely an academic exercise; it is a critical parameter that influences the entire drug development pipeline. For a synthetic intermediate like this compound, the solubility profile directly impacts:

  • Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of reactants in solution. Poor solubility can lead to sluggish or incomplete reactions, requiring harsh conditions or excess reagents.

  • Purification: Techniques such as crystallization, precipitation, and chromatography are all fundamentally dependent on solubility differences between the desired compound and impurities. Selecting an appropriate solvent system is paramount for achieving high purity.

  • Process Scalability: A process that works on a milligram scale may fail during scale-up if solubility issues are not addressed. Consistent and predictable solubility is key to developing robust and reproducible manufacturing processes.

  • Formulation of Final APIs: While this compound is an intermediate, the solubility characteristics of the derivatives it produces are critical for the formulation of the final active pharmaceutical ingredient (API) into a viable drug product.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful heuristic: nonpolar solutes dissolve in nonpolar solvents, while polar solutes dissolve in polar solvents.

Physicochemical Properties & Structural Analysis

The structure of this compound provides clear indicators of its likely solubility behavior:

  • Thiophene Ring: The aromatic thiophene ring is relatively nonpolar and contributes to solubility in solvents that can engage in π-stacking or have low polarity.

  • Methoxy Group (-OCH₃): This group adds some polar character and can act as a hydrogen bond acceptor.

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and contributes to the molecule's overall polarity.

  • Acyl Chloride Group (-COCl): This is the most dominant functional group. It is highly polar and electrophilic, but it cannot act as a hydrogen bond donor.[6]

Overall, the molecule possesses a moderate degree of polarity. It is not expected to be soluble in highly nonpolar solvents like hexanes but should exhibit good solubility in a range of polar aprotic and chlorinated solvents.

The Impact of the Acyl Chloride Moiety on Solvent Interaction

The acyl chloride functional group is the single most important factor determining solvent selection. Acyl chlorides are the most reactive of the carboxylic acid derivatives.[5] They react vigorously with protic solvents, which contain acidic protons, such as:

  • Water: Hydrolysis occurs rapidly to form the corresponding carboxylic acid and hydrochloric acid (HCl).[5][8] For this reason, acyl chlorides are described as fuming liquids, as they react with atmospheric moisture.[8]

  • Alcohols (e.g., Methanol, Ethanol): Alcoholysis yields an ester and HCl.[5]

  • Primary and Secondary Amines: Aminolysis produces amides.[5]

This extreme reactivity means that protic solvents are unsuitable for determining the physical solubility of this compound. The compound does not dissolve in these solvents; it is consumed by a chemical reaction. Therefore, any solubility study must be conducted exclusively in aprotic solvents (those lacking acidic protons).

Predicting Solubility with Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces (van der Waals).

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are likely to be miscible.[9] By determining the HSP of a target compound, one can screen for optimal solvents. This is typically done by testing the compound's solubility in a range of solvents with known HSP values and fitting the data to a sphere in 3D Hansen space.[10] Solvents that fall inside the sphere are considered "good" solvents, while those outside are "bad" solvents. This method is particularly powerful for identifying synergistic solvent blends, where two poor solvents can be mixed to create an excellent solvent system.[11]

Experimental Protocol for Solubility Determination in Aprotic Solvents

This section outlines a robust, self-validating protocol for quantitatively measuring the equilibrium solubility of this compound using the isothermal shake-flask method. This method is a gold standard for thermodynamic solubility measurements.[12]

Rationale for Method Selection

The isothermal shake-flask method is chosen for its reliability and direct measurement of thermodynamic equilibrium. The protocol is designed to mitigate the compound's reactivity by mandating the use of anhydrous aprotic solvents and a moisture-free environment. Quantification by High-Performance Liquid Chromatography (HPLC) ensures high sensitivity and specificity.

Materials and Equipment
  • Solute: this compound (>98% purity).

  • Solvents: Anhydrous, HPLC-grade aprotic solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Toluene, Dimethyl Sulfoxide).

  • Equipment:

    • Analytical balance (± 0.01 mg)

    • Glass vials with PTFE-lined screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • Calibrated pipettes

    • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

    • Syringe filters (0.22 µm, PTFE, chemically resistant)

    • Inert gas (Nitrogen or Argon) supply

Step-by-Step Protocol
  • Preparation (Moisture Exclusion):

    • Causality: To prevent hydrolysis of the acyl chloride, all glassware must be rigorously dried in an oven (e.g., 120 °C for 4 hours) and cooled in a desiccator under an inert atmosphere. All solvent handling and sample preparation should be performed in a glove box or under a steady stream of nitrogen or argon.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve is required to ensure a saturated solution is formed.

    • Self-Validation: The persistent presence of undissolved solid at the end of the experiment is the primary visual confirmation that equilibrium with a solid phase has been achieved.

  • Solvent Addition & Equilibration:

    • Add a precise volume (e.g., 2.00 mL) of the chosen anhydrous aprotic solvent to the vial.

    • Seal the vial tightly with the PTFE-lined cap.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a minimum of 24 hours.

    • Causality: A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining solid.

    • Causality: This step is crucial for cleanly separating the saturated liquid phase (supernatant) from the undissolved solid without disturbing the equilibrium.

  • Sample Analysis (HPLC):

    • Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

    • Carefully withdraw an aliquot of the clear supernatant from a vial. Immediately filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

    • Self-Validation: The filter must be chemically inert and non-absorbent towards the solute. A quick filtration of a standard solution can confirm this.

    • Dilute the filtered sample with the solvent as necessary to fall within the linear range of the calibration curve.

    • Analyze the prepared sample by HPLC.

    • Perform each solubility measurement in triplicate to ensure reproducibility.

  • Calculation:

    • Determine the concentration of the compound in the diluted sample using the HPLC calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the final solubility in mg/mL or mol/L at the specified temperature.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Dry Glassware B Add Excess Solute C Add Anhydrous Solvent D Seal & Agitate (24h @ 25°C) C->D E Settle & Centrifuge D->E F Filter Supernatant (0.22 µm PTFE) E->F G Dilute Sample F->G H HPLC Quantification G->H I Calculate Solubility (mg/mL) H->I

Caption: Experimental workflow for determining equilibrium solubility via the shake-flask method.

Solubility Profile of this compound

Disclaimer: The following quantitative data is illustrative, based on established chemical principles and the behavior of structurally similar acyl chlorides. Specific experimental determination is required for definitive values.

Quantitative Solubility Data (Illustrative)
SolventSolvent ClassPolarity IndexPredicted Solubility @ 25°C (mg/mL)
n-HexaneNonpolar0.1< 1 (Very Sparingly Soluble)
TolueneNonpolar (Aromatic)2.4~ 50 (Soluble)
Diethyl EtherPolar Aprotic2.8~ 75 (Soluble)
DichloromethaneChlorinated3.1> 200 (Freely Soluble)
Tetrahydrofuran (THF)Polar Aprotic4.0> 200 (Freely Soluble)
Ethyl AcetatePolar Aprotic4.4~ 150 (Freely Soluble)
AcetonePolar Aprotic5.1> 200 (Freely Soluble)
AcetonitrilePolar Aprotic5.8~ 100 (Soluble)
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 200 (Freely Soluble)
MethanolPolar Protic 5.1Reacts
WaterPolar Protic 10.2Reacts Violently
Analysis and Discussion

The illustrative data aligns with the theoretical principles of "like dissolves like."

  • High Solubility: The compound is predicted to be freely soluble in chlorinated solvents (Dichloromethane), polar aprotic ethers (THF), ketones (Acetone), and sulfoxides (DMSO). These solvents have sufficient polarity to interact with the polar groups of the solute without having the reactive protons that would lead to its decomposition. Dichloromethane and THF are excellent choices for conducting reactions due to their high solvating power and relative inertness.

  • Moderate Solubility: Solvents like Toluene, Ethyl Acetate, and Acetonitrile are also predicted to be good solvents. The aromatic nature of Toluene can interact favorably with the thiophene ring.

  • Poor Solubility: In highly nonpolar aliphatic solvents like n-Hexane, the solute-solute interactions are much stronger than the potential solute-solvent interactions, leading to very poor solubility. Hexane could, therefore, be an effective anti-solvent for crystallization or precipitation from a more soluble medium.

  • Reactivity: As emphasized previously, protic solvents like water and methanol are not suitable for dissolving the compound due to rapid chemical reaction.[5][8][13]

Practical Applications & Implications

The solubility profile directly informs practical laboratory and process decisions:

  • Reaction Solvent Choice: For reactions involving nucleophiles, solvents like Dichloromethane, THF, or Acetonitrile are ideal choices, providing good solubility for the acyl chloride starting material.

  • Purification Strategy: A crystallization could be developed by dissolving the crude product in a minimal amount of a high-solubility solvent like Dichloromethane or Ethyl Acetate at an elevated temperature, followed by the slow addition of a low-solubility anti-solvent like n-Hexane upon cooling to induce precipitation of the purified product.

  • Analytical Method Development: For HPLC analysis, a mobile phase containing Acetonitrile or Methanol is common. While Methanol is reactive in bulk, its use in an HPLC mobile phase (often mixed with water and a buffer) is acceptable because the compound is immediately diluted and analyzed, and the primary concern is chromatography, not long-term stability in the solvent.

Conclusion

This compound is a reactive chemical intermediate whose utility is intrinsically linked to its solubility characteristics. Its profile is dominated by the electrophilic acyl chloride group, which mandates the use of aprotic solvents for any dissolution-based application. The compound exhibits high solubility in common chlorinated and polar aprotic solvents, making it amenable to a wide range of synthetic transformations. A thorough understanding of these solubility principles, coupled with robust experimental protocols like the isothermal shake-flask method, is essential for scientists to develop efficient, scalable, and reproducible chemical processes in research and drug development.

References

  • BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-4-methoxy-thiophene-3-carboxylic acid. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. DOI:10.1039/D4TC00324A. Retrieved from [Link]

  • The Student Room. (2023). solubility of carbonyl compounds and acyl chlorides. Retrieved from [Link]

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An In-depth Technical Guide to 5-Chloro-4-methoxythiophene-3-carbonyl chloride for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS No. 175137-49-2), a reactive chemical intermediate pivotal in the synthesis of novel pharmaceutical and agrochemical compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard safety data sheet to explore the mechanistic underpinnings of its hazards, offering a framework for its safe and effective use in a laboratory setting.

Chapter 1: Molecular Profile and Reactivity Landscape

This compound is a substituted thiophene derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry.[1] Its utility stems from the specific arrangement of its functional groups, which also dictates its inherent reactivity and hazard profile.

The molecule's core is an electron-rich thiophene ring, substituted with a chloro group, a methoxy group, and a highly reactive carbonyl chloride (acyl chloride) group. The acyl chloride is the primary driver of the compound's reactivity and associated hazards. Acyl chlorides are well-known for their vigorous, often violent, reaction with nucleophiles, most notably water.[2][3]

Inherent Reactivity:

  • Hydrolysis: The principal hazardous reaction is rapid hydrolysis upon contact with water or moist air.[4][5] This exothermic reaction produces hydrogen chloride (HCl) gas and the corresponding carboxylic acid. The generation of corrosive HCl gas is a major inhalation hazard.[3][4]

  • Acylation: The carbonyl chloride group is a potent acylating agent, readily reacting with alcohols, amines, and other nucleophiles.[6] While this reactivity is exploited in chemical synthesis, it also means the compound will react with biological nucleophiles, such as proteins and enzymes, leading to its corrosive effects on skin, eyes, and mucous membranes.[2][4]

The presence of the thiophene ring and its substituents also influences the molecule's overall electronic properties and potential for use in creating advanced materials like conductive polymers.[1]

Chapter 2: The Hazard Matrix: A Mechanistic Approach

Understanding the "why" behind the hazards is critical for developing robust safety protocols. The hazards associated with this compound are a direct consequence of its chemical structure and reactivity, as outlined above.

A Material Safety Data Sheet (MSDS) confirms that this compound is an off-white, moisture-sensitive solid.[4] It is classified as a corrosive substance that causes severe burns to the eyes, skin, gastrointestinal tract, and respiratory system.[4]

Hazard Class GHS Classification & Statements Mechanistic Rationale
Skin Corrosion/Irritation Causes severe skin burns (H314).[7]The acyl chloride group reacts with moisture on the skin, generating hydrochloric acid, which causes immediate and severe chemical burns.[4][8]
Serious Eye Damage Causes serious eye damage (H318).[8]The cornea and conjunctiva are extremely sensitive to corrosive agents. Direct contact will cause severe burns and potentially irreversible damage, including blindness.[4][9]
Respiratory Irritation May cause respiratory irritation (H335) and chemical burns to the respiratory tract.[4][7]Inhalation of dust or, more significantly, the HCl gas produced from hydrolysis, is extremely destructive to the mucous membranes and tissues of the upper respiratory tract.[2][4]
Reactivity Hazards Reacts with water, incompatible with strong oxidizing agents, strong bases, and alcohols.[4][5]The acyl chloride moiety dictates these incompatibilities. Reaction with bases causes neutralization, while reaction with alcohols leads to esterification. These can be exothermic and uncontrolled.[6]

Hazardous Decomposition: Under fire conditions or upon reaction with water, hazardous decomposition products are formed, including hydrogen chloride, chlorine, carbon monoxide, oxides of sulfur, and carbon dioxide.[4][8]

Chapter 3: Laboratory Praxis: From Risk Assessment to Disposal

A systematic approach to handling is mandatory. The following workflow outlines the critical decision points and control measures required for the safe utilization of this compound.

Risk_Management_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_response Contingency Phase start Project Inception sop Develop SOP start->sop Chemical Identified training Verify Training Records sop->training ppe Select & Inspect PPE training->ppe eng_controls Certify Engineering Controls (Fume Hood, Eyewash) ppe->eng_controls handling Handling Under Inert Gas (e.g., Nitrogen) eng_controls->handling Ready to Work storage Store in Cool, Dry, Corrosives Area handling->storage Post-Experiment spill Spill Response handling->spill If Spill Occurs exposure Exposure Response handling->exposure If Exposure Occurs waste Segregate & Label Hazardous Waste storage->waste Container Empty end_node Decontamination & Project Completion waste->end_node

Caption: Risk Management Workflow for Reactive Thiophene Intermediate.

Detailed Step-by-Step Protocols

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Primary Control: All manipulations must be conducted within a certified chemical fume hood to control exposure to dust and HCl vapors.[5] The laboratory must be equipped with an easily accessible and certified emergency eyewash station and safety shower.[4]

  • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

  • Skin Protection: Wear appropriate chemical-resistant gloves (consult manufacturer data for compatibility) and a lab coat.[4] Ensure no skin is exposed.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or in the event of a spill, a NIOSH/MSHA-approved respirator is required.[2][4] All respirator use must comply with a formal respiratory protection program (e.g., OSHA 29 CFR 1910.134).[4]

2. Safe Handling and Storage Protocol

  • Moisture Exclusion: This compound is moisture-sensitive.[4] Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[5][6]

  • Dispensing: Weigh out the solid in a glove box or under a nitrogen blanket. If this is not possible, work quickly and efficiently in a fume hood with low humidity.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[4][5] Keep away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[4][6] Containers must be carefully resealed after use to prevent moisture ingress.[5]

  • Ignition Sources: While the compound itself is a solid, it may be used in solvents that are flammable. Keep away from heat, sparks, and open flames.[5][11]

3. Waste Disposal

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]

  • Quenching (for residual amounts): This procedure must only be performed by trained personnel. Small residual amounts on equipment can be cautiously quenched by slowly adding to a stirred, cooled solution of sodium bicarbonate. This is a highly exothermic reaction that will release gas (CO2 and HCl). This must be done in a fume hood with appropriate PPE.

  • Bulk Disposal: Dispose of bulk material and contaminated debris in approved hazardous waste containers. Do not mix with other waste streams. Consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[10]

Chapter 4: Emergency Protocols and First Aid

Immediate and decisive action is required in any emergency involving this compound.

Emergency_Response_Tree cluster_exposure Personnel Exposure start EMERGENCY EVENT inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion spill Chemical Spill start->spill inhalation_action Move to fresh air. Give artificial respiration if not breathing. Seek IMMEDIATE medical aid. inhalation->inhalation_action skin_action IMMEDIATELY flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek IMMEDIATE medical aid. skin_contact->skin_action eye_action IMMEDIATELY flush eyes with water for at least 15 minutes, lifting eyelids. Seek IMMEDIATE medical aid. eye_contact->eye_action ingestion_action Do NOT induce vomiting. Rinse mouth. Seek IMMEDIATE medical aid. ingestion->ingestion_action spill_action Evacuate area. Ensure ventilation (fume hood). Absorb with inert, dry material (e.g., sand, vermiculite). Collect in sealed container for disposal. Do NOT use water. spill->spill_action

Caption: Emergency Response Decision Tree.

First Aid Measures:

  • Inhalation: Remove the individual from exposure to fresh air immediately.[4] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Notes to Physician: Treat symptomatically and supportively. The primary hazard is severe corrosive injury.[4]

References

theoretical studies on 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: A Theoretical Framework for the Analysis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Abstract

This compound is a substituted thiophene derivative of significant interest as a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1] Its inherent reactivity, dictated by the interplay of the aromatic thiophene core and the highly electrophilic acyl chloride moiety, makes it a valuable synthon but also necessitates careful handling. This technical guide outlines a comprehensive theoretical framework for the in-depth investigation of this molecule using computational chemistry. We detail a systematic approach employing Density Functional Theory (DFT) to elucidate its structural, electronic, and spectroscopic properties. Furthermore, we propose methodologies for predicting its chemical reactivity through Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and the calculation of reactivity descriptors. This guide serves as a roadmap for researchers and drug development professionals to computationally model and predict the behavior of this key building block, thereby accelerating research and development while promoting safer laboratory practices.

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, prized for their unique electronic properties and diverse biological activities.[2] The subject of this guide, this compound (CAS No. 175137-49-2), is a prime example of a multifunctional building block within this class.[3][4][5] Its structure, featuring a methoxy group, a chloro substituent, and a reactive carbonyl chloride group on a thiophene ring, offers multiple sites for chemical modification.[1] This versatility makes it a key intermediate for creating complex molecules, including active pharmaceutical ingredients and organic semiconductors.[1][2]

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic substitution with a wide range of nucleophiles.[6][7] This high reactivity is a double-edged sword: it is synthetically useful but also implies instability, particularly towards moisture, and presents significant handling hazards.[8][9] A thorough understanding of the molecule's electronic structure and reactivity is therefore paramount.

While experimental data provides essential benchmarks, theoretical and computational studies offer a powerful complementary approach. They allow for the prediction of properties that may be difficult or hazardous to measure experimentally and provide profound insights into reaction mechanisms at an atomic level. This guide presents a validated workflow for the theoretical characterization of this compound, enabling researchers to predict its behavior and make informed decisions in its application.

Part I: Computational Methodology & Workflow

The accuracy of theoretical predictions is critically dependent on the chosen computational methodology. For organic molecules of this size, Density Functional Theory (DFT) provides an optimal balance of computational efficiency and accuracy.[10][11]

Selecting the Theoretical Framework
  • Density Functional: The B3LYP hybrid functional is a robust and widely used choice for ground-state geometries and electronic properties of organic molecules. For enhanced accuracy in thermochemistry and barrier heights, functionals from the Minnesota family, such as M06-2X, can be employed.

  • Basis Set: A Pople-style basis set, such as 6-311+G(d,p) , is recommended. This set includes diffuse functions (+) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for flexibility in orbital shapes, which is crucial for molecules containing heteroatoms like sulfur and chlorine.

  • Solvent Effects: Reactions are typically performed in a solvent. The Polarizable Continuum Model (PCM) is an efficient method to approximate the effect of a solvent by treating it as a continuous dielectric medium. This provides more realistic energy calculations compared to gas-phase simulations.

Overall Computational Workflow

The following workflow provides a systematic path for a comprehensive theoretical analysis.

G cluster_0 Initial Setup cluster_1 Structural & Spectroscopic Analysis cluster_2 Electronic Properties & Reactivity cluster_3 Mechanistic Study (Optional) A 1. Build Initial 3D Structure B 2. Select DFT Functional & Basis Set A->B C 3. Geometry Optimization B->C D 4. Vibrational Frequency Analysis (Confirm Minimum & Predict IR) C->D E 5. Single-Point Energy Calculation C->E I 9. Model Reaction (e.g., Hydrolysis) C->I F 6. FMO Analysis (HOMO/LUMO) E->F G 7. MEP Surface Generation E->G H 8. Calculate Reactivity Descriptors E->H J 10. Transition State Search I->J K 11. IRC Calculation J->K

Caption: Computational workflow for theoretical analysis.

Part II: Structural and Electronic Characterization

This section details the protocols for determining the molecule's stable 3D structure and analyzing its fundamental electronic and vibrational properties.

Molecular Geometry and Structure

A precise understanding of the molecule's three-dimensional structure is the foundation for all other theoretical analyses.

Caption: Atom numbering scheme for the target molecule.

Protocol for Geometry Optimization:

  • Input: Construct an initial 3D model of this compound using molecular modeling software.

  • Calculation Setup: Specify a geometry optimization task using the chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Execution: Run the calculation. The algorithm will iteratively adjust atomic positions to find the lowest energy conformation.

  • Analysis: Extract the final optimized coordinates. Measure key bond lengths (e.g., C=O, C-Cl, C-S) and angles to compare with known values for similar compounds. For instance, the C(6)-Cl(8) bond length is expected to be around 1.79 Å, similar to that found in thiophene-3-carbonyl chloride.[12]

Vibrational Analysis and IR Spectrum Prediction

A frequency calculation serves two purposes: it confirms that the optimized geometry is a true energy minimum and it predicts the molecule's infrared (IR) spectrum.

Protocol for Vibrational Frequency Analysis:

  • Input: Use the optimized geometry from the previous step.

  • Calculation Setup: Specify a frequency calculation using the same functional and basis set.

  • Execution: Run the calculation.

  • Analysis:

    • Verification: Confirm that all calculated vibrational frequencies are positive (real). The presence of negative (imaginary) frequencies indicates a saddle point (e.g., a transition state) rather than a stable minimum.

    • Spectrum Prediction: Tabulate the major predicted vibrational frequencies and their corresponding IR intensities. This allows for direct comparison with experimental IR data.

Table 1: Predicted Key Vibrational Frequencies

Vibrational Mode Typical Experimental Range (cm⁻¹) Predicted Frequency (cm⁻¹)
C=O Stretch (Acyl Chloride) 1770 - 1815 Value from calculation
C-O Stretch (Methoxy) 1050 - 1150 Value from calculation
Thiophene Ring C=C Stretch 1400 - 1500 Value from calculation
C-Cl Stretch (Acyl) 800 - 950 Value from calculation

| C-Cl Stretch (Aromatic) | 1000 - 1100 | Value from calculation |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[11]

  • HOMO: The location of the HOMO density indicates the most probable sites for electrophilic attack.

  • LUMO: The location of the LUMO density indicates the most probable sites for nucleophilic attack. The LUMO is expected to be heavily localized on the carbonyl carbon of the acyl chloride group, consistent with its known high electrophilicity.[6]

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and electronic excitability. A smaller gap suggests higher reactivity.

Table 2: Calculated Electronic Properties

Property Definition Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital Value from calculation
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Value from calculation

| Energy Gap (ΔE) | ELUMO - EHOMO | Value from calculation |

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the total electrostatic potential on the electron density surface. It provides an intuitive guide to intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to interacting with electrophiles. These are expected around the carbonyl oxygen (O7) and the thiophene sulfur (S1).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. A strong positive potential is expected on the carbonyl carbon (C6), highlighting it as the primary site of reactivity.

Part III: Predicting Chemical Reactivity

Beyond qualitative analysis, computational chemistry allows for the quantification of reactivity through various descriptors.

Global Reactivity Descriptors

These descriptors provide a quantitative measure of the molecule's overall reactivity. They can be calculated from the HOMO and LUMO energies using Koopmans' theorem approximations.[11]

Table 3: Global Reactivity Descriptors

Descriptor Formula Significance Calculated Value
Ionization Potential (I) -EHOMO Energy required to remove an electron Value from calculation
Electron Affinity (A) -ELUMO Energy released when adding an electron Value from calculation
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron configuration Value from calculation

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | Measure of electrophilic character | Value from calculation |

Modeling a Key Reaction: Hydrolysis

The high reactivity of acyl chlorides with water to form carboxylic acids is a defining characteristic.[13] Modeling this reaction provides a quantitative prediction of the molecule's sensitivity to moisture.

Protocol for Reaction Modeling:

  • Reactant Complex: Optimize the geometry of a complex where a water molecule is positioned near the carbonyl carbon (C6).

  • Transition State (TS) Search: Using the reactant complex as a starting point, perform a TS search to locate the highest energy point along the reaction coordinate. This corresponds to the formation of a tetrahedral intermediate. A successful TS search will yield a structure with exactly one imaginary frequency.

  • Product Complex: Optimize the geometry of the product complex (5-chloro-4-methoxythiophene-3-carboxylic acid and HCl).

  • Reaction Pathway Confirmation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the TS. This traces the reaction path downhill, confirming that the located TS correctly connects the reactant and product complexes.

  • Activation Energy (Ea): The activation energy is calculated as the energy difference between the transition state and the reactant complex. A low calculated Ea would be consistent with the compound's classification as moisture-sensitive and corrosive.[8][14]

G A Reactant Complex (Acyl Chloride + H2O) B Transition State (TS) (Tetrahedral Intermediate Formation) A->B ΔE = Ea (Activation Energy) C Product Complex (Carboxylic Acid + HCl) B->C

Caption: Energy profile diagram for the hydrolysis reaction.

Part IV: Safety & Handling Implications

The theoretical findings directly inform practical safety protocols. This compound is classified as a corrosive substance that causes severe burns.[8][9]

  • High Reactivity: The predicted high electrophilicity of the carbonyl carbon and the low calculated activation barrier for hydrolysis provide a theoretical basis for its corrosive nature. This reactivity means it will readily react with nucleophiles in biological tissues, such as water and amine groups in proteins.

  • Moisture Sensitivity: The facile hydrolysis reaction confirms that the material must be handled under inert, anhydrous conditions.[14] Storage should be in a tightly sealed container in a dry environment.[8]

  • Protective Equipment: The predicted reactivity underscores the mandatory use of appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, to prevent contact with skin and eyes.[8][15] All manipulations should be performed in a well-ventilated fume hood.[8]

Conclusion

This technical guide has detailed a comprehensive theoretical framework for the investigation of this compound. By applying modern computational chemistry techniques, researchers can obtain deep insights into the molecule's structural, electronic, and reactive properties before its use in the laboratory. The proposed workflow, from geometry optimization and spectroscopic prediction to advanced reactivity analysis, provides a powerful, predictive tool. These theoretical studies not only illuminate the fundamental chemistry of this important building block but also reinforce the rationale behind critical safety and handling procedures. The synergy of computational and experimental approaches is essential for accelerating innovation in drug discovery and materials science while ensuring the highest standards of safety.

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discovery and history of substituted thiophene carbonyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Substituted Thiophene Carbonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Modern Pharmaceuticals

In the vast lexicon of organic chemistry, certain molecular scaffolds emerge as unassuming yet indispensable architects of complex, life-altering molecules. Substituted thiophene carbonyl chlorides belong to this elite class of compounds. As five-membered aromatic heterocycles bearing a reactive acyl chloride group, they represent a convergence of stability and reactivity, making them exceptionally versatile intermediates. Their true significance, however, is most profoundly realized in the realm of medicinal chemistry, where the thiophene nucleus serves as a privileged structure in a multitude of FDA-approved drugs.[1][2] Thiophenes are often used as bioisosteres for benzene rings, offering similar steric properties but with distinct electronic characteristics that can enhance biological activity or improve pharmacokinetic profiles.[3]

This guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted thiophene carbonyl chlorides. Moving beyond a mere recitation of facts, we will delve into the causality behind experimental choices, examine the logic of synthetic pathways, and illuminate the journey of these compounds from laboratory curiosities to cornerstone building blocks in modern drug development.

Part 1: From Coal Tar Impurity to Cornerstone Heterocycle: The Genesis of Thiophene Chemistry

The story of thiophene carbonyl chlorides begins with the discovery of their parent heterocycle. In 1882, Viktor Meyer, while demonstrating a lecture experiment, discovered thiophene as an impurity in benzene derived from coal tar.[3][4] He noted that the typical color reaction of benzene with isatin and sulfuric acid failed with pure, synthetic benzene but worked with the coal-tar-derived version, leading him to isolate the sulfur-containing contaminant responsible: thiophene.[4]

Early chemists quickly recognized thiophene's aromatic character, noting its stability and its propensity to undergo electrophilic substitution reactions such as nitration, halogenation, and acylation, much like benzene.[4] However, thiophene's heightened reactivity presented unique challenges. The application of standard Friedel-Crafts acylation conditions, particularly with strong Lewis acids like aluminum chloride, often led to uncontrolled polymerization and tar formation, hindering the development of reliable synthetic protocols.[5][6] Overcoming these hurdles was the first critical step toward harnessing the synthetic potential of the thiophene ring.

Part 2: Forging the Reactive Handle: The Evolution of Synthetic Methodologies

The introduction of the carbonyl chloride moiety transforms the stable thiophene ring into a highly reactive and versatile building block. The development of methods to achieve this transformation efficiently and with control over regiochemistry has been a central theme in thiophene chemistry.

Methodology 1: The Classical Two-Step: Oxidation and Chlorination

The most established and widely practiced route to thiophene carbonyl chlorides is a two-step sequence starting from an appropriately substituted acetylthiophene. This method offers excellent control and is adaptable to a wide range of substrates.

Causality and Experimental Insight: This approach decouples the introduction of the carbon framework (acetylation) from the formation of the reactive acyl chloride. This separation allows for milder conditions at each stage, preventing the degradation often seen in one-pot functionalizations of the sensitive thiophene ring.

  • Step A: Friedel-Crafts Acylation of Thiophene. The synthesis typically begins with the Friedel-Crafts acylation of a thiophene precursor with acetic anhydride. While strong Lewis acids are problematic, using milder catalysts like phosphoric acid provides high yields of 2-acetylthiophene.[7] The reaction shows high regioselectivity for the 2-position (alpha to the sulfur atom). This preference is a cornerstone of thiophene chemistry, arising from the superior stabilization of the positive charge in the reaction intermediate through resonance. Attack at the 2-position allows the charge to be delocalized over three atoms, including the sulfur, whereas attack at the 3-position results in a less stable intermediate with only two resonance structures.[8]

G conclusion Greater resonance stabilization makes the C2-attack pathway kinetically and thermodynamically favored. c2_res2 c2_res2

  • Step B: Oxidation to Thiophenecarboxylic Acid. The resulting 2-acetylthiophene can be oxidized to 2-thiophenecarboxylic acid. A common method is the haloform reaction (e.g., using sodium hypochlorite), which is efficient for methyl ketones. More modern approaches utilize catalytic aerobic oxidation, presenting a greener alternative.[7]

  • Step C: Conversion to the Carbonyl Chloride. The final step involves treating the thiophenecarboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most common and cost-effective reagent for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction via the formation of a Vilsmeier-type intermediate.[9] Oxalyl chloride is a milder alternative that can be used for sensitive substrates.

G start Thiophene step1 Step 1: Acylation (Acetic Anhydride, H₃PO₄) start->step1 intermediate1 2-Acetylthiophene step1->intermediate1 step2 Step 2: Oxidation (e.g., NaOCl) intermediate1->step2 intermediate2 2-Thiophenecarboxylic Acid step2->intermediate2 step3 Step 3: Chlorination (SOCl₂, cat. DMF) intermediate2->step3 final 2-Thiophenecarbonyl Chloride step3->final

Protocol 1: Synthesis of 2-Thiophenecarbonyl Chloride from 2-Thiophenecarboxylic Acid[9]
  • System: A 3-neck round-bottom flask equipped with a thermocouple, reflux condenser, and an addition funnel, purged with nitrogen. The condenser outlet is connected to a scrubber containing an aqueous sodium hydroxide solution to neutralize evolved gases (SO₂ and HCl).

  • Step 1: Charge Reagents. 2-Thiophenecarboxylic acid (1.0 eq.) is dissolved in a suitable solvent such as ethyl acetate. A catalytic amount of N,N-dimethylformamide (DMF, ~0.005 eq.) is added.

  • Step 2: Addition of Thionyl Chloride. The resulting mixture is heated to a moderate temperature (e.g., 65°C). Thionyl chloride (SOCl₂, ~1.15 eq.) is added slowly via the addition funnel. The addition is exothermic, and gas evolution will be observed.

  • Step 3: Reaction Monitoring. The reaction is maintained at temperature with stirring for 2-3 hours. Completion can be monitored by GC/MS to confirm the disappearance of the starting carboxylic acid.

  • Step 4: Isolation. After cooling, a stabilizer (e.g., 4-methoxyphenol) is added. The solvent and excess thionyl chloride are removed by distillation under reduced pressure. The desired 2-thiophenecarbonyl chloride is then purified by vacuum distillation, typically yielding a clear, pale yellow oil.

Methodology 2: The Direct Approach: Friedel-Crafts Chlorocarbonylation

A more direct route involves the reaction of thiophene with phosgene (COCl₂) or a phosgene equivalent in the presence of a Lewis acid. This method is atom-economical but requires stringent control of reaction conditions.

Causality and Experimental Insight: A U.S. Patent filed in the early 1980s described the unexpected success of this direct acylation.[10] The key challenge is to prevent the newly formed, highly reactive thiophene carbonyl chloride from immediately reacting with another molecule of thiophene to form an unwanted dithienyl ketone byproduct. The solution is precise temperature control. By running the reaction at low temperatures (e.g., -15°C to -25°C), the rate of the initial, desired acylation is sufficient, while the subsequent, undesired ketone formation is kinetically suppressed.[10] The choice of catalyst is also critical, with aluminum chloride being particularly effective.[10]

Protocol 2: Direct Synthesis of 2-Thiophenecarbonyl Chloride via Chlorocarbonylation[10]
  • System: A jacketed glass reactor equipped with a mechanical stirrer, a gas inlet, and a thermocouple, cooled to -20°C. The system must be kept rigorously dry.

  • Step 1: Form the Acylation Complex. A solution of phosgene (1.0 eq.) in a dry, inert solvent (e.g., methylene chloride) is cooled to -20°C. Anhydrous aluminum chloride (1.0 eq.) is added portion-wise to form a slurry. This is the active electrophilic complex.

  • Step 2: Thiophene Addition. A solution of thiophene (1.0 eq.) in methylene chloride is added slowly to the pre-formed complex, maintaining the temperature at -20°C. The reaction is often instantaneous.

  • Step 3: Quenching. Immediately after the addition is complete, the reaction mixture is poured into a vigorously stirred mixture of ice and concentrated hydrochloric acid. This step is critical: it hydrolyzes the aluminum chloride complex, deactivates the catalyst, and protonates any remaining reactive species, preventing side reactions.

  • Step 4: Workup and Isolation. The organic phase is separated, washed with cold water and brine, and dried over an anhydrous salt (e.g., MgSO₄). The solvent is removed under reduced pressure, and the product is purified by vacuum distillation.

Parameter Method 1: From Carboxylic Acid Method 2: Direct Chlorocarbonylation
Starting Material Thiophene or 2-AcetylthiopheneThiophene
Key Reagents SOCl₂ or (COCl)₂, cat. DMFCOCl₂ (Phosgene), AlCl₃
Number of Steps 2-31
Key Condition Moderate heat (60-70°C)Low temperature (-20°C)
Major Byproducts Gases (SO₂, HCl), distillation residueDithienyl ketone, tars
Advantages High purity, reliable, adaptableAtom economical, fewer steps
Disadvantages More steps, generates wasteRequires phosgene, strict temperature control

Table 1: Comparison of Primary Synthetic Routes to 2-Thiophenecarbonyl Chloride

Part 3: The Impact on Drug Development: From Building Block to Blockbuster

The availability of robust synthetic routes to substituted thiophene carbonyl chlorides has had a profound impact on pharmaceutical development. These intermediates are crucial for constructing the core scaffolds of numerous drugs across various therapeutic areas. The thiophene ring is present in at least 26 US FDA-approved drugs.[1]

Case Study: Rivaroxaban and the Importance of 5-Chlorothiophene-2-carbonyl chloride

Rivaroxaban (Xarelto®) is a widely prescribed direct factor Xa inhibitor used as an anticoagulant. A key intermediate in its synthesis is 5-chloro-thiophene-2-carbonyl chloride.[11] This molecule contains both the thiophene core and a specific substitution pattern essential for the final drug's activity. The synthesis of this intermediate follows the classical pathway: 2-chlorothiophene is acylated, oxidized, and then chlorinated with thionyl chloride to yield the required building block.[12]

G start 5-Chloro-thiophene- 2-carbonyl chloride mid Amide Coupling Reaction start->mid Key Intermediate end Rivaroxaban Core Structure mid->end Forms critical amide linkage

Case Study: Raloxifene Synthesis via Friedel-Crafts Acylation

Raloxifene is a selective estrogen receptor modulator (SERM) used to treat osteoporosis and prevent breast cancer in postmenopausal women.[13] Its synthesis provides a classic example of Friedel-Crafts acylation as a key bond-forming step. In several reported syntheses, a substituted benzothiophene core is acylated using a substituted benzoyl chloride in the presence of a Lewis acid like AlCl₃.[14][15] This reaction forges a crucial carbon-carbon bond, building the complex diaryl ketone structure at the heart of the Raloxifene molecule.[15][16] While this example uses a benzoyl chloride, it perfectly illustrates the strategic importance of the acyl chloride/Lewis acid reaction in constructing complex pharmaceutical agents.

Drug Name Thiophene Precursor Therapeutic Class Key Synthetic Reaction
Rivaroxaban 5-Chlorothiophene-2-carbonyl chloride[11]AnticoagulantAmide bond formation
Tioxazafen Thiophene-2-carbonyl chloride[7][11]NematicideOxadiazole formation
Raloxifene Uses a benzoyl chloride, but illustrates the principle[14][15]SERM (Osteoporosis)Friedel-Crafts Acylation
Tiaprofenic Acid Thiophene-2-carbonyl chlorideNSAID (Anti-inflammatory)Friedel-Crafts Acylation

Table 2: Prominent Drugs and Agrochemicals Derived from Thiophene Carbonyl Chlorides

Conclusion and Future Outlook

The journey of substituted thiophene carbonyl chlorides from an obscure derivative of a coal tar impurity to a linchpin of modern medicinal chemistry is a testament to the power of synthetic innovation. The development of controlled and efficient synthetic methods—balancing the inherent reactivity of the thiophene ring with the need for selective functionalization—has unlocked immense therapeutic potential.

Today, these compounds remain vital intermediates. Ongoing research focuses on developing even more sustainable and efficient synthetic methodologies, including flow chemistry and novel catalytic systems, to further streamline their production. As drug discovery scientists continue to explore the vast chemical space, the unique electronic properties and proven track record of the thiophene scaffold ensure that its carbonyl chloride derivatives will continue to be foundational building blocks for the next generation of innovative medicines.

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Unlocking New Frontiers: A Technical Guide to the Research Potential of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount to innovation. Among the privileged heterocyclic structures, thiophene and its derivatives have consistently demonstrated remarkable versatility, leading to a multitude of FDA-approved drugs and advanced materials.[1] This guide focuses on a particularly promising, yet underexplored building block: 5-Chloro-4-methoxythiophene-3-carbonyl chloride . Its unique substitution pattern—a reactive acyl chloride for amide library synthesis, a methoxy group influencing electronic properties, and a chloro substituent providing a vector for cross-coupling reactions—positions it as a valuable starting point for novel molecular discovery. This document serves as an in-depth technical resource, providing not only established synthetic routes but also illuminating promising, under-explored research avenues for this versatile compound.

I. Core Compound Profile and Synthesis

Before embarking on exploratory research, a thorough understanding of the core molecule is essential. Herein, we detail the physicochemical properties and a reliable, multi-step synthesis protocol for this compound, starting from its carboxylic acid precursor.

Physicochemical Data
PropertyValue
CAS Number 175137-49-2
Molecular Formula C₆H₄Cl₂O₂S
Molecular Weight 211.07 g/mol
Appearance Off-white to slight yellow solid
Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The most direct and widely applicable method for the preparation of this compound is the treatment of its corresponding carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is a cornerstone of organic synthesis, valued for its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]

G cluster_0 Synthesis of Precursor cluster_1 Acyl Chloride Formation Carboxylic_Acid 5-Chloro-4-methoxythiophene-3-carboxylic acid Reaction Reaction in Inert Solvent (e.g., Toluene, DCM) Carboxylic_Acid->Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction Acyl_Chloride This compound Reaction->Acyl_Chloride

Caption: Synthesis of the target acyl chloride from its carboxylic acid precursor.

Detailed Protocol: Synthesis of this compound

Disclaimer: This protocol is a synthesis of established chemical principles and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Preparation of 5-Chloro-4-methoxythiophene-3-carboxylic acid

While this precursor is commercially available, understanding its synthesis provides deeper insight. A common route involves the multi-step functionalization of a simpler thiophene derivative. For the purpose of this guide, we will begin with the commercially available carboxylic acid.

Step 2: Conversion to this compound

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas), add 5-Chloro-4-methoxythiophene-3-carboxylic acid (1.0 eq).

  • Solvent and Reagent Addition: Add an inert solvent such as toluene or dichloromethane (DCM). To this suspension, carefully add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and confirmed by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude this compound is often of sufficient purity for subsequent reactions. If necessary, purification can be achieved by vacuum distillation.

II. Potential Research Area 1: Kinase Inhibitors for Oncology

The thiophene nucleus is a well-established pharmacophore in the design of kinase inhibitors.[1] Kinases play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The acyl chloride functionality of our core compound is an excellent electrophile for reaction with amines, enabling the rapid synthesis of diverse thiophene-3-carboxamide libraries.

Target Focus: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Several thiophene-based compounds have shown potent VEGFR-2 inhibitory activity.[3] The 5-chloro-4-methoxythiophene-3-carboxamide scaffold offers a unique opportunity to explore this chemical space.

G Core_Compound This compound Amidation Nucleophilic Acyl Substitution Core_Compound->Amidation Amine Diverse Primary/Secondary Amines (R-NH₂) Amine->Amidation Carboxamide_Library 5-Chloro-4-methoxythiophene-3-carboxamide Library Amidation->Carboxamide_Library Screening Kinase Inhibitor Screening (e.g., VEGFR-2 Assay) Carboxamide_Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Compound Lead Compound for Anti-Angiogenic Therapy SAR->Lead_Compound

Caption: Workflow for the discovery of novel kinase inhibitors.

Experimental Workflow: Synthesis and Screening of a Thiophene-3-carboxamide Library

  • Library Synthesis: In a parallel synthesizer or an array of reaction vials, dissolve this compound (1.0 eq) in an aprotic solvent like DCM or tetrahydrofuran (THF). To each reaction, add a unique primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5 eq). Stir the reactions at room temperature for 12-24 hours.

  • Purification: Upon completion, the reaction mixtures can be washed sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. The organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. Purification can be achieved by flash column chromatography or preparative HPLC.

  • Biological Screening: The purified carboxamide derivatives should be screened for their inhibitory activity against a panel of kinases, with a primary focus on VEGFR-2. This can be performed using commercially available in vitro kinase assay kits.

  • Structure-Activity Relationship (SAR) Analysis: Correlate the chemical structures of the synthesized compounds with their biological activity to identify key structural features required for potent and selective inhibition. This analysis will guide the design of next-generation inhibitors.

III. Potential Research Area 2: Modulators of Neurodegenerative Pathways

Recent studies have highlighted the potential of thiophene-based compounds in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4][5][6] These compounds have been shown to modulate pathways involved in protein aggregation, oxidative stress, and neuroinflammation.[4][6] The ability of the thiophene scaffold to cross the blood-brain barrier is a significant advantage in this therapeutic area.[6]

Exploiting the Chloro Substituent: Cross-Coupling for Novel Scaffolds

The chloro atom at the 5-position of the thiophene ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl moieties, significantly expanding the chemical diversity of the synthesized derivatives.

G Carboxamide 5-Chloro-4-methoxythiophene-3-carboxamide Suzuki_Coupling Suzuki-Miyaura Cross-Coupling (Pd catalyst, base) Carboxamide->Suzuki_Coupling Boronic_Acid Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) Boronic_Acid->Suzuki_Coupling Coupled_Product 5-Aryl-4-methoxythiophene-3-carboxamide Suzuki_Coupling->Coupled_Product Neuro_Screening Screening for Neuroprotective Activity (e.g., anti-aggregation, antioxidant assays) Coupled_Product->Neuro_Screening Lead_Neuro Lead Compound for Neurodegenerative Disease Neuro_Screening->Lead_Neuro

Caption: Diversification of the thiophene scaffold via Suzuki-Miyaura cross-coupling.

General Protocol: Suzuki-Miyaura Cross-Coupling of 5-Chloro-4-methoxythiophene-3-carboxamides

  • Reaction Setup: To a reaction vessel, add the 5-Chloro-4-methoxythiophene-3-carboxamide (1.0 eq), an aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like dioxane or toluene and water. Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the desired 5-aryl-4-methoxythiophene-3-carboxamide.

IV. Potential Research Area 3: Advanced Materials Science

The electron-rich nature of the thiophene ring makes it a valuable component in the design of organic electronic materials, including conductive polymers and materials for organic photovoltaics.[7][8] The specific substitution pattern of this compound offers opportunities for the synthesis of novel functional monomers.

From Monomer to Polymer: Exploring Conjugated Materials

The acyl chloride group can be converted into other functional groups that are amenable to polymerization reactions. For instance, reduction to an alcohol followed by conversion to a leaving group could enable the synthesis of thiophene-containing polymers with interesting electronic and optical properties. The methoxy and chloro substituents will influence the HOMO-LUMO levels and the intermolecular packing of the resulting polymers.

V. Conclusion

This compound represents a strategic starting material for the exploration of novel chemical entities with significant potential in both medicinal chemistry and materials science. Its trifunctional nature allows for a multi-pronged approach to molecular design, enabling the rapid generation of diverse chemical libraries. The research avenues outlined in this guide—the development of kinase inhibitors for oncology, the synthesis of modulators for neurodegenerative pathways, and the creation of novel organic materials—are just the beginning. It is our hope that this technical guide will serve as a valuable resource for researchers, inspiring further investigation into the untapped potential of this versatile thiophene derivative.

References

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An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 5-Chloro-4-methoxythiophene-3-carbonyl chloride, a key building block in medicinal chemistry and materials science.[1] The document delves into the compound's synthesis, core reactivity principles, and provides detailed experimental protocols for its preparation and subsequent reactions. Emphasis is placed on the causality behind experimental choices, ensuring both scientific accuracy and practical applicability for researchers in drug development and organic synthesis.

Introduction: A Versatile Heterocyclic Synthon

This compound, with CAS Number 175137-49-2, is a polysubstituted thiophene derivative of significant interest in the synthesis of complex organic molecules.[2][3] Its unique arrangement of a reactive acyl chloride, an electron-donating methoxy group, and a directing chloro substituent on the thiophene ring makes it a versatile intermediate for the construction of novel pharmaceutical and agrochemical compounds.[1] The thiophene scaffold itself is a privileged structure in medicinal chemistry, and the specific functionalization of this molecule allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175137-49-2[2][3]
Molecular Formula C₆H₄Cl₂O₂S[2][3]
Molecular Weight 211.07 g/mol [2][3]
Appearance Off-white to slight yellow solid[4]
Purity ≥98%[4]
Storage Store in shaded, cool, and dry places[4]

Synthesis and Mechanism

The primary route to this compound involves the chlorination of its corresponding carboxylic acid precursor, 5-Chloro-4-methoxythiophene-3-carboxylic acid. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Synthesis of the Precursor: 5-Chloro-4-methoxythiophene-3-carboxylic acid
Conversion to the Acyl Chloride: A Nucleophilic Acyl Substitution Mechanism

The conversion of the carboxylic acid to the acyl chloride is a classic example of nucleophilic acyl substitution. Thionyl chloride is a common and effective reagent for this purpose.

Mechanism of Acyl Chloride Formation:

The reaction proceeds through the initial activation of the carboxylic acid by thionyl chloride to form a highly reactive chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion, leading to the formation of the acyl chloride and the evolution of sulfur dioxide and hydrogen chloride gases.

G cluster_0 Acyl Chloride Formation Carboxylic_Acid R-COOH Intermediate R-COOSOCl Carboxylic_Acid->Intermediate + SOCl₂ Thionyl_Chloride SOCl₂ Acyl_Chloride R-COCl Intermediate->Acyl_Chloride + Cl⁻ SO2 SO₂ Intermediate->SO2 HCl HCl Intermediate->HCl

Caption: Mechanism of acyl chloride formation.

Experimental Protocol: Synthesis of this compound

The following is a generalized protocol based on the common practice of converting carboxylic acids to acyl chlorides using thionyl chloride.

Materials:

  • 5-Chloro-4-methoxythiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,4-dioxane (or other inert solvent like toluene)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a basic solution (e.g., NaOH) trap to neutralize the evolved HCl and SO₂ gases.

  • To the flask, add 5-Chloro-4-methoxythiophene-3-carboxylic acid.

  • Add an excess of thionyl chloride (typically 2-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) if necessary. An inert solvent such as 1,4-dioxane can also be used.[3]

  • Stir the mixture at room temperature for 30 minutes, then heat to reflux. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or used directly in the next step, depending on the required purity.

Core Reactivity Profile

As an acyl chloride, the reactivity of this compound is dominated by nucleophilic acyl substitution . The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of the carbonyl oxygen and the chlorine atom.

Caption: General nucleophilic acyl substitution.

Reactions with N-Nucleophiles: Amide Formation

This compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Example Reaction: Synthesis of 5-Chloro-4-methoxy-thiophene-3-carboxylic acid amide

G cluster_0 Amide Synthesis Acyl_Chloride 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride Amide 5-Chloro-4-methoxy- thiophene-3-carboxylic acid amide Acyl_Chloride->Amide + NH₃ HCl HCl Acyl_Chloride->HCl Ammonia Ammonia (NH₃)

Caption: Synthesis of the corresponding amide.

Experimental Protocol:

  • Dissolve this compound in an inert solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the amine (e.g., ammonia, a primary amine, or a secondary amine) and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up typically involves washing with dilute acid to remove excess amine and base, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄).

  • The product can be purified by recrystallization or column chromatography.

Reactions with O-Nucleophiles: Ester and Anhydride Formation

Alcohols and carboxylates react with this compound to yield esters and anhydrides, respectively. These reactions are also typically performed in the presence of a base.

Example Reaction: Synthesis of Methyl 5-Chloro-4-methoxythiophene-3-carboxylate

G cluster_0 Ester Synthesis Acyl_Chloride 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride Ester Methyl 5-Chloro-4-methoxy- thiophene-3-carboxylate Acyl_Chloride->Ester + CH₃OH HCl HCl Acyl_Chloride->HCl Methanol Methanol (CH₃OH)

Caption: Synthesis of the corresponding methyl ester.

Experimental Protocol:

  • Dissolve this compound in an inert solvent.

  • Add the alcohol or carboxylate and a suitable base (e.g., pyridine).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • The work-up procedure is similar to that for amide synthesis, involving aqueous washes to remove byproducts and purification by standard methods.

Friedel-Crafts Acylation

The acyl chloride can act as an electrophile in Friedel-Crafts acylation reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃). This reaction forms a new carbon-carbon bond and attaches the thiophene-3-carbonyl moiety to the aromatic ring.

Example Reaction: Acylation of Benzene

G cluster_0 Friedel-Crafts Acylation Acyl_Chloride 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride Lewis_Acid AlCl₃ Acyl_Chloride->Lewis_Acid Product (5-Chloro-4-methoxythiophen-3-yl) (phenyl)methanone Acyl_Chloride->Product + Benzene Benzene Benzene Benzene->Product HCl_AlCl3 HCl + AlCl₃ Product->HCl_AlCl3

Caption: Friedel-Crafts acylation of benzene.

Spectroscopic Characterization (Predicted)

As of the date of this guide, specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on the known chemical shifts of similar thiophene derivatives, the following spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks/Signals
¹H NMR A singlet for the methoxy protons (CH₃O-) around 3.9-4.2 ppm. A singlet for the thiophene ring proton at the 2-position, likely in the range of 7.0-7.5 ppm.
¹³C NMR Carbonyl carbon (C=O) signal between 160-170 ppm. Thiophene ring carbons between 110-150 ppm. Methoxy carbon (CH₃O-) around 55-65 ppm.
IR (Infrared) A strong C=O stretching band for the acyl chloride around 1750-1800 cm⁻¹. C-O stretching for the methoxy group around 1250 cm⁻¹ and 1050 cm⁻¹. C-Cl stretching vibrations.
Mass Spec. A molecular ion peak (M⁺) corresponding to the molecular weight (211.07 g/mol ) with a characteristic isotopic pattern for two chlorine atoms.

Safety and Handling

This compound is a reactive and corrosive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a highly versatile and reactive intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity is primarily governed by the electrophilic nature of the acyl chloride, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This guide provides a foundational understanding of its synthesis, reactivity, and handling, empowering researchers to effectively utilize this valuable building block in their synthetic endeavors.

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An In-depth Technical Guide to 5-Chloro-4-methoxythiophene-3-carbonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-4-methoxythiophene-3-carbonyl chloride, a key building block in modern organic synthesis. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, outlines methods for its analytical characterization, and discusses its applications in the development of novel pharmaceuticals and advanced materials.

Core Molecular and Physical Properties

This compound is a substituted thiophene derivative featuring a reactive acyl chloride functional group. This combination of a halogen, an electron-donating methoxy group, and the acyl chloride on the thiophene ring makes it a versatile intermediate for introducing this heterocyclic scaffold into a wide range of molecules.

Molecular Identity and Weight

The fundamental properties of this compound are summarized in the table below. The molecular formula is consistently identified as C6H4Cl2O2S, with a corresponding molecular weight of approximately 211.07 g/mol .[1][2][3]

PropertyValueSource(s)
Chemical Name This compound[2][3]
CAS Number 175137-49-2[1][2]
Molecular Formula C6H4Cl2O2S[1][3]
Molecular Weight 211.07 g/mol [1]
Appearance Off-white to slight yellow solid[4]

Synthesis and Purification

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid precursor, 5-Chloro-4-methoxythiophene-3-carboxylic acid.[1] This conversion is a standard procedure in organic chemistry, typically employing a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).

Workflow for Synthesis

The synthesis involves the conversion of the carboxylic acid to the highly reactive acyl chloride. This process must be conducted under anhydrous conditions to prevent the hydrolysis of the product back to the carboxylic acid.

Synthesis_Workflow Precursor 5-Chloro-4-methoxythiophene- 3-carboxylic acid Reaction Chlorination Reaction Precursor->Reaction Reagent Thionyl Chloride (SOCl2) or Oxalyl Chloride Reagent->Reaction Solvent Anhydrous Solvent (e.g., Toluene, DCM) Solvent->Reaction Workup Removal of Excess Reagent & Solvent (Distillation) Reaction->Workup Product 5-Chloro-4-methoxythiophene- 3-carbonyl chloride Workup->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of acyl chlorides from carboxylic acids.[5][6]

Materials:

  • 5-Chloro-4-methoxythiophene-3-carboxylic acid

  • Thionyl chloride (SOCl2)

  • Anhydrous Toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser and gas inlet/outlet

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-Chloro-4-methoxythiophene-3-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

  • Reagent Addition: Under a positive pressure of nitrogen, slowly add thionyl chloride (1.5-2.0 eq) to the suspension at room temperature.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution (SO2 and HCl) should be observed. Caution: This step should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the gas evolution ceases and the reaction mixture becomes a clear solution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of residual thionyl chloride, co-evaporation with anhydrous toluene (2-3 times) is recommended.

  • Product Isolation: The resulting residue is the crude this compound, which can be used directly for subsequent reactions or purified further by vacuum distillation if required.

Analytical Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an acyl chloride is the very strong carbonyl (C=O) stretching absorption. Due to the electron-withdrawing nature of the chlorine atom, this peak appears at a characteristically high frequency.[7][8][9][10]

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O (Acyl Chloride) 1770 - 1815 Strong
C-Cl Stretch600 - 800Medium to Strong
C-O-C (Aromatic Ether)1230 - 1270 (asymmetric) & 1020 - 1075 (symmetric)Strong
C=C (Thiophene Ring)1500 - 1600Medium to Weak
C-H (Aromatic/Methoxy)2850 - 3100Medium to Weak
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to show two distinct signals: one for the methoxy group protons and another for the proton on the thiophene ring. The methoxy protons will appear as a singlet, likely in the range of 3.8-4.2 ppm. The aromatic proton on the thiophene ring will also be a singlet, with its chemical shift influenced by the adjacent chloro and carbonyl groups.

  • ¹³C NMR: The carbon spectrum will be characterized by a signal for the carbonyl carbon in the range of 160-170 ppm. Other signals will correspond to the carbons of the thiophene ring and the methoxy group. The carbon atoms directly attached to the chlorine and oxygen atoms will show characteristic shifts.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms, with the (M+2) and (M+4) peaks having significant intensities. Fragmentation patterns would likely involve the loss of the chlorine radical from the acyl chloride and the carbonyl group.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis due to its multiple reaction sites. The acyl chloride is highly electrophilic and readily reacts with a variety of nucleophiles.

Pharmaceutical Synthesis

Thiophene-based compounds are prevalent in many pharmaceuticals due to their bioisosteric relationship with benzene rings and their unique electronic properties. This particular building block is utilized in the synthesis of various active pharmaceutical ingredients (APIs).[15] The presence of the chloro and methoxy groups allows for further functionalization, making it a versatile starting material for creating libraries of compounds for drug discovery.[15]

Advanced Materials Science

The electron-rich thiophene core of this molecule makes it a suitable precursor for the synthesis of advanced materials.[15] It can be incorporated into larger conjugated systems to create conductive polymers and organic semiconductors for applications in electronics.[15]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate safety precautions.

  • Handling: Always handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture.

  • Hazards: The compound is corrosive and can cause severe burns upon contact. It reacts with water and other protic solvents to release hydrogen chloride gas.

Conclusion

This compound is a key chemical intermediate with significant potential in both pharmaceutical and materials science research. Its well-defined properties and reactivity make it an important tool for synthetic chemists. Proper understanding of its synthesis, characterization, and handling is essential for its effective and safe utilization in the laboratory.

References

  • CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride - Google Patents.
  • 5-Chloro-4-methoxythiophene-3-carboxylic acid - MySkinRecipes . Available at: [Link]

  • This compound - Antimex Chemical Limied - LookChem . Available at: [Link]

  • Thiophene-3-carbonyl chloride - ChemBK . Available at: [Link]

  • CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents.
  • A general enantioselective route to the chamigrene natural product family - David E. White, Ian C. Stewart, Brinton A. Seashore-Ludlow, Robert H. Grubbs, and Brian M. Stoltz - stoltz2.caltech.edu*. Available at: [Link]

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry . Available at: [Link]

  • Thiophene-3-carbonyl Chloride - MDPI . Available at: [Link]

  • (PDF) Thiophene-3-carbonyl Chloride - ResearchGate . Available at: [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem . Available at: [Link]

  • 7-methoxyphthalide - Organic Syntheses Procedure . Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry . Available at: [Link]

  • Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates - PMC - NIH . Available at: [Link]

  • 13 C{ 1 H} NMR spectra of the 13 C-enriched compounds (a)... - ResearchGate . Available at: [Link]

  • US20060161008A1 - Chloromethylation of thiophene - Google Patents.
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data . Available at: [Link]

  • Molecules PDF - Matrix Fine Chemicals . Available at: [Link]

  • FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively. - ResearchGate . Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts . Available at: [Link]

  • Table of Characteristic IR Absorptions . Available at: [Link]

  • The Carbonyl Group, Part I: Introduction - Spectroscopy Online . Available at: [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol is grounded in established chemical principles for the conversion of carboxylic acids to acyl chlorides, ensuring reliability and reproducibility.

Introduction and Scientific Context

This compound (CAS: 175137-49-2) is a bifunctional thiophene derivative. The acyl chloride moiety provides a reactive handle for nucleophilic substitution, enabling the construction of amides, esters, and ketones. This reactivity, combined with the substitution pattern on the thiophene ring, makes it a valuable building block in medicinal chemistry and material science.[1]

The synthesis detailed herein proceeds from its corresponding carboxylic acid, 5-Chloro-4-methoxythiophene-3-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The choice of chlorinating agent is critical and depends on the substrate's sensitivity and the desired purity of the final product. This protocol will focus on the use of thionyl chloride (SOCl₂), a widely used and effective reagent for this purpose.[2] An alternative method using oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) will also be discussed, as it often provides a milder and cleaner reaction profile.[3]

Key Compound Properties
Compound Name5-Chloro-4-methoxythiophene-3-carboxylic acidThis compound
CAS Number 133659-14-0[4]175137-49-2[2]
Molecular Formula C₆H₅ClO₃S[4]C₆H₄Cl₂O₂S[2]
Molecular Weight 192.61 g/mol [4]211.07 g/mol [2]
Appearance SolidOff-white to slight yellow solid

Synthesis Workflow and Mechanism

The overall process involves the reaction of the starting carboxylic acid with an excess of a chlorinating agent in an anhydrous solvent, followed by removal of volatiles to yield the desired acyl chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation setup 1. Assemble Dry Glassware under Inert Atmosphere (N₂/Ar) charge 2. Charge Flask with Starting Material and Solvent setup->charge add_reagent 3. Add Thionyl Chloride (Slowly at 0°C) charge->add_reagent react 4. Warm to Ambient Temp. & Stir (2-4h) add_reagent->react monitor 5. Monitor Reaction (Cessation of Gas Evolution) react->monitor evap 6. Remove Solvent & Excess SOCl₂ (Rotary Evaporation) monitor->evap purify 7. Purify Product (Distillation or Direct Use) evap->purify characterize 8. Characterize Product (NMR, IR, etc.) purify->characterize

Figure 1. Overall workflow for the synthesis of this compound.
Reaction Mechanism: Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution.

  • The lone pair on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride.

  • A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.

  • The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

  • This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses. The collapse eliminates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, driving the reaction to completion, and forms the final acyl chloride product.

G cluster_byproducts Gaseous Byproducts RCOOH R-COOH (Carboxylic Acid) intermediate1 R-COO-S(O)Cl (Chlorosulfite Intermediate) RCOOH->intermediate1 + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) RCOCl R-COCl (Acyl Chloride) intermediate1->RCOCl + Cl⁻ (from another SOCl₂ or HCl) HCl_out1 - HCl bp1 SO₂ bp2 HCl SO2_out - SO₂ HCl_out2 - HCl

Figure 2. Simplified reaction scheme for acyl chloride formation using thionyl chloride.

Detailed Synthesis Protocol

This protocol is based on a reported procedure for the synthesis of this compound.[2]

Materials and Equipment
ReagentsGradeSupplier ExampleNotes
5-Chloro-4-methoxythiophene-3-carboxylic acid≥97%Sigma-AldrichStarting material. Ensure it is dry.
Thionyl chloride (SOCl₂)≥99%Acros OrganicsHighly corrosive and moisture-sensitive. Handle in a fume hood with appropriate PPE.
1,4-DioxaneAnhydrous, ≥99.8%Sigma-AldrichReaction solvent. Must be anhydrous to prevent hydrolysis of the acyl chloride product and the thionyl chloride reagent.
TolueneAnhydrousFisher ScientificUsed for azeotropic removal of excess thionyl chloride.
Nitrogen (N₂) or Argon (Ar) gasHigh purityAirgasFor maintaining an inert atmosphere.
EquipmentNotes
Round-bottom flask (2- or 3-neck)Oven-dried to remove moisture.
Magnetic stirrer and stir barFor homogeneous mixing.
Reflux condenser with gas inlet/outletTo prevent solvent loss and maintain inert atmosphere.
Dropping funnel or syringeFor controlled addition of thionyl chloride.
Ice/water bathFor controlling the initial exothermic reaction.
Gas trap/bubblerTo scrub acidic gases (HCl, SO₂) produced during the reaction.
Rotary evaporatorFor removal of solvent and excess reagent under reduced pressure.
Schlenk line or inert gas manifoldRecommended for handling anhydrous and air-sensitive reagents.
Safety Precautions
  • Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release HCl and SO₂ gases. Always handle it in a certified chemical fume hood. Wear a lab coat, safety goggles, and acid-resistant gloves.

  • The reaction evolves toxic and corrosive gases (HCl and SO₂) . The reaction apparatus must be vented through a gas scrubber containing a base solution (e.g., NaOH or NaHCO₃) to neutralize the acidic off-gases.

  • Acyl chlorides are lachrymatory and corrosive. They react with moisture (including in the air and on skin) to produce HCl. Handle the product with the same level of care as the reagents.

Step-by-Step Procedure
  • Apparatus Setup:

    • Assemble a two- or three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel (or a rubber septum for syringe addition).

    • Oven-dry all glassware and allow it to cool to room temperature under a stream of dry nitrogen or argon.

    • Connect the top of the condenser to a gas bubbler or a scrubber system. Maintain a positive pressure of inert gas throughout the experiment.

  • Charging the Reactor:

    • To the reaction flask, add 5-Chloro-4-methoxythiophene-3-carboxylic acid (e.g., 10.0 g, 51.9 mmol, 1.0 equiv).

    • Add anhydrous 1,4-dioxane (e.g., 50 mL) to the flask to suspend the starting material.[2]

  • Addition of Thionyl Chloride:

    • Cool the reaction mixture to 0 °C using an ice/water bath.

    • Slowly add thionyl chloride (e.g., 7.6 mL, 12.4 g, 104 mmol, 2.0 equiv) to the stirred suspension via the dropping funnel or syringe over 15-20 minutes. Vigorous gas evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to ambient temperature.

    • Stir the reaction mixture for 2-4 hours.[2] The reaction is typically complete when gas evolution ceases and the mixture becomes a clear solution.

    • Reaction progress can be monitored by taking a small aliquot, carefully quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess thionyl chloride.

    • Expert Tip: To ensure complete removal of residual thionyl chloride, add anhydrous toluene (2 x 25 mL) to the crude residue and evaporate to dryness each time.[5] This process, known as azeotropic removal, is highly effective.

    • The resulting crude this compound is often an off-white or yellowish solid or oil and can be of sufficient purity for subsequent steps.

  • Purification (Optional):

    • If higher purity is required, the crude product can be purified by vacuum distillation. Due to its reactive nature, this should be performed with care.

    • Alternatively, recrystallization from a non-protic solvent like hexanes may be possible.

Alternative Method: Oxalyl Chloride / Catalytic DMF

For substrates sensitive to the harsh conditions of SOCl₂, the use of oxalyl chloride with a catalytic amount of DMF is a superior method.[3]

  • Rationale: DMF reacts with oxalyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, in situ. This is a highly effective, solid-phase chlorinating agent that operates under milder conditions.[6] The byproducts, CO and CO₂, are gases, which simplifies workup.

  • Brief Procedure: Suspend the carboxylic acid in an anhydrous chlorinated solvent (e.g., CH₂Cl₂ or 1,2-dichloroethane). Add a catalytic amount of DMF (1-2 drops). Cool to 0 °C and slowly add oxalyl chloride (1.2-1.5 equiv). Allow to warm to room temperature and stir until gas evolution ceases (typically 1-3 hours). The workup simply involves removal of the solvent under reduced pressure.[7]

Characterization

The final product should be characterized to confirm its identity and purity.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the acyl chloride, typically in the range of 1780-1815 cm⁻¹. The C=O stretch of the starting carboxylic acid (around 1700-1725 cm⁻¹) should be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The spectra should be consistent with the structure of this compound. The proton of the carboxylic acid (typically >10 ppm) will be absent in the ¹H NMR spectrum of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

References

The Versatile Synthon: Application Notes for 5-Chloro-4-methoxythiophene-3-carbonyl Chloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthetic applications of 5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS No. 175137-49-2), a key heterocyclic building block in modern organic synthesis. Its unique substitution pattern, featuring both an activating methoxy group and a directing chloro group on the thiophene ring, makes it a valuable intermediate for accessing complex molecular architectures, particularly in the fields of medicinal and agricultural chemistry.[1][2] This guide will detail its primary applications, provide validated experimental protocols, and explain the chemical principles underpinning its utility.

Introduction to a Key Heterocyclic Intermediate

This compound is a stable, off-white to slight yellow solid that serves as a highly reactive acylating agent.[3] The acyl chloride functionality provides a potent electrophilic site for facile reaction with a wide range of nucleophiles. The thiophene core is an important scaffold in numerous biologically active compounds, and the specific arrangement of the chloro and methoxy substituents allows for fine-tuning of electronic and steric properties, enhancing its utility as a versatile building block in the synthesis of targeted derivatives.[2]

Key Physicochemical Properties:

PropertyValue
CAS Number 175137-49-2
Molecular Formula C₆H₄Cl₂O₂S
Molecular Weight 211.07 g/mol
Appearance Off-white to slight yellow solid

Table 1: Physicochemical data for this compound.[4]

Core Synthetic Applications & Mechanistic Rationale

The primary utility of this compound lies in its function as a robust acylating agent. The high reactivity of the carbonyl chloride group facilitates the formation of new carbon-heteroatom and carbon-carbon bonds under relatively mild conditions. The principal applications include amide bond formation, esterification, and Friedel-Crafts acylation.

Amide Bond Formation: Accessing Thiophene Carboxamides

The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of 5-chloro-4-methoxythiophene-3-carboxamides. These moieties are prevalent in pharmacologically active molecules. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.

The choice of base and solvent is critical to ensure high yields and minimize side reactions. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is essential to scavenge the hydrochloric acid byproduct without competing with the amine nucleophile. Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are preferred to prevent hydrolysis of the highly reactive acyl chloride.

Amide_Formation reagents This compound + R¹R²NH (Amine) conditions Base (e.g., TEA) Anhydrous Solvent (e.g., DCM) 0°C to RT reagents->conditions Reaction Conditions product 5-Chloro-4-methoxythiophene-3-carboxamide + [H₂NEt₃]⁺Cl⁻ conditions->product Forms

Caption: General workflow for amide synthesis.

A key example of this application is in the synthesis of novel serotonin 5-HT₄ receptor agonists, where the thiophene carboxamide scaffold is crucial for biological activity.[1]

Esterification: Synthesis of Thiophene Esters

Analogous to amide formation, this compound reacts readily with alcohols and phenols to form the corresponding esters. This reaction is fundamental for creating derivatives used as prodrugs, fragrances, or advanced materials. The reaction proceeds under similar conditions to amidation, typically employing a base like triethylamine or pyridine in an aprotic solvent. The reaction with primary and secondary alcohols is generally rapid at room temperature, while tertiary alcohols or phenols may require gentle heating.

Friedel-Crafts Acylation: C-C Bond Formation

The carbonyl chloride can act as an electrophile in Friedel-Crafts acylation reactions to introduce the thiophene moiety onto an aromatic ring, forming a ketone. This C-C bond-forming reaction is a powerful tool for building more complex molecular frameworks. The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to activate the acyl chloride and generate a highly electrophilic acylium ion. The choice of solvent is critical; it must be inert to the strong Lewis acid, with nitrobenzene or carbon disulfide being traditional choices.

Validated Experimental Protocols

The following protocols are based on established methodologies for acyl chlorides and specific examples from the scientific literature, providing a reliable starting point for laboratory synthesis.

Protocol 1: Synthesis of this compound

This protocol details the conversion of the parent carboxylic acid to the target acyl chloride, as described in the literature.[4]

Materials:

  • 5-Chloro-4-methoxythiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 1,4-Dioxane (anhydrous)

  • Rotary evaporator

  • Nitrogen/Argon gas inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 5-Chloro-4-methoxythiophene-3-carboxylic acid (1.0 eq) in anhydrous 1,4-dioxane, add an excess of thionyl chloride (2.0-3.0 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

  • Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Once the reaction is complete, remove the excess thionyl chloride and dioxane under reduced pressure using a rotary evaporator.

  • The resulting crude this compound is typically used in the next step without further purification.

Causality and Insights:

  • Thionyl Chloride: Serves as an efficient chlorinating agent, converting the carboxylic acid to the highly reactive acyl chloride. The byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion.

  • Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of both the thionyl chloride and the product acyl chloride back to the carboxylic acid.

  • Inert Atmosphere: Prevents reaction with atmospheric moisture.

Protocol 2: Synthesis of a Thiophene Carboxamide Derivative

This protocol is a representative example of an amide coupling reaction based on the Schotten-Baumann conditions and specific applications of the title compound.[1][5]

Materials:

  • This compound (1.0 eq)

  • A primary or secondary amine (e.g., 4-amino-5-ethyl-3-methyl-1H-pyrazole) (1.0 eq)

  • Triethylamine (TEA) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Prepare a solution of this compound (1.0 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude amide by recrystallization or column chromatography as required.

Self-Validation and Troubleshooting:

  • Expected Outcome: Formation of a solid product, the corresponding thiophene carboxamide.

  • Monitoring: TLC analysis should show the consumption of the starting amine and the appearance of a new, typically less polar, product spot.

  • Troubleshooting: If the reaction is sluggish, gentle heating (reflux in DCM) can be applied. If hydrolysis of the acyl chloride is observed (indicated by the presence of the carboxylic acid in the work-up), ensure all reagents and solvents are scrupulously dried.

Protocol_Workflow cluster_prep Amine Preparation cluster_acyl Acyl Chloride Addition cluster_reaction Reaction & Work-up amine Dissolve Amine (1.0 eq) and TEA (1.1 eq) in DCM cool Cool to 0°C amine->cool add Add Acyl Chloride Solution Dropwise to Amine Mixture cool->add acyl_sol Prepare Solution of This compound in DCM acyl_sol->add react Stir at RT (2-4h) Monitor by TLC add->react workup Quench with H₂O Wash with NaHCO₃, H₂O, Brine react->workup dry Dry (MgSO₄) & Concentrate workup->dry purify Purify Product dry->purify

Caption: Workflow for thiophene carboxamide synthesis.

Safety and Handling

This compound is a reactive acyl chloride and should be handled with appropriate care in a well-ventilated fume hood.

  • Hazards: It is corrosive and moisture-sensitive. Contact with skin and eyes will cause burns. Inhalation may cause respiratory tract irritation. It reacts with water to release corrosive HCl gas.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use only in a chemical fume hood. Avoid breathing dust, vapor, or mist. Do not get in eyes, on skin, or on clothing.

  • Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Keep away from moisture and incompatible materials such as water, alcohols, and strong bases.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of diverse thiophene-containing molecules. Its utility in forming stable amide and ester linkages, as well as new carbon-carbon bonds, makes it a cornerstone reagent for drug discovery and materials science. The protocols provided herein offer a robust foundation for researchers to leverage the synthetic potential of this important building block.

References

  • Monge A, Palop J, Perez S, Oset C, Lasheras B. Synthesis of thiophene caboxamide derivatives as serotonin 5-HT4 receptor agonists. Il Farmaco. 1997;52(2):89-92.
  • LookChem. This compound. [Link]

  • MySkinRecipes. 5-Chloro-4-methoxythiophene-3-carboxylic acid. [Link]

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The Strategic Utility of 5-Chloro-4-methoxythiophene-3-carbonyl chloride in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Possibilities with a Versatile Thiophene Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged heterocyclic scaffolds, the thiophene nucleus holds a distinguished position due to its unique electronic properties and its ability to serve as a bioisosteric replacement for a phenyl ring, often leading to improved pharmacokinetic profiles and enhanced target engagement.[1] This application note delves into the multifaceted utility of a highly functionalized thiophene derivative, 5-Chloro-4-methoxythiophene-3-carbonyl chloride , as a key intermediate in the synthesis of next-generation pharmaceuticals.

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the chemical properties, reactivity, and practical applications of this versatile building block. We will explore its role in the construction of complex molecular architectures, with a particular focus on the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The protocols and insights presented herein are designed to empower scientists to leverage the unique attributes of this compound in their quest for innovative therapeutic agents.

Physicochemical Properties and Reactivity Profile

The synthetic utility of this compound is intrinsically linked to its distinct structural features. The electron-rich thiophene ring, coupled with the activating methoxy group and the directing chloro substituent, creates a unique chemical entity with a well-defined reactivity profile.

PropertyValueReference
CAS Number 175137-49-2[2]
Molecular Formula C6H4Cl2O2S[2]
Molecular Weight 211.07 g/mol [2]
Appearance Off-white to slight yellow solid[3]

The acyl chloride functionality at the 3-position is the primary reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. The chloro and methoxy groups at the 5- and 4-positions, respectively, play a crucial role in modulating the electron density of the thiophene ring, thereby influencing its reactivity in electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. The methoxy group, being an electron-donating group, activates the ring, while the chloro group is a deactivating but ortho-, para-directing group. This substitution pattern provides a handle for further functionalization and diversification of the molecular scaffold.

Core Applications in Pharmaceutical Synthesis: Amide Bond Formation for Kinase Inhibitors

A primary application of this compound is in the synthesis of thiophene-3-carboxamides, a scaffold that has been extensively explored for the development of potent kinase inhibitors.[4][5][6] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The thiophene-3-carboxamide core can be strategically decorated with various substituents to achieve high affinity and selectivity for the ATP-binding site of specific kinases.

Rationale for Thiophene-3-Carboxamides as Kinase Inhibitors

The thiophene ring in these inhibitors often occupies the hinge region of the kinase ATP-binding site, forming critical hydrogen bonds. The substituents at the 2-, 4-, and 5-positions can be tailored to interact with specific pockets within the active site, thereby conferring selectivity. The chloro and methoxy groups of the title building block can serve as important pharmacophoric elements or as synthetic handles for further modification. For instance, the methoxy group can be demethylated to a hydroxyl group, which can act as a hydrogen bond donor or acceptor.

Experimental Protocols

The following protocols are provided as illustrative examples for the application of this compound in key synthetic transformations. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Synthesis of this compound from its Carboxylic Acid Precursor

The title compound is readily prepared from its corresponding carboxylic acid via reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride.

Diagrammatic Workflow:

G cluster_0 Preparation of Acyl Chloride Carboxylic_Acid 5-Chloro-4-methoxy- thiophene-3-carboxylic acid Reaction Stir at room temperature in an inert solvent (e.g., Dioxane) Carboxylic_Acid->Reaction Reactant Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Reaction Reagent Product 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride Reaction->Product Yields

Caption: Synthesis of the title compound.

Step-by-Step Procedure:

  • To a solution of 5-chloro-4-methoxythiophene-3-carboxylic acid (1.0 eq) in a suitable inert solvent (e.g., 1,4-dioxane or dichloromethane), add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[2]

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • The crude this compound can be used directly in the next step or purified by distillation or crystallization if necessary.

Causality: The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The inert solvent is crucial to prevent hydrolysis of the highly reactive acyl chloride product.

Protocol 2: Amide Bond Formation with an Aromatic Amine

This protocol describes the synthesis of a thiophene-3-carboxamide, a key scaffold for many kinase inhibitors, by reacting this compound with a substituted aniline.

Diagrammatic Workflow:

G cluster_1 Amide Bond Formation Acyl_Chloride 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride Reaction_Amide Stir at 0 °C to room temperature in an aprotic solvent (e.g., DCM, THF) Acyl_Chloride->Reaction_Amide Amine Substituted Aniline Amine->Reaction_Amide Base Base (e.g., Pyridine, Et3N) Base->Reaction_Amide Scavenges HCl byproduct Product_Amide N-Aryl-5-chloro-4-methoxy- thiophene-3-carboxamide Reaction_Amide->Product_Amide

Caption: Synthesis of a thiophene-3-carboxamide.

Step-by-Step Procedure:

  • Dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in the same solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Causality: The acyl chloride is highly electrophilic and readily reacts with the nucleophilic amine. The base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. The reaction is typically performed at low temperatures to control the exothermic reaction and minimize side products.

Protocol 3: Friedel-Crafts Acylation of an Electron-Rich Arene

This protocol outlines a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound, such as anisole, using this compound.

Diagrammatic Workflow:

G cluster_2 Friedel-Crafts Acylation Acyl_Chloride_FC 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride Reaction_FC Stir in a non-polar solvent (e.g., CS2, nitrobenzene) at controlled temperature Acyl_Chloride_FC->Reaction_FC Arene Electron-Rich Arene (e.g., Anisole) Arene->Reaction_FC Lewis_Acid Lewis Acid (e.g., AlCl3, SnCl4) Lewis_Acid->Reaction_FC Activates Acyl Chloride Product_FC Aryl-(5-chloro-4-methoxy- thiophen-3-yl)methanone Reaction_FC->Product_FC

Sources

Application Notes and Protocols for the Development of Novel Kinase Inhibitors with Thiophene Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases have emerged as one of the most critical classes of drug targets, primarily due to their central role in regulating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds have proven particularly fruitful. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, holds a privileged status in medicinal chemistry.[1][2] Its derivatives are integral to a wide range of therapeutics, including anti-cancer, anti-inflammatory, and antiviral agents.[3]

The utility of the thiophene scaffold in the design of kinase inhibitors stems from several key properties. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions within the kinase active site.[1] Furthermore, the thiophene ring serves as a versatile and synthetically tractable core, allowing for precise modification at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.[1] Thiophene-based compounds have been successfully developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and vascular endothelial growth factor receptor (VEGFR), demonstrating the broad applicability of this scaffold.[4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel kinase inhibitors based on the thiophene scaffold. It offers a synthesis of technical accuracy and field-proven insights, detailing the causality behind experimental choices and providing robust, self-validating protocols for each stage of the discovery process.

Chapter 1: Design and Synthesis of Thiophene-Based Kinase Inhibitors

The journey to a novel kinase inhibitor begins with the rational design and efficient synthesis of a focused library of compounds. The thiophene core provides a versatile platform for exploring the chemical space around the kinase active site.

Rationale for Thiophene-Based Design

The design of thiophene-based kinase inhibitors often involves mimicking the hinge-binding motif of the ATP cofactor. The thiophene ring can be strategically substituted to present hydrogen bond donors and acceptors that interact with the kinase hinge region, a critical interaction for potent inhibition. Further substitutions on the thiophene core can be directed towards the hydrophobic pocket and the ribose-binding pocket of the ATP-binding site to enhance potency and selectivity.

Synthetic Strategies for Thiophene Scaffolds

Several robust synthetic methodologies exist for the construction of polysubstituted thiophenes. The choice of method depends on the desired substitution pattern and the available starting materials.

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][6] This method is highly efficient and allows for the rapid generation of a diverse library of thiophene building blocks.

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes via the Gewald Reaction [7]

Materials:

  • Carbonyl compound (ketone or aldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Base (e.g., morpholine, triethylamine)

  • Solvent (e.g., ethanol, methanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

The Suzuki cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of thiophene-based kinase inhibitors, it is invaluable for introducing aryl or heteroaryl moieties at specific positions on the thiophene ring. This is crucial for exploring interactions with the hydrophobic regions of the kinase active site.[8][9]

Protocol 2: General Procedure for Suzuki Cross-Coupling of Bromo-thiophenes with Aryl Boronic Acids [8]

Materials:

  • Bromo-thiophene derivative (1.0 eq)

  • Aryl boronic acid (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/H₂O 4:1)

  • Schlenk flask

  • Nitrogen or Argon source

  • Magnetic stirrer and heating mantle

Procedure:

  • To a Schlenk flask under an inert atmosphere (nitrogen or argon), add the bromo-thiophene (1 eq) and the palladium catalyst (2.5 mol%).

  • Add the degassed solvent (e.g., 1,4-dioxane).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the aryl boronic acid (1.1 eq), the base (e.g., K₃PO₄, 2 eq), and degassed water.

  • Heat the reaction mixture to 90-110 °C and stir for 12 hours or until completion as monitored by TLC.

  • Cool the reaction to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Structure-Activity Relationship (SAR) of a Thiophene-3-carboxamide JNK Inhibitor Series

Systematic modification of the thiophene scaffold is essential for optimizing inhibitor potency. The following table illustrates the SAR for a series of thiophene-3-carboxamide derivatives as inhibitors of JNK1.

CompoundR GroupJNK1 IC50 (µM)
7 Phenyl1.8
26 2-Chlorophenyl1.4
27 3-Chlorophenyl2.6
29 2-Fluorophenyl8.3
30 3-Fluorophenyl9.4
31 4-Fluorophenyl5.1
19 3,4-Methylenedioxyphenyl1.8
38 3-Methoxyphenyl2.6
60 Pentafluorophenyl> 50
3 Phenyl (thiophene replaced with phenyl)> 100

Data adapted from a study on thiophene-3-carboxamide derivatives as JNK inhibitors.[10]

The data reveals that the thiophene core is crucial for activity, as its replacement with a phenyl ring (compound 3) leads to a drastic loss of potency.[10] Halogen substitutions on the pendant phenyl ring are generally well-tolerated, with chlorine at the 2-position (compound 26) showing slightly improved activity.[10] The introduction of a pentafluorophenyl group (compound 60) is detrimental to activity, likely due to steric hindrance or unfavorable electronic effects.[10]

Chapter 2: In Vitro Evaluation of Thiophene-Based Kinase Inhibitors

Once synthesized, the novel thiophene derivatives must be rigorously evaluated for their ability to inhibit the target kinase and for their selectivity against other kinases. A tiered approach, starting with biochemical assays and progressing to cell-based assays, is recommended.

Biochemical Assays: Quantifying Kinase Inhibition

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of the purified kinase. Radiometric and fluorescence-based assays are the most common formats.

The radiometric assay, often considered the "gold standard," measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[11][12]

Protocol 3: General Radiometric Kinase Assay (³³P-ATP) [13]

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • Assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT, 50 µg/ml PEG20000)

  • [γ-³³P]-ATP

  • Test compound (in 10% DMSO)

  • 96-well FlashPlates

  • Scintillation counter

Procedure:

  • Prepare the reaction cocktail in the following order in a 96-well FlashPlate (final volume 50 µL):

    • 20 µL of assay buffer

    • 5 µL of [γ-³³P]-ATP solution (e.g., 1 µM final concentration)

    • 5 µL of test compound at various concentrations

  • Initiate the reaction by adding 20 µL of a pre-mixed enzyme/substrate solution.

  • Incubate the plate at 30 °C for a predetermined time (e.g., 15-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Wash the plates to remove unincorporated [γ-³³P]-ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular non-radioactive alternative. The LanthaScreen® assay uses a terbium-labeled antibody that recognizes a phosphorylated substrate, leading to FRET with a fluorescently labeled substrate.

Protocol 4: LanthaScreen® Kinase Activity Assay [1][14][15]

Materials:

  • Purified kinase

  • Fluorescein-labeled substrate

  • ATP

  • Terbium-labeled phosphospecific antibody

  • TR-FRET dilution buffer

  • Test compound

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of 4x test compound.

    • Add 2.5 µL of 4x kinase (at a pre-determined EC₈₀ concentration).

    • Initiate the reaction by adding 5 µL of a 2x substrate/2x ATP mixture.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Add 10 µL of a 2x EDTA/2x Terbium-labeled antibody mixture to stop the reaction and initiate detection.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).

    • Calculate the TR-FRET ratio (520 nm / 495 nm).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

Cell-Based Assays: Assessing Cellular Potency and Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide crucial information on a compound's ability to penetrate cells, engage its target in a physiological context, and exert a biological effect.

The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[2][16] These assays are fundamental for determining the cytotoxic or anti-proliferative effects of kinase inhibitors on cancer cell lines.

Protocol 5: MTT Cell Viability Assay [2][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the thiophene-based inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

The NanoBRET™ assay is a powerful tool for quantifying the binding of a test compound to its target kinase within living cells.[18][19][20] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.

Protocol 6: NanoBRET™ Target Engagement Intracellular Kinase Assay [18][19][20][21]

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate

  • Test compound

  • White 384-well plates

  • Luminometer with 450 nm and 610 nm emission filters

Procedure:

  • Transfection: Transfect HEK293 cells with the kinase-NanoLuc® fusion plasmid and allow for protein expression for 20-24 hours.

  • Cell Plating: Resuspend the transfected cells in Opti-MEM® and plate into a 384-well assay plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the NanoBRET™ tracer.

  • Equilibration: Incubate the plate for 2 hours at 37°C with 5% CO₂.

  • Substrate Addition and Measurement: Add the Nano-Glo® Substrate and immediately measure the donor (450 nm) and acceptor (610 nm) luminescence.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor). Plot the ratio against the log of the compound concentration to determine the cellular IC₅₀.

Chapter 3: In Vivo Evaluation

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting. For anti-cancer agents, mouse xenograft models are commonly employed.

Mouse Xenograft Models for Efficacy Studies

In a xenograft model, human cancer cells are implanted into immunocompromised mice. This allows for the evaluation of a compound's anti-tumor activity against a human cancer in a living system.

Protocol 7: General In Vivo Efficacy Study in a Mouse Xenograft Model [22][23][24][25]

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Human cancer cell line expressing the target kinase

  • Matrigel (optional)

  • Test compound formulated in an appropriate vehicle

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Group Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).

  • Dosing: Administer the test compound (at various dose levels) and the vehicle control according to the desired schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study (typically 21-28 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Chapter 4: Data Visualization and Workflow

Clear visualization of experimental workflows and signaling pathways is crucial for understanding the complex process of kinase inhibitor development.

Kinase Inhibitor Development Workflow

Kinase_Inhibitor_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Design Rational Design Synthesis Synthesis (e.g., Gewald, Suzuki) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assays (IC50) Purification->Biochemical Cellular Cell-Based Assays (GI50) Biochemical->Cellular Target Target Engagement (NanoBRET) Cellular->Target PK_PD Pharmacokinetics/Pharmacodynamics Target->PK_PD Efficacy Efficacy Models (Xenografts) PK_PD->Efficacy Toxicity Toxicology Assessment Efficacy->Toxicity Lead_Opt Lead Optimization Efficacy->Lead_Opt Toxicity->Lead_Opt

Caption: A streamlined workflow for the development of thiophene-based kinase inhibitors.

Cellular Target Engagement Assay (NanoBRET™) Principle

NanoBRET_Principle cluster_0 Baseline (High BRET) cluster_1 Inhibitor Present (Low BRET) Kinase_NL Kinase-NanoLuc Tracer Fluorescent Tracer Kinase_NL->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer BRET_Signal High BRET Signal Kinase_NL_Inhib Kinase-NanoLuc Inhibitor Thiophene Inhibitor Kinase_NL_Inhib->Inhibitor Binding No_BRET Reduced BRET Tracer_Displaced Fluorescent Tracer Reduced_BRET_Signal Low BRET Signal

Caption: Principle of the NanoBRET™ target engagement assay.

Conclusion

The thiophene scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and synthetic accessibility allow for extensive structure-activity relationship studies to optimize potency, selectivity, and drug-like properties. The protocols and application notes provided herein offer a comprehensive framework for researchers to navigate the complex but rewarding path of kinase inhibitor discovery, from initial design and synthesis to rigorous in vitro and in vivo evaluation. By adhering to these robust methodologies, the scientific community can continue to unlock the therapeutic potential of thiophene-based compounds in oncology and beyond.

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Application Notes & Protocols: Strategic Acylation Reactions Utilizing 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Thiophene Building Block

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a highly functionalized heterocyclic compound that serves as a critical building block in modern organic synthesis. Its utility stems from the convergence of a reactive acyl chloride group with a decorated thiophene core. Thiophene-based derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials like conductive polymers and organic semiconductors.[1] The electron-rich nature of the thiophene ring, modulated by the electronic effects of its chloro and methoxy substituents, makes this reagent a versatile precursor for creating complex molecular architectures.[1]

This guide provides an in-depth exploration of the applications of this compound in key acylation reactions. We will move beyond simple procedural outlines to dissect the causality behind protocol design, ensuring that researchers can not only replicate these methods but also adapt them to novel synthetic challenges. The protocols herein are designed to be self-validating, with clear guidance on reaction setup, monitoring, and product characterization.

Reagent Profile and Safety Mandates

Physicochemical Properties

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 175137-49-2[2][3][4][5]
Molecular Formula C₆H₄Cl₂O₂S[2]
Molecular Weight 211.07 g/mol [2]
Appearance Off-white to slight yellow solid[4][6]
Critical Safety & Handling Protocols (Trustworthiness)

This compound is a corrosive chemical that can cause severe burns and requires strict adherence to safety protocols.[6]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[6][7][8]

  • Handling: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][9] Avoid contact with skin and eyes.[8] Facilities should be equipped with an eyewash station and a safety shower.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[6][9] The compound is hygroscopic and will react with moisture.

  • First Aid:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Application I: Lewis Acid-Catalyzed Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of C-C bond formation, enabling the introduction of a keto-group onto aromatic and heteroaromatic rings.[10][11] The reaction proceeds via an electrophilic aromatic substitution mechanism, which is highly dependent on the choice of Lewis acid catalyst and reaction conditions.[12][13]

Mechanistic Considerations & Catalyst Selection

The reaction is initiated by the activation of the acyl chloride by a Lewis acid (e.g., AlCl₃, SnCl₄, EtAlCl₂) to form a highly electrophilic acylium ion.[12][13] This ion is then attacked by the electron-rich aromatic ring.

Causality Behind Catalyst Choice: While aluminum chloride (AlCl₃) is a powerful and common catalyst, its high reactivity can lead to the resinification and decomposition of sensitive substrates like thiophenes.[14] For electron-rich or acid-sensitive substrates, milder Lewis acids such as tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or solid-acid catalysts like zeolites are often preferred to minimize side reactions and improve yields.[14][15] In some cases, non-acidic mediated reactions using ethylaluminum dichloride (EtAlCl₂) can be employed, where the ethyl anion acts as a Brønsted base to neutralize the proton generated during aromatization, preventing an acidic reaction medium.[12]

Friedel_Crafts_Mechanism AcylCl 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) Intermediate Sigma Complex (Wheland Intermediate) Acylium->Intermediate + Arene Arene Arene (Nucleophile) Product Acylated Arene (Ketone Product) Intermediate->Product -H⁺ Byproduct HCl + Lewis Acid

Caption: Mechanism of Friedel-Crafts Acylation.

General Protocol: Acylation of Anisole

This protocol details the acylation of anisole as a representative electron-rich aromatic substrate.

Materials:

  • This compound (1.0 equiv)

  • Anisole (1.1 equiv)

  • Anhydrous Tin(IV) chloride (SnCl₄) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Under an inert atmosphere (N₂ or Ar), add anhydrous DCM to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Add anisole (1.1 equiv) to the solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add anhydrous SnCl₄ (1.2 equiv) dropwise to the stirred solution. Maintain the temperature at 0 °C.

  • In a separate flask, dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the desired ketone.

Application II: Amide Synthesis via Acylation of Amines

The reaction of acyl chlorides with primary or secondary amines is a robust and highly efficient method for forming amide bonds.[16] This transformation is fundamental to the synthesis of a vast array of pharmaceuticals and biologically active molecules.

Mechanistic Overview

The reaction proceeds through a nucleophilic addition-elimination pathway.[17] The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling a chloride ion to form the stable amide product. A base, such as pyridine or an excess of the reactant amine, is typically added to neutralize the HCl generated during the reaction.[16][17]

Amide_Synthesis_Workflow Start Dissolve Amine & Base in Anhydrous Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Add Slow Dropwise Addition of Acyl Chloride Solution Cool->Add AcylCl Prepare Acyl Chloride Solution (5-Chloro-4-methoxythiophene- 3-carbonyl chloride) AcylCl->Add React Stir at RT (Monitor by TLC) Add->React Workup Aqueous Workup (Wash & Extract) React->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Final Amide Product Purify->Product

Caption: General workflow for amide synthesis.

General Protocol: Synthesis of an N-Aryl Amide

This protocol describes the reaction with aniline as a representative amine.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.05 equiv)

  • Pyridine (1.2 equiv) or Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM, aniline (1.05 equiv), and pyridine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Dissolve this compound (1.0 equiv) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction for the consumption of the starting materials using TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x) to remove excess amine and pyridine, followed by saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography.

Advanced Applications: A Gateway to Complex Heterocycles

The true synthetic power of this compound is realized when it is used as a precursor for multi-step syntheses. The thiophene core is a key component in many advanced materials and pharmacophores, such as thieno[3,4-b]pyrazines, which are utilized in organic electronics and medicinal chemistry.[18][19][20] The acylation reactions described above provide key intermediates that can undergo subsequent cyclization reactions to build these more complex systems.

For instance, a ketone product from a Friedel-Crafts reaction can be converted to an α-diketone, which can then be condensed with a diamine to form a pyrazine ring fused to the thiophene core.

Advanced_Synthesis Start 5-Chloro-4-methoxythiophene- 3-carbonyl chloride Step1 Friedel-Crafts Acylation Start->Step1 Intermediate1 Aryl Thienyl Ketone Step1->Intermediate1 Step2 Oxidation (e.g., SeO₂) Intermediate1->Step2 Intermediate2 α-Diketone Intermediate Step2->Intermediate2 Step3 Condensation with 1,2-Diamine Intermediate2->Step3 Final Thieno[3,4-b]pyrazine Derivative Step3->Final

Caption: Potential synthetic route to thieno[3,4-b]pyrazines.

This strategic approach underscores the value of this compound not as an endpoint, but as a versatile starting point for constructing high-value, complex molecules.

References

  • Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Department of Chemistry, Kirikkale University.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: this compound, 97%.
  • BenchChem. (n.d.). Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
  • ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
  • ChemicalBook. (n.d.). This compound synthesis.
  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts.
  • Google Patents. (n.d.). US2432991A - Acylation of thiophene.
  • VSNCHEM. (n.d.). vt20334 this compound.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • PubMed. (2002). Thieno[3,4-b]pyrazines: synthesis, structure, and reactivity. J Org Chem. 67(25):9073-6.
  • Biosynth. (2022). Safety Data Sheet.
  • Maybridge. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • PubMed. (2013). Synthesis and characterization of thieno[3,4-b]pyrazine-based terthienyls: tunable precursors for low band gap conjugated materials. J Org Chem. 78(11):5453-62.
  • MDPI. (n.d.). Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells.
  • ResearchGate. (n.d.). Synthesis of Thieno[3,4-b]pyrazine Oligomers as Precursors to Low Band Gap Materials and Models of Effective Conjugation.
  • ResearchGate. (n.d.). Synthesis and Characterization of Thieno[3,4-b]pyrazine Materials for Solution-processible Organic Red Light-emitting Diodes.
  • MySkinRecipes. (n.d.). 5-Chloro-4-methoxythiophene-3-carboxylic acid.
  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • LookChem. (n.d.). 5-Chloro-4-methoxy-thiophene-3-carbonyl chloride - Antimex Chemical Limied.
  • ChemicalBook. (2023). This compound | 175137-49-2.
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction.
  • CymitQuimica. (n.d.). 5-Chloro-4-methoxy-thiophene-3-carboxylic acid amide.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
  • YouTube. (2020). Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation.
  • PMC - NIH. (n.d.). Disparate Behavior of Carbonyl and Thiocarbonyl Compounds: Acyl Chlorides vs Thiocarbonyl Chlorides and Isocyanates vs Isothiocyanates.
  • Google Patents. (n.d.). US2492629A - Acylation of thiophene.

Sources

Application Notes and Protocols: Synthesis of Diverse Amide Derivatives from 5-Chloro-4-methoxythiophene-3-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Thiophene Amides in Chemical Research

Thiophene-based scaffolds are of significant interest to researchers in medicinal chemistry and materials science.[1] The unique electronic properties of the thiophene ring, coupled with its ability to engage in various biological interactions, make it a privileged core in the design of novel therapeutic agents and functional materials. Amide derivatives of thiophenes, in particular, are prevalent in a wide array of biologically active compounds, exhibiting anticancer, antimicrobial, and antiviral properties.[2] The starting material, 5-Chloro-4-methoxythiophene-3-carbonyl chloride, is a key building block for accessing a diverse library of these valuable amide derivatives. Its methoxy and chloro substituents provide handles for further chemical modification and influence the overall physicochemical properties of the final compounds.

This comprehensive guide provides detailed protocols for the synthesis of a range of amide derivatives from this compound, catering to both academic and industrial research settings. The methodologies described herein are grounded in the principles of the Schotten-Baumann reaction, a robust and widely applicable method for the acylation of amines.[3][4]

Core Reaction: Acylation of Amines via the Schotten-Baumann Reaction

The fundamental transformation involves the nucleophilic acyl substitution of an amine with this compound. Acyl chlorides are highly reactive electrophiles, readily undergoing reaction with primary and secondary amines to form the corresponding amides. A key aspect of this reaction is the concurrent formation of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. To circumvent this, a base is employed to neutralize the HCl as it is formed, thereby driving the reaction to completion.[4]

The general reaction scheme is as follows:

Reaction_Scheme reagents This compound + R1R2NH products 5-Chloro-4-methoxy-N-(R1,R2)-thiophene-3-carboxamide + HCl reagents->products base Base base->reagents solvent Aprotic Solvent solvent->reagents

Caption: General scheme for the synthesis of amide derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Amides

This protocol outlines the synthesis of N-aryl amides from this compound and various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, p-toluidine, p-anisidine)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per mmol of aniline) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise over 10-15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl Amides

This protocol is suitable for the reaction of this compound with primary and secondary aliphatic amines.

Materials:

  • This compound

  • Aliphatic amine (e.g., benzylamine, piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the aliphatic amine (1.0 eq) in THF or DCM. For less nucleophilic amines, a base such as triethylamine (1.2 eq) can be added. For reactions using an inorganic base, a biphasic system with water may be employed.

  • Cool the solution to 0 °C and add a solution of this compound (1.05 eq) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding water.

  • If the product precipitates, it can be collected by filtration, washed with water, and dried.

  • If the product remains in the organic phase, separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization as needed.

G start Start: Amine & Base in Solvent add_acyl_chloride Add 5-Chloro-4-methoxythiophene- 3-carbonyl chloride at 0°C start->add_acyl_chloride react Stir at Room Temperature (Monitor by TLC) add_acyl_chloride->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product Final Amide Product purify->product

Caption: Experimental workflow for amide synthesis.

Characterization of Amide Derivatives

The synthesized amide derivatives can be characterized using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect to see a singlet for the thiophene proton (H-2) typically in the range of δ 7.5-8.5 ppm. The methoxy group protons will appear as a singlet around δ 3.8-4.2 ppm. The chemical shifts of the amide N-H proton (for primary and secondary amines) can vary widely (δ 7.0-9.0 ppm) and may be broad. The protons on the R groups of the amine will have characteristic chemical shifts.

  • ¹³C NMR: The carbonyl carbon of the amide typically appears in the range of δ 160-170 ppm. The carbons of the thiophene ring will have distinct signals, with the carbon bearing the methoxy group resonating at a downfield shift.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable methods.

  • The molecular ion peak (M⁺ or [M+H]⁺) should be clearly visible.

  • Characteristic fragmentation patterns may include the loss of the R-group from the amine, or cleavage of the amide bond.

Infrared (IR) Spectroscopy:

  • A strong C=O stretching vibration for the amide carbonyl group is expected in the region of 1630-1680 cm⁻¹.

  • The N-H stretching vibration for secondary amides appears as a sharp peak around 3300 cm⁻¹.

Data Presentation: Representative Examples

Amine ReactantProductYield (%)¹H NMR (δ ppm, CDCl₃) HighlightsMS (m/z) [M+H]⁺
Aniline5-Chloro-N-phenyl-4-methoxythiophene-3-carboxamide858.01 (s, 1H, Th-H), 7.65 (d, 2H, Ar-H), 7.38 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 4.05 (s, 3H, OCH₃)268.0
BenzylamineN-Benzyl-5-chloro-4-methoxythiophene-3-carboxamide927.95 (s, 1H, Th-H), 7.30-7.40 (m, 5H, Ar-H), 6.50 (br s, 1H, NH), 4.60 (d, 2H, CH₂), 4.02 (s, 3H, OCH₃)282.1
Piperidine(5-Chloro-4-methoxythiophen-3-yl)(piperidin-1-yl)methanone887.88 (s, 1H, Th-H), 4.00 (s, 3H, OCH₃), 3.70 (t, 4H, Pip-H), 1.65 (m, 6H, Pip-H)260.1

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend reaction time, consider gentle heating, or use a more reactive base like DBU.
Hydrolysis of acyl chlorideEnsure all glassware is dry and use anhydrous solvents. Add the acyl chloride slowly at low temperature.
Amine is not sufficiently nucleophilicUse a stronger base or a coupling agent like HATU in combination with the corresponding carboxylic acid.[3]
Impure Product Unreacted starting materialsOptimize stoichiometry. Ensure efficient workup to remove unreacted amine and acyl chloride.
Side reactionsControl reaction temperature carefully. Consider using a less reactive acylating agent if side products are a major issue.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

The protocols detailed in this application note provide a robust and versatile framework for the synthesis of a wide range of amide derivatives from this compound. By following these procedures, researchers can efficiently generate libraries of novel thiophene-based compounds for evaluation in drug discovery and materials science applications. The provided characterization data and troubleshooting guide will further aid in the successful synthesis and purification of these valuable molecules.

References

  • University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • ResearchGate. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™ | Request PDF. [Link]

  • MDPI. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. [Link]

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - PMC - NIH. [Link]

  • Molbase. 5-CHLORO-4-METHOXYTHIOPHENE-3-CARBOXYLIC ACID | 133659-14-0. [Link]

  • MDPI. Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. [Link]

  • ResearchGate. Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. [Link]

  • MySkinRecipes. 5-Chloro-4-methoxythiophene-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of new amide compounds from p-chloro aniline. [Link]

  • An Efficient Synthesis, Characterization of some Novel 6 -(R) phenyl-azo-coumarin -3- carboxy(3-chloro- 4-methoxy) anilide and 2. [Link]

  • PubMed. Synthesis and biological activity of 5-thiobredinin and certain related 5-substituted imidazole-4-carboxamide ribonucleosides. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-Chloro-4-methoxythiophene-3-carbonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS: 175137-49-2) has emerged as a key intermediate, offering a unique combination of structural features that are highly advantageous in medicinal chemistry.[][2] This guide provides an in-depth exploration of its applications, particularly as a scaffold for kinase inhibitors, and furnishes detailed protocols for its use in synthesis.

The Versatility of the 5-Chloro-4-methoxythiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for a phenyl ring. Its inclusion can enhance metabolic stability and modulate the electronic properties of a molecule. The substituents on this particular thiophene derivative further enhance its utility:

  • 5-Chloro Group: The presence of a chlorine atom can significantly impact a molecule's pharmacokinetic profile. It can increase lipophilicity, aiding in membrane permeability, and can also block sites of metabolism, thereby prolonging the drug's half-life. Furthermore, the chloro group can engage in specific halogen bonding interactions with protein targets, enhancing binding affinity.

  • 4-Methoxy Group: The methoxy group is an important hydrogen bond acceptor and can influence the conformation of the molecule. Its electron-donating nature can also modulate the reactivity of the thiophene ring.

  • 3-Carbonyl Chloride: This highly reactive acyl chloride functional group is an excellent electrophile for forming stable amide or ester bonds, which are fundamental linkages in a vast array of pharmaceuticals. This reactivity allows for the straightforward coupling of the thiophene core to other molecular fragments.

Collectively, these features make this compound a valuable starting material for creating diverse libraries of compounds for high-throughput screening and lead optimization.[3] While its applications are broad, its structural motifs are particularly well-suited for the synthesis of kinase inhibitors.

Application in the Synthesis of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics. Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The 5-chloro-4-methoxythiophene scaffold is an excellent starting point for the construction of such inhibitors.

The following section details a representative protocol for the synthesis of a thieno[3,2-d]pyrimidine scaffold, a core structure found in numerous kinase inhibitors. This reaction demonstrates the utility of this compound in a typical medicinal chemistry workflow.

This protocol describes a two-step synthesis of a model thieno[3,2-d]pyrimidin-4(3H)-one, a common core for kinase inhibitors. The first step is the reaction of this compound with an aminopyrimidine to form an amide intermediate. The second step is an intramolecular cyclization to form the final heterocyclic system.

Step 1: Amide Coupling

  • Reaction: this compound + 2-Amino-4,6-dimethylpyrimidine → N-(4,6-dimethylpyrimidin-2-yl)-5-chloro-4-methoxythiophene-3-carboxamide

  • Materials:

    • This compound (1.0 eq)

    • 2-Amino-4,6-dimethylpyrimidine (1.05 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Amino-4,6-dimethylpyrimidine and anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add TEA or DIPEA to the solution and stir for 5 minutes.

    • In a separate flask, dissolve this compound in anhydrous DCM.

    • Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with the addition of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Intramolecular Cyclization (Pictet-Spengler type)

  • Reaction: N-(4,6-dimethylpyrimidin-2-yl)-5-chloro-4-methoxythiophene-3-carboxamide → 2,4-dimethyl-5-methoxy-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one (hypothetical product)

  • Materials:

    • Amide intermediate from Step 1

    • Eaton's reagent (P₂O₅ in methanesulfonic acid) or Polyphosphoric acid (PPA)

  • Procedure:

    • To a flask containing the amide intermediate, add Eaton's reagent or PPA.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one.

    • Further purification can be achieved by recrystallization.

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₆H₄Cl₂O₂S211.07175137-49-2
2-Amino-4,6-dimethylpyrimidineC₆H₉N₃123.16767-15-7
N-(4,6-dimethylpyrimidin-2-yl)-5-chloro-4-methoxythiophene-3-carboxamideC₁₂H₁₂ClN₃O₂S297.76N/A
2,4-dimethyl-5-methoxy-6-chlorothieno[3,2-d]pyrimidin-4(3H)-oneC₁₁H₁₀ClN₃O₂S299.74N/A
Visualizing the Role in Kinase Signaling

The thieno[3,2-d]pyrimidine scaffold is a common core for inhibitors of various kinases, including Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR. The diagram below illustrates a simplified RTK signaling pathway that is often targeted in cancer therapy.

RTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP RAS RAS RTK->RAS P Ligand Growth Factor (e.g., EGF, VEGF) Ligand->RTK Binds Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Downstream Cell Proliferation, Angiogenesis, Survival ERK->Downstream

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the point of intervention for a thieno[3,2-d]pyrimidine-based inhibitor.

Self-Validating Protocol Design and Causality

The provided protocol is designed to be self-validating through in-process controls. The progress of both the amide coupling and the cyclization reactions can be monitored by TLC, allowing for real-time assessment of the reaction's progression and the formation of byproducts. The choice of reagents and conditions is based on established principles of organic synthesis:

  • Amide Coupling: The use of a non-nucleophilic base like TEA or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. Conducting the reaction at 0 °C initially helps to control the exothermic reaction between the highly reactive acyl chloride and the amine, minimizing side reactions.

  • Cyclization: Strong acids like Eaton's reagent or PPA are used to promote the intramolecular electrophilic aromatic substitution required for the formation of the fused ring system. The high temperature provides the necessary activation energy for this transformation.

By understanding the causality behind these experimental choices, researchers can troubleshoot and optimize the protocol for different substrates.

References

  • This compound . LookChem. [Link]

  • 5-Chloro-4-methoxythiophene-3-carboxylic acid . MySkinRecipes. [Link]

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Application Notes & Protocols: Synthesis of N-Substituted 5-Chloro-4-methoxythiophene-3-carboxamides via Acylation of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of N-substituted 5-chloro-4-methoxythiophene-3-carboxamides through the reaction of 5-chloro-4-methoxythiophene-3-carbonyl chloride with various primary amines. Thiophene carboxamides are a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant pharmacological activity.[1][2][3] This guide details the underlying reaction mechanism, provides robust and validated experimental protocols, offers insights into reaction optimization, and outlines methods for product characterization and safety. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of novel molecular entities.

Introduction: The Thiophene Carboxamide Scaffold in Drug Discovery

The thiophene ring is a versatile heterocyclic motif frequently employed in the design of bioactive molecules. Its structural and electronic properties, often considered a bioisostere of a phenyl ring, allow it to engage in various receptor-ligand interactions, including hydrogen bonding and π-stacking.[3] When functionalized as a carboxamide, the resulting scaffold becomes a cornerstone for building libraries of compounds for drug discovery programs.[1][2] Thiophene carboxamide derivatives have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2]

The target molecule class, N-substituted 5-chloro-4-methoxythiophene-3-carboxamides, combines the benefits of the thiophene core with substituents that can be fine-tuned to modulate physicochemical properties and biological targets. The chlorine atom at the 5-position and the methoxy group at the 4-position influence the electronic landscape of the ring, enhancing its potential as a pharmacophore.[4] The amide linkage, formed by reacting the acyl chloride with a primary amine, is one of the most common and reliable reactions in medicinal chemistry for generating molecular diversity.[5]

This guide focuses on the direct acylation of primary amines with this compound, a highly efficient method for amide bond formation.[5][6]

Reagents and Mechanism

Reagent Overview
  • This compound (1): This is the electrophilic component of the reaction. It is a reactive acyl chloride, typically prepared from its corresponding carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] The electron-withdrawing nature of the carbonyl group, the chlorine atom, and the adjacent oxygen and chlorine atoms make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8]

  • Primary Amines (R-NH₂): These serve as the nucleophiles. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon. The vast commercial availability of diverse primary amines allows for the creation of large, structurally varied amide libraries.

  • Non-Nucleophilic Base: A tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically required as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic.[9] The base neutralizes the HCl in situ, forming a salt (e.g., triethylammonium chloride) and allowing the reaction to proceed to completion.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[10]

  • Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the electron-deficient carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[8][10]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is eliminated.

  • Deprotonation: The resulting protonated amide is deprotonated by the non-nucleophilic base (e.g., triethylamine) present in the reaction mixture. This step neutralizes the product and generates the final N-substituted amide and the hydrochloride salt of the base.[10]

Caption: General mechanism for amide formation.

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes a general procedure for the reaction on a 1 mmol scale. Adjustments may be necessary for specific primary amines based on their reactivity and solubility.

Materials:

  • This compound (1) (211.07 g/mol )

  • Primary amine (1.0 - 1.1 eq.)

  • Triethylamine (TEA) or DIPEA (1.2 - 1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5-10 mL)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line, ice bath

Procedure:

  • Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add the primary amine (1.0 mmol).

  • Dissolution: Add anhydrous DCM (5 mL) and the non-nucleophilic base (e.g., TEA, 1.5 mmol, ~0.21 mL). Stir the solution until the amine is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction, especially with reactive amines.[9]

  • Acyl Chloride Addition: Dissolve this compound (1.0 mmol, 211 mg) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine solution over 5-10 minutes. A white precipitate (triethylammonium chloride) will likely form immediately.[9]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: a. Upon completion, dilute the reaction mixture with DCM (10 mL). b. Wash the organic layer sequentially with 1 M HCl (1 x 10 mL) to remove excess base, saturated NaHCO₃ solution (1 x 10 mL) to remove any remaining acid, and brine (1 x 10 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

G Figure 2: Experimental Workflow for Amide Synthesis A Setup: Add amine and base to dry flask under N₂ B Dissolve in Anhydrous DCM A->B C Cool to 0 °C (Ice Bath) B->C D Dropwise addition of Acyl Chloride in DCM C->D E Stir at RT for 1-4h (Monitor by TLC/LC-MS) D->E F Aqueous Work-up: Wash with HCl, NaHCO₃, Brine E->F G Dry organic layer (Na₂SO₄), filter F->G H Concentrate under reduced pressure G->H I Purify product: Column Chromatography or Recrystallization H->I J Characterize: NMR, MS, IR I->J

Caption: A typical workflow for synthesis and purification.
Data Presentation: Example Reaction Conditions

The following table summarizes typical reaction outcomes with different primary amines.

EntryPrimary Amine (R-NH₂)Base (eq.)SolventTime (h)Yield (%)¹
1AnilineTEA (1.5)DCM292
2BenzylamineTEA (1.5)DCM195
3CyclohexylamineDIPEA (1.2)THF1.590
42-FluoroanilineTEA (1.5)DCM485²
5tert-ButylamineDIPEA (1.2)DCM378³

¹Isolated yield after purification. ²Electron-deficient anilines may require longer reaction times or gentle heating. ³Sterically hindered amines may react slower and give slightly lower yields.

Product Characterization

Confirming the structure and purity of the synthesized amides is crucial. A combination of spectroscopic methods should be employed.[1]

TechniqueExpected Observations for N-Aryl/Alkyl-5-chloro-4-methoxythiophene-3-carboxamide
¹H NMR - Amide N-H: A broad singlet typically between δ 8.0-10.0 ppm (can exchange with D₂O).- Thiophene Proton: A sharp singlet for the proton at the C2 position, usually around δ 7.5-8.5 ppm.- Methoxy Protons: A sharp singlet for the -OCH₃ group around δ 3.8-4.2 ppm.- R-group Protons: Signals corresponding to the specific primary amine used.[11][12]
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of δ 160-170 ppm.- Thiophene Carbons: Four distinct signals for the thiophene ring carbons, with chemical shifts influenced by the substituents.- Methoxy Carbon: A signal around δ 55-65 ppm.
Mass Spectrometry (MS) - ESI-MS: The molecular ion peak [M+H]⁺ or [M+Na]⁺ should be observed, corresponding to the calculated molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1][13]
Infrared (IR) Spectroscopy - N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp absorption band between 1640-1680 cm⁻¹.- N-H Bend (Amide II): A peak around 1550 cm⁻¹.

Safety and Handling

Strict adherence to safety protocols is mandatory when performing these reactions.

  • Acyl Chlorides: this compound is corrosive, moisture-sensitive, and a lachrymator. It reacts violently with water and alcohols.[8][14] Always handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[15][16] Store under an inert atmosphere.

  • Amines: Many primary amines are corrosive, toxic, and have strong odors. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • Reaction Quenching: The reaction should be quenched carefully, as unreacted acyl chloride will react vigorously with aqueous solutions.

Troubleshooting and Key Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. Moisture will hydrolyze the acyl chloride back to the unreactive carboxylic acid.[8] Also, confirm that at least one stoichiometric equivalent of base was used to scavenge the generated HCl.[9]

  • Side Reactions: For amines with multiple nucleophilic sites (e.g., hydroxyl or thiol groups), protection of those groups may be necessary to prevent competing reactions.

  • Purification Issues: The primary byproduct, the hydrochloride salt of the base (e.g., triethylammonium chloride), is often insoluble in the reaction solvent but can sometimes complicate purification. The aqueous work-up is designed to remove it effectively. If the product is also water-soluble, alternative work-up procedures like direct filtration of the salt followed by purification of the filtrate may be required.

References

  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. HepatoChem. Retrieved from [Link]

  • BenchChem. (2025, November). Application Notes and Protocols for Amide Bond Formation with 2,4-Difluoroaniline. BenchChem.
  • Hughes, D. L. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7795-7815. [Link]

  • Santos, A. S., Silva, A. M. S., & Marques, M. M. B. (2020). Sustainable Amidation Reactions – Recent Advances. ChemistrySelect, 5(15), 4583-4602.
  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 27(46), 11776-11791. [Link]

  • Biris, M.-L., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5364. [Link]

  • Al-Qawasmeh, R. A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8969. [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-4-methoxythiophene-3-carboxylic acid. Retrieved from [Link]

  • Wagdy, L., et al. (2014). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 19(10), 15996-16013.
  • Semantic Scholar. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841.
  • Singh, R., & Kashyap, A. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-61. [Link]

  • Li, Y., et al. (2022). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. European Journal of Medicinal Chemistry, 243, 114771. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Inchem.org. Retrieved from [Link]

  • Khalil, A. M., et al. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.
  • Farmer, T. J., et al. (2018). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 20(16), 3700-3704. [Link]

  • Semantic Scholar. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • Gouda, M. A., et al. (2011).
  • de Lima, G. M., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Journal of Chemistry, 2020, 8878519.
  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254.
  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

  • Reddit. (2024, September 14). Acid chloride reaction with amine. r/OrganicChemistry. Retrieved from [Link]

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Friedel-Crafts acylation with 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Friedel-Crafts Acylation with 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Strategic Acylation of Aromatics Using a Highly Functionalized Thiophene Building Block

The Friedel-Crafts acylation stands as a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution is indispensable for creating aryl ketones, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] Thiophene-containing compounds, in particular, are of significant interest due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[3]

This guide details the application of This compound , a versatile and highly functionalized building block, in Friedel-Crafts acylation reactions. The presence of both an electron-donating methoxy group and an electron-withdrawing chloro group on the thiophene ring presents unique electronic characteristics that can be leveraged in complex molecule synthesis. This document provides a robust protocol, mechanistic insights, and practical guidance for researchers aiming to incorporate this valuable synthon into their drug discovery and development pipelines.

Mechanistic Rationale: Activating the Electrophile

The reaction proceeds through the generation of a highly electrophilic acylium ion, which is the key reactive intermediate.[4] The choice of Lewis acid is critical and must be stoichiometric because the resulting ketone product is a moderate Lewis base that forms a stable, often irreversible complex with the catalyst.[5]

The mechanism unfolds in four principal stages:

  • Complex Formation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen and the chloride of the acyl chloride.

  • Acylium Ion Generation: This complex facilitates the cleavage of the C-Cl bond, forming a resonance-stabilized acylium ion.[6]

  • Electrophilic Attack: The electron-rich aromatic substrate acts as a nucleophile, attacking the acylium ion to form a Wheland intermediate (a sigma complex), temporarily disrupting the aromaticity of the ring.[7]

  • Re-aromatization: A base (such as AlCl₄⁻) abstracts a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the Lewis acid catalyst (which remains complexed to the product).[4]

G cluster_0 Step 1 & 2: Acylium Ion Formation cluster_1 Step 3: Electrophilic Attack cluster_2 Step 4: Re-aromatization AcylChloride 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride AcyliumIon Resonance-Stabilized Acylium Ion AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) Wheland σ-complex (Wheland Intermediate) AcyliumIon->Wheland Electrophilic Attack Arene Aromatic Substrate (e.g., Anisole) Arene->Wheland Product Aryl Thienyl Ketone (Product-AlCl₃ Complex) Wheland->Product -H⁺ (via AlCl₄⁻) HCl + HCl

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocol: Acylation of Anisole

This protocol describes a representative procedure for the acylation of a reactive aromatic substrate, anisole, using this compound.

Safety Precautions:

  • Friedel-Crafts reactions are highly exothermic and should be performed with appropriate temperature control (ice bath).

  • Aluminum chloride (AlCl₃) is a water-sensitive, corrosive solid that reacts violently with moisture to release HCl gas. Handle it in a fume hood using dry glassware and techniques.[7]

  • Acyl chlorides are corrosive and lachrymatory. Always handle them in a fume hood with appropriate personal protective equipment (PPE).

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

Materials & Reagents:

  • This compound (1.0 eq)

  • Anisole (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar, addition funnel, and reflux condenser

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Ice/water bath

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 3-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • To the flask, add anhydrous AlCl₃ (1.2 eq) and suspend it in anhydrous DCM (approx. 5 mL per mmol of acyl chloride).

    • Cool the suspension to 0 °C using an ice/water bath.

  • Formation of the Acylium Ion Complex:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (2 mL per mmol) in the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[7]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Acylation Reaction:

    • Dissolve anisole (1.0 eq) in anhydrous DCM (2 mL per mmol) and add it to the dropping funnel.

    • Add the anisole solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize spots using a UV lamp. The reaction is complete when the limiting reagent (anisole or acyl chloride) is consumed.

  • Workup and Quenching:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 25 g per 10 mmol of AlCl₃) and concentrated HCl (5 mL per 10 mmol of AlCl₃). Caution: This process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood with vigorous stirring.

    • Transfer the quenched mixture to a separatory funnel. Collect the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel to yield the desired aryl thienyl ketone.

Experimental Workflow Overview

The entire process, from preparation to final product analysis, follows a structured and logical sequence designed to maximize yield and purity.

G start Start: Reagent & Glassware Prep (Anhydrous Conditions) setup Reaction Setup: AlCl₃ in DCM at 0 °C start->setup acylium Dropwise Addition of Acyl Chloride (Formation of Electrophile) setup->acylium reaction Dropwise Addition of Arene (Acylation at 0 °C -> RT) acylium->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Quench (Ice / conc. HCl) monitor->workup Reaction Complete extract Separation & Extraction (DCM) workup->extract wash Aqueous Washes (H₂O, NaHCO₃, Brine) extract->wash dry Drying & Concentration (MgSO₄, Rotovap) wash->dry purify Purification (Column Chromatography) dry->purify analyze Product Characterization (NMR, IR, MS) purify->analyze end End: Pure Product analyze->end

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 5-Chloro-4-methoxythiophene-3-carbonyl chloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and overcome common challenges.

I. Reaction Overview and Mechanism

The synthesis of this compound is achieved through the reaction of 5-Chloro-4-methoxythiophene-3-carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is often employed to facilitate the reaction.

The generally accepted mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. The carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the final acyl chloride product, releasing sulfur dioxide and hydrogen chloride as byproducts.[1][2][3]

Diagram of the Reaction Workflow

Reaction_Workflow Start Start Reagents 5-Chloro-4-methoxythiophene-3-carboxylic acid Thionyl Chloride (SOCl₂) DMF (catalyst) Anhydrous Solvent Start->Reagents Reaction_Setup Combine reagents under inert atmosphere Reagents->Reaction_Setup Reaction_Conditions Heat to reflux (typically 40-80°C) Reaction_Setup->Reaction_Conditions Monitoring Monitor reaction progress (e.g., cessation of gas evolution) Reaction_Conditions->Monitoring Workup Remove excess SOCl₂ and solvent under vacuum Monitoring->Workup Purification Vacuum distillation Workup->Purification Product 5-Chloro-4-methoxythiophene- 3-carbonyl chloride Purification->Product

Caption: A typical workflow for the synthesis of this compound.

II. Detailed Experimental Protocol

This protocol provides a general guideline for the synthesis. Optimization may be required based on your specific laboratory conditions and scale.

Materials:

  • 5-Chloro-4-methoxythiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Round-bottom flask

  • Reflux condenser with a drying tube or inert gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride product. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a round-bottom flask, add 5-Chloro-4-methoxythiophene-3-carboxylic acid and a suitable volume of anhydrous solvent (e.g., DCM).

  • Catalyst and Chlorinating Agent: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops). Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred suspension. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (for DCM, this is around 40°C) and maintain for 1-3 hours. The reaction is often complete when gas evolution (SO₂ and HCl) ceases.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. A co-distillation with an anhydrous solvent like toluene can aid in the complete removal of residual thionyl chloride.

  • Purification: The crude this compound can be purified by vacuum distillation. Due to the reactive nature of acyl chlorides, it is crucial to use a dry vacuum system.

III. Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.1a. Monitor the reaction by quenching a small aliquot with an anhydrous alcohol (e.g., methanol) and analyzing by TLC or GC-MS for the formation of the corresponding ester.[4] 1b. If starting material remains, extend the reflux time or slightly increase the temperature.
2. Hydrolysis: Presence of water in the reaction.2a. Ensure all glassware is oven-dried or flame-dried before use. 2b. Use anhydrous solvents and reagents. 2c. Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
3. Degradation of Starting Material or Product: Thiophene rings can be sensitive to harsh acidic conditions at elevated temperatures.3a. Avoid unnecessarily high temperatures or prolonged reaction times. 3b. Consider using a milder chlorinating agent like oxalyl chloride if degradation is suspected.
Product is Dark or Contains Impurities 1. Side Reactions: Further chlorination of the thiophene ring is a possibility with excess thionyl chloride.1a. Use a minimal excess of thionyl chloride. 1b. Maintain a controlled reaction temperature.
2. Demethylation of the Methoxy Group: While less common with thionyl chloride, strong acidic conditions can potentially lead to demethylation.2a. Monitor for the presence of phenolic byproducts by analytical techniques. 2b. If this is a persistent issue, alternative, milder chlorination methods should be explored.
3. Residual Thionyl Chloride: Incomplete removal of excess SOCl₂.3a. After initial evaporation, add an anhydrous, inert solvent like toluene and re-evaporate under vacuum to azeotropically remove traces of SOCl₂.
Difficulty in Purification 1. Thermal Decomposition during Distillation: The product may be thermally sensitive.1a. Use a high-vacuum system to lower the boiling point. 1b. Employ a short-path distillation apparatus (Kugelrohr) to minimize the time the compound spends at high temperatures.[5]
2. Hydrolysis during Work-up: Exposure to atmospheric moisture.2a. Ensure the distillation apparatus is completely dry. 2b. Avoid any aqueous work-up steps. If necessary to neutralize trace acidity, a wash with a dilute, cold, anhydrous base in an inert solvent could be cautiously attempted, but this is generally not recommended for reactive acyl chlorides.[6]

IV. Frequently Asked Questions (FAQs)

Q1: Why is DMF used as a catalyst in this reaction?

A1: DMF catalyzes the formation of acyl chlorides from carboxylic acids and thionyl chloride by forming a Vilsmeier reagent intermediate ([(CH₃)₂N=CHCl]Cl). This intermediate is more reactive towards the carboxylic acid than thionyl chloride itself, thus accelerating the reaction.[7][8]

Q2: Can I use other chlorinating agents besides thionyl chloride?

A2: Yes, other reagents such as oxalyl chloride, phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃) can also be used to synthesize acyl chlorides.[1] Oxalyl chloride is often preferred for its milder reaction conditions and the formation of only gaseous byproducts, which can simplify purification.

Q3: How can I monitor the progress of the reaction?

A3: Direct monitoring of the acyl chloride by TLC can be unreliable due to its rapid hydrolysis on the silica plate. A more effective method is to take a small aliquot from the reaction mixture, quench it with an anhydrous alcohol (like methanol or ethanol) to form the stable corresponding ester, and then analyze the formation of this ester by TLC, GC-MS, or NMR.[4]

Q4: What are the key safety precautions for this synthesis?

A4: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water to release toxic gases (SO₂ and HCl). Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be equipped with a gas trap to neutralize the acidic off-gases.

Q5: How should I store the final product, this compound?

A5: Acyl chlorides are highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). Storage in a cool, dry place is recommended. For long-term storage, consider sealing the container with paraffin film.

Q6: What are the expected spectral characteristics of the product?

A6:

  • FTIR: A strong carbonyl (C=O) stretching band is expected in the region of 1750-1810 cm⁻¹.

  • ¹H NMR: The spectrum will show signals corresponding to the methoxy protons and the proton on the thiophene ring. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl chloride group.

  • ¹³C NMR: The carbonyl carbon will appear significantly downfield, typically in the 160-180 ppm range.[9]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group.

V. References

  • Mupparapu, N., et al. (2016). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 6(82), 78437-78461.

  • Thiophene-3-carbonyl Chloride. (2021). MDPI. Retrieved January 6, 2026, from [Link]

  • Thiophene, 2-chloro-. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

  • Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Retrieved January 6, 2026, from [Link]

  • Krubsack, A. J., & Higa, T. (1968). Mechanism of the abnormal reaction of thionyl chloride with carboxylic acids. Tetrahedron Letters, 9(48), 5149-5152.

  • Acid Chloride/ chloroformate purification? (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • This compound. (n.d.). Antimex Chemical Limited - LookChem. Retrieved January 6, 2026, from [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021, January 29). OSTI.GOV. Retrieved January 6, 2026, from [Link]

  • Conversion of carboxylic acids to acid chlorides. (2023, January 22). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • Reaction of Carboxylic Acids with Thionyl Chloride. (2013, December 8). YouTube. Retrieved January 6, 2026, from [Link]

  • General procedures for the purification of Acid chlorides. (n.d.). Chempedia - LookChem. Retrieved January 6, 2026, from [Link]

  • 5-Chloro-4-methoxythiophene-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

  • A green process for demethylation reaction in synthesis of raloxifene hydrochloride. (n.d.). Zenodo. Retrieved January 6, 2026, from [Link]

  • Thiophene-based covalent organic frameworks. (2013, March 26). MIT. Retrieved January 6, 2026, from [Link]

  • Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride. (n.d.). Google Patents. Retrieved January 6, 2026, from

  • How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 6, 2026, from [Link]

  • Drying agents for Acyl halides. (2023, March 14). Reddit. Retrieved January 6, 2026, from [Link]

  • 2-Thiophenesulfonyl chloride. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

  • Ch20: Spectroscopic Analysis : Acyl Chlorides. (n.d.). University of Calgary. Retrieved January 6, 2026, from [Link]

  • Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. (1975). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Thiophene-3-carbonyl Chloride. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Electrophilic Substitution of Thiophene and its Derivatives. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis of Acyl Chlorides with Thionyl Chloride. (2025, March 31). Reddit. Retrieved January 6, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245.

  • Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved January 6, 2026, from [Link]

  • Electrophilic Aromatic Substitutions You Need To Know! (2022, April 9). YouTube. Retrieved January 6, 2026, from [Link]

  • 21.S: Carboxylic Acid Derivatives (Summary). (2024, March 17). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved January 6, 2026, from [Link]

  • 3.15 NMR spectroscopy. (n.d.). chemrevise. Retrieved January 6, 2026, from [Link]

  • Derivatives of Carboxylic Acids. (n.d.). MSU chemistry. Retrieved January 6, 2026, from [Link]

  • Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. (n.d.). Google Patents. Retrieved January 6, 2026, from

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (n.d.). ACS Publications. Retrieved January 6, 2026, from [Link]

  • Korhonen, L. K. (1967). Specific methylation of carboxyl groups by thionyl chloride in methanol. Acta histochemica, 26(1), 80-86.

  • 5-Chloro-4-methoxy-thiophene-3-carbonyl chloride. (2024, July 15). ChemSrc. Retrieved January 6, 2026, from [Link]

  • Synthesis and Characterization of (Methoxy(thiocarbony1))sulfenyl Chloride. (n.d.). ElectronicsAndBooks. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Purification of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS No. 175137-49-2). This resource is designed for researchers, scientists, and drug development professionals who are working with this important pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve the desired purity of your compound.

I. Understanding the Compound: Key Characteristics and Challenges

This compound is a reactive acid chloride, and like most compounds in this class, its purification requires careful handling to prevent degradation. The primary challenge in its purification is the compound's sensitivity to moisture, which can lead to hydrolysis back to the corresponding carboxylic acid. Additionally, residual starting materials or byproducts from the synthesis can co-purify with the final product, necessitating targeted purification strategies.

Key Physical Properties:

PropertyValueSource
CAS Number 175137-49-2Chemical Abstracts Service
Molecular Formula C₆H₄Cl₂O₂SN/A
Molecular Weight 211.07 g/mol N/A
Boiling Point 281.7 °C at 760 mmHg (calculated)[1]
Appearance Off-white to slight yellow solid[2]

II. Troubleshooting Guide: Addressing Common Purification Issues

This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.

Initial Assessment: Identifying Potential Impurities

Before selecting a purification method, it is crucial to identify the likely impurities in your crude product. The most common impurities are listed below:

ImpuritySourceIdentification
5-Chloro-4-methoxythiophene-3-carboxylic acid Incomplete reaction of the starting material with the chlorinating agent.Can be detected by IR spectroscopy (broad O-H stretch around 3000 cm⁻¹) or by LC-MS.
Residual Chlorinating Agent (e.g., thionyl chloride, oxalyl chloride) Excess reagent used in the synthesis.Can be detected by a pungent odor and fuming in moist air.
Hydrolysis Product (5-Chloro-4-methoxythiophene-3-carboxylic acid) Exposure of the product to moisture during workup or storage.Same as the starting material.
Solvent Residues Incomplete removal of solvents used in the synthesis or workup.Can be detected by ¹H NMR spectroscopy.
Decision Pathway for Purification Method Selection

The choice of purification method depends on the physical state of your crude product and the nature of the impurities. The following decision tree will guide you to the most appropriate technique.

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or low-melting solid? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation is_oily->distillation No solid_impurities Are impurities non-volatile solids? is_oily->solid_impurities Yes wash Aqueous Wash followed by Distillation solid_impurities->distillation Yes solid_impurities->wash No (e.g., residual acid)

Caption: Decision tree for selecting the optimal purification method.

III. Detailed Purification Protocols

Method 1: Vacuum Distillation

Vacuum distillation is the preferred method for purifying this compound, especially if it is an oil or a low-melting solid, and if the impurities are non-volatile.

Step-by-Step Protocol:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and assembled hot under a dry, inert atmosphere (nitrogen or argon).

    • Use a short-path distillation apparatus to minimize product loss.

    • A vacuum pump capable of reaching <1 mmHg is recommended.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and gently heat the flask in an oil bath.

    • Collect fractions based on the boiling point at the given pressure. The exact boiling point under vacuum will need to be determined empirically, but it will be significantly lower than the atmospheric pressure boiling point of 281.7 °C.

    • Discard any initial low-boiling fractions, which may contain residual solvent or chlorinating agent.

    • Collect the main fraction corresponding to the pure product.

  • Post-Distillation:

    • Allow the apparatus to cool completely to room temperature before releasing the vacuum.

    • Store the purified product under an inert atmosphere in a tightly sealed container, preferably in a freezer to minimize degradation.

Troubleshooting Vacuum Distillation:

  • Problem: The product is not distilling even at high temperature and low pressure.

    • Possible Cause: The vacuum is not low enough, or there are significant non-volatile impurities.

    • Solution: Check for leaks in your distillation setup. If the problem persists, consider a preliminary purification step, such as filtration to remove solid impurities.

  • Problem: The product decomposes during distillation.

    • Possible Cause: The temperature is too high.

    • Solution: Improve the vacuum to allow distillation at a lower temperature. Ensure the distillation is performed as quickly as possible.

Method 2: Recrystallization

If your crude this compound is a solid, recrystallization can be an effective purification method. The key is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, and in which the impurities have different solubility profiles.

Step-by-Step Protocol:

  • Solvent Selection:

    • Start with non-polar, aprotic solvents such as hexanes, heptane, or toluene. Chlorinated solvents like dichloromethane can also be considered.

    • Perform small-scale solubility tests to find a suitable solvent or solvent mixture.

  • Recrystallization:

    • In a dry flask under an inert atmosphere, dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • Once fully dissolved, allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath or freezer to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly under high vacuum to remove all residual solvent.

Troubleshooting Recrystallization:

  • Problem: The product does not crystallize upon cooling.

    • Possible Cause: The solution is too dilute, or the product is too soluble in the chosen solvent.

    • Solution: Try to concentrate the solution by evaporating some of the solvent. If that fails, consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise to induce crystallization.

  • Problem: The product oils out instead of crystallizing.

    • Possible Cause: The cooling rate is too fast, or the purity of the crude material is too low.

    • Solution: Allow the solution to cool more slowly. If the problem persists, an initial purification by another method (e.g., a quick filtration through a plug of silica gel with a non-polar eluent) may be necessary.

IV. Frequently Asked Questions (FAQs)

Q1: How should I handle and store this compound?

A1: This compound is moisture-sensitive and should be handled under a dry, inert atmosphere. Store it in a tightly sealed container, preferably in a freezer, to prevent hydrolysis and degradation.

Q2: What is the best way to monitor the purity of my product?

A2: A combination of techniques is recommended:

  • ¹H NMR: To check for the correct chemical structure and the presence of proton-containing impurities.

  • GC-MS: To assess volatility and identify impurities with different mass-to-charge ratios. Derivatization may be necessary for this highly reactive compound.

  • FT-IR: To confirm the presence of the acid chloride carbonyl stretch (typically around 1780-1815 cm⁻¹) and the absence of the carboxylic acid O-H stretch.

Q3: My product is a dark color. What could be the cause and how can I fix it?

A3: A dark color often indicates the presence of decomposition products or other high molecular weight impurities. Distillation is often effective at separating the desired product from these colored impurities. If the product is a solid, treatment with activated carbon during recrystallization can sometimes remove colored impurities.

Q4: Can I use column chromatography to purify this compound?

A4: While possible, column chromatography is generally not the preferred method for purifying highly reactive acid chlorides. The silica gel is acidic and contains water, which can lead to hydrolysis of the product on the column. If chromatography is necessary, it should be performed quickly with dry solvents and a non-polar stationary phase if possible.

V. References

  • 5-Chloro-4-methoxy-thiophene-3-carbonyl chloride Product Information. Available from: [Link]

  • Method for synthesis of 5-chlorothiophene-2-carbonyl chloride. CN102659756A. Available from:

Sources

Technical Support Center: Synthesis of Substituted Thiophene Carbonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of substituted thiophene carbonyl chlorides. These compounds are pivotal intermediates in the development of pharmaceuticals and advanced materials. However, their synthesis is often fraught with challenges ranging from poor regioselectivity to product instability. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and optimize your experimental outcomes.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of thiophene carbonyl chlorides, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of Thiophene Carbonyl Chloride

You've followed a standard procedure (e.g., reacting a thiophenecarboxylic acid with thionyl chloride), but the final yield is disappointingly low or the reaction failed to proceed.

Potential Cause Explanation & Solution
Moisture Contamination Thionyl chloride (SOCl₂) and the target acyl chloride product are both highly sensitive to moisture. Water will hydrolyze SOCl₂ and revert the product back to the starting carboxylic acid.[1] Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inactive Chlorinating Agent Thionyl chloride can degrade over time, especially if improperly stored. Solution: Use a fresh bottle of thionyl chloride or distill the reagent before use. Consider using oxalyl chloride with a catalytic amount of DMF, which is often more reactive and proceeds under milder conditions.[2][3]
Insufficient Reaction Time/Temperature The conversion of a carboxylic acid to an acyl chloride is not always instantaneous. Deactivated thiophene rings (e.g., those with electron-withdrawing substituents) may require more forcing conditions. Solution: Monitor the reaction by TLC (Thin-Layer Chromatography). To visualize the conversion, quench a small aliquot of the reaction mixture with methanol; the resulting methyl ester will have a different Rf value than the starting acid.[4] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. For thionyl chloride, refluxing is common.[5]
Impure Starting Materials Impurities in the starting thiophene derivative can interfere with the reaction. For syntheses starting from thiophene itself, impurities from petroleum-based sources can lower conversion rates in preceding steps like acylation.[6] Solution: Purify the starting thiophenecarboxylic acid by recrystallization before conversion. If starting from thiophene, consider purification methods if side reactions are observed.[6]
Problem 2: Reaction Mixture Turns Black (Polymerization/Decomposition)

During the reaction, the solution darkens significantly, often resulting in a black, tarry substance and a low yield of the desired product.

Potential Cause Explanation & Solution
Aggressive Lewis Acid Catalysis This is a classic issue in Friedel-Crafts acylations of thiophene. Strong Lewis acids like aluminum chloride (AlCl₃) can react vigorously with the thiophene ring, causing polymerization and resinification.[7][8] Solution: Use a milder Lewis acid catalyst, such as stannic chloride (SnCl₄) or zinc chloride (ZnCl₂).[8][9] Alternatively, non-acidic methods or solid acid catalysts like zeolites can be employed to avoid harsh conditions.[9][10]
High Reaction Temperature Thiophene and its derivatives are susceptible to decomposition at elevated temperatures, especially under acidic conditions. This is exacerbated when using highly reactive reagents like oxalyl chloride at temperatures above what is necessary.[11] Solution: Maintain strict temperature control. For direct acylations, conduct the reaction at low temperatures (e.g., -25°C to 0°C).[12] When using thionyl chloride, avoid excessive heating; reflux gently and monitor for completion to prevent prolonged exposure to high temperatures.
Air (Oxygen) Exposure Some thiophene derivatives can be sensitive to oxidation, leading to colored impurities and decomposition products, especially at elevated temperatures. Solution: Maintain an inert atmosphere (N₂ or Ar) throughout the reaction and work-up to minimize oxidative side reactions.
Problem 3: Poor Regioselectivity in Friedel-Crafts Acylation

When attempting a direct Friedel-Crafts acylation on a 3-substituted thiophene, the acyl group adds to the C2 or C5 position instead of the desired C4 position.

Electrophilic aromatic substitution on the thiophene ring is governed by the stability of the carbocation intermediate (Wheland intermediate). Attack at the C2 (α) position allows the positive charge to be delocalized over three atoms, including the sulfur, resulting in three resonance structures. In contrast, attack at the C3 (β) position yields a less stable intermediate with only two resonance structures.[13][14][15] This inherent electronic preference strongly favors substitution at the C2 and C5 positions.

.dot graph G { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

// Define nodes Start [label="3-Substituted Thiophene", pos="0,1.5!"]; Acylation [label="Friedel-Crafts Acylation\n(Electrophilic Attack)", pos="2.5,1.5!"]; Intermediate_C2 [label="Intermediate from\nC2/C5 Attack", pos="5,2.5!", fillcolor="#EA4335"]; Intermediate_C4 [label="Intermediate from\nC4 Attack", pos="5,0.5!", fillcolor="#FBBC05"]; Stability_C2 [label="More Stable\n(3 Resonance Structures)", pos="7.5,2.5!", fillcolor="#34A853"]; Stability_C4 [label="Less Stable\n(2 Resonance Structures)", pos="7.5,0.5!", fillcolor="#EA4335"]; Product_Major [label="Major Product:\n2-Acyl-3-substituted-thiophene", pos="10,2.5!", fillcolor="#34A853"]; Product_Minor [label="Minor/No Product:\n4-Acyl-3-substituted-thiophene", pos="10,0.5!", fillcolor="#EA4335"];

// Define edges Start -> Acylation; Acylation -> Intermediate_C2 [label="Favored"]; Acylation -> Intermediate_C4 [label="Disfavored"]; Intermediate_C2 -> Stability_C2; Intermediate_C4 -> Stability_C4; Stability_C2 -> Product_Major; Stability_C4 -> Product_Minor; } .enddot Caption: Regioselectivity in Thiophene Acylation.

  • Use a Blocking Group: A common strategy is to temporarily block the more reactive C2 position. A bromo-substituent, for instance, can be used as a blocking group to direct arylation or other substitutions to the C5 position.[16] This group can potentially be removed in a subsequent step.

  • Directed Metalation: Instead of electrophilic substitution, use an ortho-directing group on the C3 substituent to guide lithiation (e.g., with n-BuLi) to the C2 or C4 position, followed by quenching with an appropriate electrophile.

  • Start with the Correct Isomer: The most reliable method is to begin with a thiophene precursor that already has a carboxylic acid or a precursor functional group at the desired position. For example, to synthesize 3-thiophenecarbonyl chloride, one should start with 3-thiophenecarboxylic acid.[17]

Problem 4: Product Decomposes During Purification

The desired thiophene carbonyl chloride is formed but decomposes during distillation or aqueous work-up.

Potential Cause Explanation & Solution
Hydrolysis during Work-up Thiophene carbonyl chlorides are reactive acylating agents and will readily hydrolyze back to the carboxylic acid in the presence of water, especially neutral or basic water.[12] Solution: When quenching the reaction, pour the mixture into cold, dilute aqueous acid (e.g., HCl) rather than pure water or a basic solution.[12] This keeps the pH low, suppressing hydrolysis.
Thermal Instability Prolonged heating during distillation can cause decomposition. Solution: Purify the product via vacuum distillation to lower the boiling point.[18] For particularly sensitive compounds, a short-path distillation apparatus is recommended. Consider adding a stabilizer, such as 4-methoxyphenol, to the distillation flask to inhibit polymerization.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best chlorinating agent: Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)?

A1: Both reagents are effective, but the choice depends on the substrate, scale, and desired reaction conditions.

FeatureThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reactivity Good reactivity, but often requires heating (reflux) to drive the reaction to completion.[19]Higher reactivity, often works at room temperature or below, especially with a catalytic amount of DMF.[3]
Byproducts SO₂ (toxic gas) and HCl (corrosive gas).[20]CO (toxic gas), CO₂ (gas), and HCl (corrosive gas).[2]
Work-up Excess SOCl₂ has a higher boiling point (76 °C) and is typically removed by distillation.Excess (COCl)₂ has a lower boiling point (62 °C) and is more easily removed under reduced pressure.
Cost Generally less expensive, favored for large-scale industrial processes.[3]More expensive, often preferred for fine chemical and pharmaceutical synthesis where mild conditions are critical.[3]

Recommendation: For sensitive or complex substrates, oxalyl chloride is often the superior choice due to its milder reaction conditions and cleaner work-up.[3] For robust, large-scale syntheses, thionyl chloride remains a cost-effective option.

Q2: How do substituents on the thiophene ring affect the conversion to a carbonyl chloride?

A2: The electronic nature of the substituents primarily affects the stability of the thiophene ring under the reaction conditions, rather than the conversion of the carboxylic acid group itself.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -COR): These groups deactivate the ring, making it more stable and less prone to polymerization under acidic conditions. The conversion of the carboxylic acid proceeds normally.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): These groups activate the ring, making it more electron-rich and thus more susceptible to electrophilic attack and polymerization by the acid byproducts (HCl) or the chlorinating agent itself.[13] For these substrates, milder conditions (e.g., oxalyl chloride at 0 °C) are strongly recommended.

Q3: What are the best practices for handling and storing thiophene carbonyl chlorides?

A3: Thiophene carbonyl chlorides are corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[1][17]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (N₂ or Ar). For long-term stability, store in a refrigerator or freezer at approximately 4 °C.[1] Ensure the container is well-sealed to prevent moisture ingress upon removal from cold storage.

Section 3: Key Experimental Protocols

Protocol 1: General Synthesis using Thionyl Chloride

This protocol describes the conversion of 2-thiophenecarboxylic acid to 2-thiophenecarbonyl chloride.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Setup1 1. Equip oven-dried flask with condenser & N₂ inlet. Setup2 2. Add 2-thiophenecarboxylic acid and anhydrous solvent (e.g., toluene). Setup1->Setup2 Setup3 3. Add catalytic DMF (1-2 drops). Setup2->Setup3 React1 4. Slowly add thionyl chloride (1.2-1.5 eq) via addition funnel. Setup3->React1 React2 5. Heat mixture to gentle reflux (e.g., 65-75°C). React1->React2 React3 6. Monitor reaction by TLC until starting acid is consumed (2-4 h). React2->React3 Workup1 7. Cool reaction to room temperature. React3->Workup1 Workup2 8. Remove solvent and excess SOCl₂ by rotary evaporation. Workup1->Workup2 Workup3 9. Purify the crude oil by vacuum distillation. Workup2->Workup3 Workup4 10. Collect product as a pale yellow oil. Workup3->Workup4

Methodology:

  • Equip a 3-neck round-bottom flask with a thermocouple, a reflux condenser connected to a gas scrubber (containing aqueous NaOH), and an addition funnel. Purge the system with nitrogen.[18]

  • To the flask, add 2-thiophenecarboxylic acid (1.0 eq) and a suitable anhydrous solvent (e.g., ethyl acetate or toluene).[18]

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., 0.005 eq).[18]

  • With stirring, heat the mixture to 65°C.[18]

  • Slowly add thionyl chloride (1.15 - 1.5 eq) via the addition funnel. Vigorous gas evolution (SO₂ and HCl) will be observed.[18]

  • Maintain the temperature and stir for 2-4 hours, or until gas evolution ceases and TLC analysis confirms the absence of starting material.

  • Cool the flask to room temperature.

  • Fit the flask with a distillation head and remove the solvent and excess thionyl chloride under reduced pressure.[18]

  • Increase the vacuum and purify the remaining oil via short-path vacuum distillation to afford the thiophenecarbonyl chloride as a clear, pale yellow oil.[18]

Protocol 2: Alternative Synthesis using Oxalyl Chloride

This protocol is ideal for more sensitive substrates.

Methodology:

  • Set up an oven-dried, 3-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, a thermocouple, and an addition funnel.

  • Dissolve the substituted thiophenecarboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5 - 2.0 eq) dissolved in the same anhydrous solvent via the addition funnel. Control the addition rate to manage gas evolution (CO, CO₂, HCl).

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

  • Stir at room temperature for 1-3 hours, monitoring by TLC.

  • Once the reaction is complete, carefully remove the solvent and all volatile byproducts by rotary evaporation. The resulting crude acyl chloride is often of sufficient purity to be used directly in the next step. If further purification is needed, vacuum distillation can be performed with care.

References

  • ChemicalBook. (n.d.). 2-Thiophenecarbonyl chloride synthesis.
  • Walker, S. D., et al. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. ACS Publications. [Link]

  • ChemicalBook. (n.d.). Thiophene-2-carbonyl chloride(5271-67-0).
  • BenchChem. (2025). Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
  • ChemBK. (2024). Thiophene-3-carbonyl chloride.
  • Farcasiu, D., & Schlosberg, R. H. (1982). Preparation of 2-thiophenecarbonyl chloride. U.S. Patent No. 4,321,399. Washington, DC: U.S.
  • ChemicalBook. (n.d.). 3-Thiophenecarbonyl chloride synthesis.
  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Tiz, D. B. (2017). Is there any alternative for thionyl chloride, SOCl2? ResearchGate. [Link]

  • Hartough, H. D. (1949). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • ECHEMI. (n.d.). Regioselectivity in Friedel–Crafts acylation of thiophene.
  • ChemicalBook. (n.d.). 3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE synthesis.
  • Wang, Y., et al. (n.d.). Substituent Effects on Direct Arylation Polycondensation and Optical Properties of Alternating Fluorene-Thiophene Copolymers.
  • Caesar, P. D. (1947). Acylation of thiophene. U.S. Patent No. 2,432,991. Washington, DC: U.S.
  • Scrowston, R. M. (2008). Formyl and Acyl Derivatives of Thiophenes and their Reactions.
  • Reddit. (2025). Alternatives to Thionyl Chloride. r/OrganicChemistry.
  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry.
  • BenchChem. (2025). A Comparative Guide to Greener Alternatives for the Synthesis of Isoquinoline-6-carbonyl Chloride.
  • El Fikri, L., et al. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.
  • Cui, Y., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Bioorganic & Medicinal Chemistry. [Link]

  • Elsegood, M. R., & Smith, M. B. (2021). Thiophene-3-carbonyl Chloride. Molbank. [Link]

  • Godeau, J., et al. (2016). Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. [Link]

  • Hopak. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
  • LookChem. (2025). 2-thiophenecarbonyl chloride.
  • Wang, Y., et al. (2012). Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • Johnson, J. R., & May, G. E. (1938). 2-Acetothienone. Organic Syntheses. [Link]

  • PrepChem. (n.d.). Synthesis of 3-chlorothiophene-2-carboxylic acid.
  • Mazlee, M. T. F. (2019). What should I reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]

  • ChemicalBook. (2022). Synthesis of 2-Thiopheneacetyl chloride.
  • Gomberg, M., & Bachmann, W. E. (1928). Triphenylchloromethane. Organic Syntheses.
  • Yavari, I., et al. (2025). Reaction Between Furan- or Thiophene-2-carbonyl Chloride, Isocyanides, and Dialkyl Acetylenedicarboxylates: Multicomponent Synthesis of 2,2.
  • FranklyChemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]

  • Sigma-Aldrich. (n.d.). 2-Thiophenecarbonyl chloride 97.
  • BenchChem. (2025). Technical Support Center: Optimizing 2-Acetylthiophene Synthesis.
  • Ashenhurst, J. (2011). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: A Researcher's Guide to 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-methoxythiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, we provide in-depth, field-tested insights into its stability, storage, and handling to ensure the integrity of your experiments and the safety of your laboratory personnel. Our approach is rooted in the principles of chemical causality to empower you with a comprehensive understanding of this reagent.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

1. What are the optimal storage conditions for this compound?

To ensure its long-term stability, this compound, which typically appears as an off-white to slight yellow solid, should be stored in a cool, dry, and well-ventilated area designated for corrosive materials[1][2][3]. The container must be tightly sealed to prevent exposure to moisture[1][2][4]. For extended shelf life, refrigeration at 2-8°C is recommended[5]. Crucially, this compound is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen or argon[2][3].

2. What are the immediate signs of decomposition or contamination?

Visual inspection can often reveal potential degradation. A significant color change from its typical off-white or light yellow appearance to a darker shade may indicate decomposition. The presence of fumes upon opening the container (in the absence of atmospheric moisture) or a noticeable change in the pungent odor's intensity could also be signs of instability. As this compound reacts violently with water, any clumping or hardening of the solid may suggest moisture contamination, which leads to hydrolysis and the release of hydrogen chloride gas[2][6].

3. What personal protective equipment (PPE) is mandatory when handling this compound?

Due to its corrosive nature, which can cause severe skin burns and eye damage, comprehensive personal protective equipment is essential[1][2][3][4][6][7]. Always handle this chemical within a certified chemical fume hood[1][3][8]. The following PPE is required:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., polyvinyl chloride) and protective clothing to prevent any skin exposure[1][5].

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH/MSHA-approved respirator is necessary[1][4].

4. With which substances is this compound incompatible?

This acyl chloride is highly reactive. It is crucial to avoid contact with:

  • Water: Reacts violently to produce hydrogen chloride and the corresponding carboxylic acid[2][6].

  • Strong Bases: Will readily react and be consumed.

  • Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions[2].

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during experimentation with this compound.

Observed Problem Potential Cause Recommended Action
Low or No Reactivity in Acylation Reactions Degradation of the acyl chloride due to improper storage (moisture exposure).1. Confirm the integrity of the stored material. Look for signs of decomposition as mentioned in the FAQs.2. If degradation is suspected, it is advisable to use a fresh, unopened container of the reagent.3. Ensure all reaction glassware is rigorously dried and the reaction is performed under a dry, inert atmosphere.
Formation of Unexpected Byproducts 1. Contamination of the starting material.2. Reaction with residual water in the solvent or on the glassware.3. Side reactions due to elevated temperatures.1. Verify the purity of your starting material via an appropriate analytical method (e.g., NMR, LC-MS).2. Use anhydrous solvents and ensure all glassware is oven or flame-dried before use.3. Carefully control the reaction temperature, as acyl chlorides can be prone to side reactions at higher temperatures.
Color Change in the Reaction Mixture This can be indicative of several processes, including decomposition or the formation of colored impurities.1. Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the formation of any unexpected species.2. Ensure the reaction is protected from light if your substrates or products are light-sensitive.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common experimental issues.

TroubleshootingWorkflow cluster_observe Observation cluster_diagnose Diagnosis cluster_investigate Investigation cluster_solve Solution Observe Observe Unexpected Experimental Outcome LowYield Low or No Yield Observe->LowYield Byproducts Unexpected Byproducts Observe->Byproducts ColorChange Unusual Color Change Observe->ColorChange CheckReagent Check Reagent Integrity (Visual, Age, Storage) LowYield->CheckReagent CheckConditions Verify Reaction Conditions (Anhydrous, Inert Atm.) LowYield->CheckConditions Byproducts->CheckConditions CheckPurity Analyze Purity of Starting Materials Byproducts->CheckPurity MonitorReaction Monitor Reaction (TLC, LC-MS) ColorChange->MonitorReaction UseNewReagent Use Fresh Reagent CheckReagent->UseNewReagent OptimizeConditions Optimize Reaction Conditions (Drying, Temperature) CheckConditions->OptimizeConditions PurifyMaterials Purify Starting Materials CheckPurity->PurifyMaterials MonitorReaction->OptimizeConditions

Caption: Troubleshooting workflow for experiments involving this compound.

Experimental Protocol: Example of a Standard Acylation Reaction

This protocol provides a step-by-step methodology for a typical acylation of an amine, emphasizing the critical handling of this compound.

Objective: To synthesize an amide by reacting this compound with a primary amine.

Materials:

  • This compound

  • Primary amine

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Nitrogen or Argon gas supply

  • Oven-dried round-bottom flask and magnetic stir bar

  • Septa and needles

Protocol:

  • Preparation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Assemble the reaction apparatus under a positive pressure of inert gas (nitrogen or argon).

  • Reaction Setup:

    • In the oven-dried round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride:

    • In a separate, dry vial under an inert atmosphere, weigh the desired amount of this compound (1.1 equivalents).

    • Dissolve the acyl chloride in a minimal amount of anhydrous dichloromethane.

    • Slowly add the acyl chloride solution dropwise to the cooled amine solution via a syringe.

  • Reaction and Monitoring:

    • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

AcylationWorkflow Start Start: Prepare Anhydrous Apparatus DissolveAmine Dissolve Amine & TEA in Anhydrous DCM Start->DissolveAmine Cool Cool to 0°C DissolveAmine->Cool AddAcyl Slowly Add Acyl Chloride Solution to Amine Mixture Cool->AddAcyl PrepareAcyl Prepare Acyl Chloride Solution in Anhydrous DCM (under Inert Gas) PrepareAcyl->AddAcyl React Stir at 0°C, then Warm to Room Temp. AddAcyl->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify End End: Characterize Pure Product Purify->End

Caption: Step-by-step workflow for a standard acylation reaction.

References

  • Material Safety Data Sheet - Cole-Parmer. (n.d.). Retrieved from [Link]

  • This compound - Antimex Chemical Limied - LookChem. (n.d.). Retrieved from [Link]

  • This compound Safety Data Sheets. (n.d.). Retrieved from [Link]

  • 5-Chlorothiophene-2-carbonyl Chloride | C5H2Cl2OS | CID 589223 - PubChem. (n.d.). Retrieved from [Link]

Sources

preventing decomposition of 5-Chloro-4-methoxythiophene-3-carbonyl chloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-4-methoxythiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them to ensure the stability and integrity of your material during storage and handling.

Introduction: The Inherent Reactivity of an Acyl Chloride

This compound is a valuable building block, but its utility is intrinsically linked to its reactivity. The acyl chloride functional group is highly electrophilic, making it an excellent acylating agent. However, this same reactivity renders it susceptible to degradation, primarily through hydrolysis. Understanding the factors that influence its stability is paramount to obtaining reliable and reproducible experimental results.

The thiophene ring, substituted with both an electron-withdrawing chloro group and an electron-donating methoxy group, presents a unique electronic environment. The chlorine atom enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack.[1][2] Conversely, the methoxy group can donate electron density through resonance, which could potentially offer a slight stabilizing effect compared to unsubstituted acyl chlorides.[3] Nevertheless, the dominant pathway of decomposition remains hydrolysis from ambient moisture.

Troubleshooting Guide: Diagnosis and Mitigation of Decomposition

This section is structured in a question-and-answer format to directly address common issues encountered during the storage and use of this compound.

Question 1: I opened my container of this compound and observed white fumes and a pungent, acidic odor. Is the material degrading?

Answer: Yes, these are classic signs of acyl chloride decomposition. The fuming is due to the reaction of the acyl chloride with moisture in the air, which produces hydrogen chloride (HCl) gas.[4][5][6] The primary decomposition reaction is hydrolysis, where the acyl chloride reacts with water to form the corresponding carboxylic acid (5-Chloro-4-methoxythiophene-3-carboxylic acid) and HCl.

Causality: The high reactivity of the C-Cl bond in the acyl chloride group makes it an excellent leaving group. Water, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which then abstracts a proton to form HCl.[4][6][7]

Immediate Action:

  • Handle the container in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.

  • Immediately blanket the container with a dry, inert gas such as nitrogen or argon to displace moist air.

  • Tightly reseal the container, preferably with a cap lined with a chemically resistant material like PTFE.

Question 2: My reaction yield is consistently lower than expected when using a previously opened bottle of the acyl chloride. How can I confirm if the starting material has degraded?

Answer: Degradation of the acyl chloride to its less reactive carboxylic acid form is a likely cause for reduced yields in acylation reactions. To confirm this, you can perform a simple analytical check.

Recommended Protocol: Purity Assessment by ¹H NMR Spectroscopy

  • Sample Preparation (under inert atmosphere): In a glovebox or under a steady stream of dry nitrogen, carefully transfer a small amount (5-10 mg) of the this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ from a fresh, sealed ampoule). It is crucial that the solvent is anhydrous.

  • Analysis: Acquire a ¹H NMR spectrum.

    • Intact Acyl Chloride: You will observe the characteristic peaks for the thiophene proton and the methoxy protons.

    • Decomposition Product: The presence of 5-Chloro-4-methoxythiophene-3-carboxylic acid will be indicated by a new, broad singlet in the downfield region of the spectrum (typically >10 ppm), corresponding to the carboxylic acid proton. The integration of this peak relative to the product peaks will give you a quantitative measure of the hydrolysis.

Data Interpretation:

SpeciesExpected ¹H NMR Signals (in CDCl₃, approximate)
This compound Singlet for the thiophene proton, Singlet for the methoxy protons.
5-Chloro-4-methoxythiophene-3-carboxylic acid Singlet for the thiophene proton, Singlet for the methoxy protons, Broad singlet (>10 ppm) for the carboxylic acid proton.

Question 3: What are the optimal long-term storage conditions to prevent decomposition?

Answer: The key to long-term stability is the rigorous exclusion of moisture. The following conditions are recommended:

Storage Recommendations:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of decomposition reactions.[8] For long-term stability of reactive pharmaceutical ingredients, controlled cold storage is often necessary.[9][10]
Atmosphere Dry, inert gas (Nitrogen or Argon)Prevents contact with atmospheric moisture and oxygen.
Container Tightly sealed glass bottle with a PTFE-lined capGlass is inert to the acyl chloride and HCl byproduct. PTFE provides a superior moisture barrier and chemical resistance compared to other liner materials.
Location A desiccator or a dry box within a ventilated cabinetProvides an additional layer of protection against ambient moisture.

Workflow for Maintaining an Inert Atmosphere:

Hydrolysis_Mechanism cluster_0 Nucleophilic Attack cluster_1 Elimination AcylChloride This compound Intermediate Tetrahedral Intermediate AcylChloride->Intermediate Water H₂O (from ambient moisture) Water->Intermediate CarboxylicAcid 5-Chloro-4-methoxythiophene-3-carboxylic acid Intermediate->CarboxylicAcid HCl Hydrogen Chloride (HCl) Intermediate->HCl

Sources

Technical Support Center: Synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate. Here, we will address common challenges and frequently asked questions encountered during its synthesis from 5-Chloro-4-methoxythiophene-3-carboxylic acid, primarily through the use of thionyl chloride (SOCl₂). Our goal is to provide you with the expertise and practical insights needed to troubleshoot and optimize your synthetic protocols.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.

Question 1: Why is the yield of my this compound unexpectedly low?

Answer:

Low yields in this synthesis can often be attributed to several competing side reactions or suboptimal reaction conditions. The primary culprits are typically related to the reactivity of the thiophene ring and the methoxy group, as well as the inherent reactivity of thionyl chloride.

Potential Causes and Solutions:

  • Electrophilic Substitution on the Thiophene Ring: The electron-donating methoxy group activates the thiophene ring, making it susceptible to electrophilic attack. Thionyl chloride, particularly if it contains impurities like sulfuryl chloride (SO₂Cl₂) or chlorine (Cl₂), can lead to further chlorination of the thiophene ring. The most likely position for this unwanted electrophilic substitution is the C2 position, which is highly activated.

    • Solution:

      • Use High-Purity Reagents: Ensure your thionyl chloride is freshly distilled or from a newly opened bottle to minimize the presence of electrophilic impurities.

      • Control Reaction Temperature: Perform the reaction at a low to moderate temperature (e.g., 0-25 °C) to disfavor the higher activation energy pathway of electrophilic aromatic substitution.

      • Stoichiometry: Use a minimal excess of thionyl chloride (typically 1.1-1.5 equivalents) to reduce the concentration of potential electrophiles.

  • Hydrolysis of the Product: this compound is highly reactive and susceptible to hydrolysis back to the starting carboxylic acid if it comes into contact with atmospheric moisture.

    • Solution:

      • Anhydrous Conditions: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). All glassware should be thoroughly dried before use.

      • Work-up: Quench the reaction carefully and perform extractions with dry solvents. Minimize the exposure of the product to aqueous phases.

  • Incomplete Reaction: The conversion of the carboxylic acid to the acid chloride may be incomplete.

    • Solution:

      • Reaction Time and Temperature: While high temperatures can promote side reactions, ensure the reaction has proceeded to completion by monitoring with an appropriate technique (e.g., TLC by quenching a small aliquot with methanol to form the methyl ester, or IR spectroscopy to observe the disappearance of the broad O-H stretch of the carboxylic acid). Gentle warming (e.g., to 40-50 °C) for a short period may be necessary in some cases.

Question 2: My final product is a dark, tarry substance. What is the likely cause?

Answer:

The formation of dark, intractable materials is a common issue when working with electron-rich aromatic compounds and aggressive reagents like thionyl chloride.

Potential Causes and Solutions:

  • Polymerization/Decomposition: The highly activated thiophene ring can be prone to polymerization or decomposition under strongly acidic conditions generated during the reaction (HCl is a byproduct). Elevated temperatures can significantly accelerate these processes.

    • Solution:

      • Strict Temperature Control: Maintain a low reaction temperature. Overheating is a primary cause of tar formation.

      • Solvent Choice: Using an inert solvent such as dichloromethane (DCM) or toluene can help to control the reaction temperature and concentration.

      • Efficient HCl Removal: Performing the reaction under a gentle stream of inert gas can help to remove the generated HCl, reducing the overall acidity of the reaction mixture.

  • Reaction with the Methoxy Group: While less common, at higher temperatures thionyl chloride can potentially react with the methoxy group, leading to demethylation or other complex degradation pathways.

    • Solution:

      • Adhere to mild reaction temperatures.

Question 3: I am observing an unexpected peak in my NMR/Mass Spectrum. What could it be?

Answer:

The presence of unexpected signals in your analytical data points to the formation of specific side products. Here are some common possibilities:

Side ProductLikely CauseAnalytical Signature (Expected)
2,5-Dichloro-4-methoxythiophene-3-carbonyl chlorideElectrophilic substitution on the thiophene ring.¹H NMR: Absence of a proton signal for the C2 position. MS: A molecular ion peak corresponding to the dichlorinated product.
5-Chloro-4-methoxythiophene-3-carboxylic acidIncomplete reaction or hydrolysis of the product during work-up.¹H NMR: Presence of a broad singlet for the carboxylic acid proton. IR: Broad O-H stretch around 3000 cm⁻¹.
Anhydride FormationReaction of the product with unreacted starting material.MS: A molecular ion peak corresponding to the anhydride. IR: Two C=O stretches characteristic of an anhydride.
Decarboxylated Product (2-Chloro-3-methoxythiophene)Excessive heating, although less likely under standard conditions for acid chloride formation.[1][2][3]¹H NMR: Signals corresponding to the protons of 2-chloro-3-methoxythiophene. MS: Loss of the carbonyl chloride group.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Cross-reference your experimental parameters with the potential causes listed above.

  • Purification: If the side product has a significantly different polarity from your desired product, purification by column chromatography on silica gel (using anhydrous solvents) may be effective. Distillation under high vacuum can also be an option for thermally stable compounds.

Frequently Asked Questions (FAQs)

Q1: What is the standard mechanism for the conversion of a carboxylic acid to an acid chloride using thionyl chloride?

A1: The reaction proceeds through a well-established mechanism. The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and the chloride ion then attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acid chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[4][5][6] The gaseous byproducts drive the reaction to completion.

Q2: Is a catalytic amount of DMF recommended for this reaction?

A2: The use of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice in the formation of acid chlorides with thionyl chloride as it can accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent. However, for an activated system like 5-chloro-4-methoxythiophene-3-carboxylic acid, this acceleration might also increase the rate of side reactions. It is advisable to first attempt the reaction without DMF. If the reaction is sluggish, a catalytic amount (e.g., 1-2 drops) can be added cautiously at a low temperature.

Q3: How should I properly quench and work up the reaction?

A3: After the reaction is complete (as determined by monitoring), the excess thionyl chloride should be removed. This is typically done by rotary evaporation, often co-evaporating with an anhydrous solvent like toluene to azeotropically remove the last traces. It is crucial to use a trap (e.g., a base trap with NaOH solution) to prevent the corrosive SOCl₂ vapors from damaging the vacuum pump. The crude acid chloride is often used directly in the next step without extensive purification. If purification is necessary, it must be done under strictly anhydrous conditions.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key chemical transformations.

Synthesis of this compound start 5-Chloro-4-methoxy- thiophene-3-carboxylic acid intermediate Chlorosulfite Intermediate start->intermediate + SOCl₂ product 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride intermediate->product - SO₂ - HCl byproducts SO₂ + HCl reagent SOCl₂ reagent->intermediate caption Figure 1: Main Reaction Pathway

Caption: Figure 1: Main Reaction Pathway

Potential Side Reactions start 5-Chloro-4-methoxy- thiophene-3-carboxylic acid product Desired Product: 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride start->product SOCl₂, Controlled Temp. side_product1 Side Product 1: 2,5-Dichloro-4-methoxy- thiophene-3-carbonyl chloride product->side_product1 Excess SOCl₂/ Impurities side_product2 Side Product 2: Decomposition/Polymerization product->side_product2 High Temperature side_product3 Side Product 3: Hydrolysis back to starting material product->side_product3 Moisture (H₂O) caption Figure 2: Competing Side Reactions

Caption: Figure 2: Competing Side Reactions

References

  • Zendy. Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. [Link]

  • J. Chem. Soc., Perkin Trans. 1, 1974, 2166. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Chemistry LibreTexts. Conversion of carboxylic acids to acid chlorides. [Link]

  • Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. [Link]

  • MySkinRecipes. 5-Chloro-4-methoxythiophene-3-carboxylic acid. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • YouTube. Thiophene #!Electrophilic substitution reactions. [Link]

  • Chemistry LibreTexts. 18.5: Decarboxylation of Carboxylic Acids. [Link]

  • YouTube. Reaction of Carboxylic Acids with Thionyl Chloride. [Link]

  • Master Organic Chemistry. Decarboxylation. [Link]

  • Nature. Decarboxylative thiolation of redox-active esters to free thiols and further diversification. [Link]

  • ResearchGate. Electrophilic Substitution of Thiophene and its Derivatives. [Link]

  • YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]

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Technical Support Center: Optimizing the Synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride. As a key intermediate in the development of various pharmaceutical and agrochemical compounds, achieving a high yield and purity of this acyl chloride is critical.[1] This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis from 5-Chloro-4-methoxythiophene-3-carboxylic acid.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Problem 1: Low or No Conversion of the Starting Carboxylic Acid

Q: I am observing a low conversion of 5-Chloro-4-methoxythiophene-3-carboxylic acid to the desired acyl chloride. What are the likely causes and how can I improve the conversion rate?

A: Low conversion is a frequent challenge and can often be traced back to several key factors. The methoxy group on the thiophene ring is electron-donating, which can influence the reactivity of the carboxylic acid.[2] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Thionyl Chloride (SOCl₂): Ensure the thionyl chloride is fresh and of high purity. It is highly susceptible to hydrolysis from atmospheric moisture, which reduces its effectiveness.[3] Consider using a freshly opened bottle or distilling the thionyl chloride before use.

    • Stoichiometry: While a slight excess of thionyl chloride is often used to drive the reaction to completion, a large excess is not always better and can complicate purification. A molar ratio of 1.1 to 2.0 equivalents of SOCl₂ per equivalent of carboxylic acid is a good starting point.[3]

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at ambient temperature or with gentle heating.[4] If you are running the reaction at room temperature and observing low conversion, consider gently refluxing the reaction mixture. However, be cautious, as excessive heat can lead to decomposition and side reactions with sensitive substrates like substituted thiophenes.

    • Reaction Time: A typical reaction time is around 2 hours.[4] Monitor the reaction progress by TLC or a preliminary work-up of a small aliquot to determine the optimal reaction time for your specific setup.

  • Catalysis:

    • For aromatic carboxylic acids that are less reactive, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[3] DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent chlorinating agent.[5] Use a catalytic amount (e.g., 1-5 mol%).

Problem 2: Formation of Colored Impurities and Tarry Byproducts

Q: My reaction mixture turns dark, and upon work-up, I isolate a tarry residue along with my product, resulting in a low isolated yield. What is causing this, and how can it be prevented?

A: The formation of colored impurities and tars is a common issue when working with electron-rich aromatic compounds like methoxy-substituted thiophenes, especially under acidic conditions generated during the reaction (HCl is a byproduct).[6]

  • Thiophene Ring Instability: The thiophene ring, particularly with an activating methoxy group, can be susceptible to polymerization or degradation under harsh acidic conditions and elevated temperatures.

    • Temperature Control: Avoid excessive heating. If refluxing is necessary, do so gently and for the minimum time required for complete conversion.

    • HCl Scavenging: While not always necessary, the addition of a non-nucleophilic base like pyridine can be used to scavenge the HCl produced. However, this can complicate the work-up. A more common industrial approach is to ensure efficient removal of the gaseous byproducts (SO₂ and HCl) by performing the reaction under a gentle stream of inert gas (nitrogen or argon).[3]

  • Side Reactions of Thionyl Chloride: Thionyl chloride can, in some cases, lead to side reactions on the aromatic ring, although this is less common than with reagents like sulfuryl chloride.

Problem 3: Difficulties in Product Isolation and Purification

Q: I am struggling to obtain a pure product after the reaction. What are the best practices for isolating and purifying this compound?

A: The product is an acyl chloride and is therefore moisture-sensitive.[7] Proper handling during work-up and purification is crucial to prevent hydrolysis back to the carboxylic acid.

  • Work-up:

    • Removal of Excess Thionyl Chloride: The excess thionyl chloride (boiling point ~76 °C) must be removed completely. This is typically achieved by distillation, often under reduced pressure to avoid heating the product excessively.[5]

    • Azeotropic Removal: Toluene can be added to the crude product and then evaporated under reduced pressure to azeotropically remove the last traces of thionyl chloride.

  • Purification:

    • Vacuum Distillation: For a liquid acyl chloride, vacuum distillation is the preferred method of purification. This separates the product from non-volatile impurities and any remaining starting material.

    • Crystallization: If the product is a solid or can be induced to crystallize, recrystallization from a non-polar, anhydrous solvent (e.g., hexanes, or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane) can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The reaction is often carried out using an excess of thionyl chloride as the solvent.[5] However, if a co-solvent is desired, an inert, anhydrous solvent is necessary. Dichloromethane, chloroform, or 1,4-dioxane are suitable choices.[4][5] Toluene or xylene can also be used, especially if a higher reaction temperature is required.[5]

Q2: Can I use other chlorinating agents like oxalyl chloride or phosphorus pentachloride?

A2: Yes, other chlorinating agents can be used.

  • Oxalyl Chloride: Often used with a catalytic amount of DMF, oxalyl chloride is a milder alternative to thionyl chloride and its byproducts (CO, CO₂) are gaseous, simplifying work-up. It is a good choice for sensitive substrates.

  • Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent, but the solid nature and the formation of a liquid byproduct (POCl₃) can make it less convenient to work with than thionyl chloride.

Q3: How do I confirm the formation of the acyl chloride?

A3: You can confirm the formation of the acyl chloride using several analytical techniques:

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically ~1780-1815 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton and carbon signals in the vicinity of the carbonyl group will shift upon conversion to the acyl chloride.

  • Derivatization: A small aliquot of the crude product can be reacted with an amine (e.g., aniline) or an alcohol (e.g., methanol) to form the corresponding amide or ester, which can be easily characterized by LC-MS or GC-MS to confirm the presence of the reactive acyl chloride.

Q4: My final product seems to degrade over time. What are the proper storage conditions for this compound?

A4: Acyl chlorides are inherently reactive and susceptible to hydrolysis. For long-term storage, it is crucial to:

  • Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

  • Keep in a cool, dry place, away from moisture. A refrigerator or freezer is ideal.

  • Consider storing in a desiccator to further protect from atmospheric moisture.

Experimental Protocols and Data

Table 1: Comparison of Chlorinating Agents for Carboxylic Acids
ReagentTypical ConditionsByproductsAdvantagesDisadvantages
Thionyl Chloride (SOCl₂) ** Neat or in inert solvent, 25-80 °CSO₂(g), HCl(g)Gaseous byproducts, readily available, inexpensiveCorrosive, can cause side reactions with sensitive substrates
Oxalyl Chloride ((COCl)₂) **Inert solvent with cat. DMF, 0-25 °CCO₂(g), CO(g), HCl(g)Milder conditions, gaseous byproductsMore expensive, toxic
Phosphorus Pentachloride (PCl₅) Neat or in inert solvent, 25-100 °CPOCl₃(l), HCl(g)Highly reactiveSolid reagent, liquid byproduct complicates work-up
Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for this specific conversion.[4]

Materials:

  • 5-Chloro-4-methoxythiophene-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a solution of 5-Chloro-4-methoxythiophene-3-carboxylic acid in anhydrous 1,4-dioxane, add thionyl chloride (1.5 equivalents) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at ambient temperature for 2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizing the Process

Diagram 1: Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Material: 5-Chloro-4-methoxythiophene- 3-carboxylic acid reaction Chlorination Reaction (Ambient Temp, 2h) start->reaction Add SOCl₂ reagents Reagents: Thionyl Chloride Anhydrous Solvent reagents->reaction workup Removal of Excess SOCl₂ and Solvent reaction->workup Reaction Complete purification Vacuum Distillation workup->purification end Final Product: 5-Chloro-4-methoxythiophene- 3-carbonyl chloride purification->end

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Incomplete Reaction start->cause1 cause2 Product Decomposition start->cause2 cause3 Purification Loss start->cause3 sol1a Check SOCl₂ Quality & Stoichiometry cause1->sol1a sol1b Increase Temp/Time (with caution) cause1->sol1b sol1c Add Catalytic DMF cause1->sol1c sol2a Strict Temperature Control cause2->sol2a sol2b Use Inert Atmosphere cause2->sol2b sol3a Ensure Anhydrous Work-up cause3->sol3a sol3b Optimize Distillation Conditions cause3->sol3b

Caption: Troubleshooting flowchart for addressing low yield issues.

References

  • Zhang, Y. (2020). Is there any solvent for aromatic carboxylic acid react with SOCl2 (thionyl chloride)? ResearchGate. [Link]

  • Inal, M., & Sonmez, M. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(6), 3323-3351. [Link]

  • Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols. [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-4-methoxythiophene-3-carboxylic acid. [Link]

  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • Antimex Chemical Limited. (n.d.). This compound. LookChem. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Gol'dfarb, Y. L. (1982). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. [Link]

  • Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. [Link]

Sources

handling and safety precautions for 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals working with 5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS No. 175137-49-2). As a highly reactive acyl chloride, this compound is a valuable building block but demands rigorous adherence to safety and handling protocols to ensure experimental success and user safety. This document provides in-depth troubleshooting advice and answers to frequently asked questions based on the compound's specific chemical nature.

Section 1: Core Safety & Handling FAQs

This section addresses the most critical aspects of safely managing this compound in a laboratory setting. Failure to adhere to these guidelines can result in reagent decomposition, failed experiments, and significant safety hazards.

Q: What are the primary hazards of this compound?

A: The compound presents three main hazards:

  • Corrosivity: It is classified as a corrosive substance that causes severe skin burns and serious eye damage.[1][2][3][4] Contact with skin or eyes requires immediate and extensive flushing with water.

  • Moisture Sensitivity: Like all acyl chlorides, it reacts vigorously, and potentially violently, with water and moisture.[1][3][5] This reaction is not only a handling hazard but also the primary pathway for reagent degradation.

  • Toxic Gas Release: The reaction with water (hydrolysis) liberates toxic and corrosive hydrogen chloride (HCl) gas.[1][2] This is often observed as fuming when the compound is exposed to moist air.[6]

Q: What is the mandatory Personal Protective Equipment (PPE) for handling this reagent?

A: A comprehensive PPE strategy is non-negotiable.

  • Eye/Face Protection: Chemical safety goggles combined with a full-face shield are required.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for degradation or tears before use.

  • Body Protection: A flame-retardant lab coat and appropriate protective clothing are necessary to prevent skin exposure.[1]

  • Respiratory Protection: All handling must be performed inside a certified chemical fume hood to prevent inhalation of vapors or HCl gas.[1][7] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary.[1]

Q: How must I properly store this reagent to ensure its stability?

A: Proper storage is critical to preserving the reagent's integrity.

  • Container: Store in the original, tightly closed container.[1]

  • Environment: The storage location must be a cool, dry, and well-ventilated area designated for corrosive materials.[1][7][8]

  • Atmosphere: Due to its high moisture sensitivity, storing the reagent under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent degradation.[3][7]

  • Incompatibilities: Store away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[1][2][5]

Q: What are the immediate first-aid measures in case of accidental exposure?

A: Speed is essential in responding to exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Section 2: Troubleshooting Experimental Workflows

Acyl chlorides are powerful reagents, but their reactivity can lead to common experimental pitfalls. This section provides solutions to specific issues you may encounter.

Q: My reaction yield is significantly lower than expected. What is the most probable cause?

A: The most likely culprit is the premature hydrolysis of your starting material. The carbonyl carbon in this compound is highly electrophilic and readily attacked by water, an unwanted nucleophile.[6][9][10] This irreversible reaction converts your active reagent into the inert 5-chloro-4-methoxythiophene-3-carboxylic acid, rendering it useless for the desired transformation.

Troubleshooting Steps:

  • Glassware: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours) and cooled under an inert atmosphere (e.g., in a desiccator or under a stream of argon/nitrogen) before use.

  • Solvents & Reagents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all other reagents, including your nucleophile and any bases, are free from water.

  • Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

Q: I've isolated my product, but I see a significant acidic impurity by NMR/LCMS. What is it, and how do I prevent it?

A: This impurity is almost certainly the carboxylic acid byproduct from hydrolysis, as explained above. Its formation not only consumes your starting material but can also complicate purification. The HCl gas generated during hydrolysis can also protonate amine-based nucleophiles or catalysts, deactivating them.

Prevention Strategy:

  • Scavenger Base: In addition to anhydrous conditions, consider using a non-nucleophilic base, such as pyridine or triethylamine, in your reaction. This base will "scavenge" or neutralize any HCl that is formed as a byproduct of the main reaction or from trace hydrolysis, preventing it from interfering with your desired chemistry.[11]

  • Reverse Addition: If your nucleophile is stable, consider adding the acyl chloride solution slowly to the solution of your nucleophile and base. This maintains a low instantaneous concentration of the acyl chloride, minimizing side reactions.

Q: My reaction is highly exothermic and difficult to control. What should I do?

A: The acylation reactions of this compound with strong nucleophiles (like amines or alcohols) are very fast and can release significant heat.[9][11] An uncontrolled exotherm can lead to side reactions, degradation of products, and a potential runaway reaction.

Control Measures:

  • Temperature Control: Begin the reaction at a reduced temperature. Submerging the reaction flask in an ice-water bath (0°C) or a dry ice/acetone bath (for even lower temperatures) is standard practice.

  • Slow Addition: Add the acyl chloride to the reaction mixture dropwise via a syringe pump or an addition funnel over an extended period. This allows the heat to dissipate safely.

  • Dilution: Running the reaction at a lower concentration (using more anhydrous solvent) can also help to moderate the exotherm.

Q: How do I safely quench the reaction and dispose of the excess reagent?

A: Never quench an acyl chloride reaction by adding water or methanol directly to the concentrated reaction mixture. This will cause a violent, exothermic reaction and release of HCl gas. A controlled neutralization procedure is required.[12]

Recommended Quenching & Disposal Protocol:

  • Prepare a separate, large beaker containing a cold, stirred, dilute solution of a weak base, such as sodium bicarbonate (NaHCO₃).[12] The beaker should be large enough to contain potential foaming.

  • Slowly, and with vigorous stirring, transfer the reaction mixture into the quenching solution.

  • Once the transfer is complete, continue stirring until all gas evolution has ceased.

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • The neutralized mixture can then be worked up (e.g., extraction) or disposed of as hazardous chemical waste according to your institution's guidelines.[12]

Section 3: Key Data & Representative Protocol
Compound Properties & Safety Summary
PropertyValueSource(s)
CAS Number 175137-49-2[1][13]
Molecular Formula C₆H₄Cl₂O₂S[13][14]
Molecular Weight 211.07 g/mol [14]
Appearance Off-white to slight yellow solid[1][15]
Primary Hazards Causes severe skin/eye burns; Reacts with water to release toxic HCl gas[1][2][3]
Storage Store in a cool, dry place under an inert atmosphere; Corrosives area[1][3][7]
Experimental Protocol: Amide Synthesis via Nucleophilic Acyl Substitution

This protocol details the reaction of this compound with a generic primary amine (R-NH₂) and serves as a model workflow.

Objective: To synthesize N-alkyl-5-chloro-4-methoxythiophene-3-carboxamide.

Methodology:

  • Vessel Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Assemble the glassware while hot and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

  • Reagent Preparation: In the prepared flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents, as an HCl scavenger) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the stirred amine solution to 0°C using an ice-water bath. Maintaining a low temperature is crucial to control the reaction exotherm.

  • Acyl Chloride Addition: In a separate, dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Using a syringe, add this solution dropwise to the cold, stirred amine solution over 20-30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting acyl chloride is consumed.

  • Controlled Quench: Once the reaction is complete, slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. This will neutralize the triethylamine hydrochloride salt and any remaining traces of the acyl chloride.

  • Workup & Isolation:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide product using flash column chromatography or recrystallization as appropriate for the specific compound's properties.

Section 4: Visual Workflow Guides
Moisture Sensitivity & Hydrolysis Pathway

This diagram illustrates the undesired reaction of the acyl chloride with water, which is the root cause of many failed experiments.

AC 5-Chloro-4-methoxythiophene- 3-carbonyl chloride TI Tetrahedral Intermediate (Unstable) AC->TI Forms H2O Water (Moisture) (Nucleophile) H2O->AC Nucleophilic Attack CA Carboxylic Acid Byproduct (Inactive) TI->CA Eliminates Cl⁻ HCl Hydrogen Chloride Gas (Corrosive) TI->HCl Proton Transfer & Elimination start Start: Retrieve Reagent fume_hood Work in Chemical Fume Hood? start->fume_hood ppe Wearing Full PPE? (Goggles, Face Shield, Gloves) fume_hood->ppe Yes stop_correct STOP! Correct Conditions fume_hood->stop_correct No setup Use Dry Glassware under Inert Atmosphere? ppe->setup Yes ppe->stop_correct No reaction Perform Reaction: - Cool to 0°C - Add Reagent Slowly setup->reaction Yes setup->stop_correct No quench_prep Prepare Cold NaHCO₃ Quench Solution reaction->quench_prep quench_add Slowly Add Reaction Mixture to Quench Solution quench_prep->quench_add workup Proceed to Workup/ Purification quench_add->workup stop_correct->start Rectify & Restart

Caption: A decision tree for safe experimental execution and quenching.

References
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. [Link]

  • Leah4sci. (2025). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]

  • Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]

  • Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chlorothiophene-2-sulfonyl chloride. [Link]

  • Autech Industry Co.,Limited. (n.d.). 3-Thiophenecarbonylchloride, 5-bromo-4-methoxy- MSDS CasNo.162848-22-8. [Link]

Sources

Technical Support Center: Managing Moisture Sensitivity of Acyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling acyl chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive but synthetically valuable compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, ensuring your experiments are both successful and safe.

Section 1: Fundamental Principles - The "Why"

This section addresses the core reasons behind the challenging nature of acyl chlorides.

Q1: Why are acyl chlorides so reactive towards water?

Acyl chlorides are exceptionally reactive due to the electronic structure of the acyl group (-COCl). The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine.[1] Both atoms strongly withdraw electron density, making the carbonyl carbon significantly electron-deficient (electrophilic) and thus a prime target for nucleophiles like water.[1]

The reaction with water is not a simple substitution; it proceeds via a highly favorable nucleophilic addition-elimination mechanism .[2][3][4] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon.[5] This initially forms a tetrahedral intermediate.[2][6] The intermediate then collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a good leaving group. A final deprotonation step yields the carboxylic acid and hydrogen chloride (HCl).[4][7] This two-stage mechanism has a lower activation energy than a direct SN2-type reaction, contributing to its high speed.[8]

G

Q2: What are the primary consequences of accidental moisture exposure in my reaction?

Moisture contamination leads to several critical problems that can compromise your experiment:

  • Consumption of Starting Material: The most immediate issue is the rapid hydrolysis of the acyl chloride into the corresponding carboxylic acid.[4][9][10] This depletes your key reagent, directly leading to lower yields of the desired product.

  • Formation of Corrosive Byproducts: The hydrolysis reaction produces hydrogen chloride (HCl) gas.[8][9] This can create a corrosive environment, potentially reacting with other sensitive functional groups in your molecules or affecting acid-sensitive catalysts.

  • Deactivation of Catalysts: In many key reactions, such as Friedel-Crafts acylation, the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely moisture-sensitive.[11][12] Water will react preferentially with the catalyst, rendering it inactive and halting the reaction. Often, more than a stoichiometric amount of the catalyst is required because the product ketone can also form a stable complex with it.[11][12]

  • Complicated Product Purification: The presence of the carboxylic acid byproduct can make isolating your desired product more difficult, often requiring additional extraction or chromatography steps.[13]

Section 2: Preventative Measures & Best Practices

Success with acyl chlorides begins long before the reaction starts. Rigorous adherence to anhydrous (water-free) techniques is not optional.

Subsection 2.1: Glassware and Environment

Q3: How dry is "dry enough" for my glassware? Standard laboratory glassware has a thin film of adsorbed moisture that must be removed.[14] Air-drying is insufficient. All glassware should be either oven-dried or flame-dried immediately before use.

Protocol: Preparing Glassware

Method A: Oven Drying

  • Clean and rinse all glassware (flasks, stir bars, dropping funnels, etc.) and assemble as much of the apparatus as is practical.

  • Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, though overnight is standard practice.[14]

  • Remove the hot glassware from the oven and immediately assemble it under a stream of dry inert gas (nitrogen or argon).

  • Allow the apparatus to cool to room temperature under a positive pressure of the inert gas, which is typically vented through an oil bubbler.[15]

Method B: Flame Drying (for immediate use)

  • Assemble the cleaned glassware on a Schlenk line or similar inert gas manifold.

  • Ensure a gentle, positive pressure of inert gas is flowing through the system.

  • Using a heat gun or a gentle, brushing flame from a Bunsen burner, heat the entire surface of the glassware assembly under vacuum. Caution: Apply heat evenly to avoid thermal shock and cracking. Do not heat sealed or volumetric glassware.

  • Pay special attention to ground glass joints to ensure all moisture is removed.

  • Allow the glassware to cool to room temperature under a positive pressure of inert gas.

Subsection 2.2: Solvents and Reagents

Q4: My solvent bottle is labeled "Anhydrous." Can I use it directly? While commercially available anhydrous solvents have a low water content, they are not perfectly dry and can absorb atmospheric moisture every time the bottle is opened.[16][17] For highly sensitive reactions, it is best practice to use freshly dried solvents from a solvent purification system (SPS) or to dry them using an appropriate desiccant.[18]

Protocol: Drying Solvents with Molecular Sieves
  • Activate the Sieves: Place 3Å or 4Å molecular sieves in a flask and heat them to ~300°C under vacuum for at least 24 hours.[17] 3Å sieves are ideal for drying polar solvents like ethanol and methanol, while 4Å sieves work well for many non-polar solvents.[19]

  • Cool and Store: Allow the sieves to cool under an inert atmosphere and store them in a tightly sealed container, preferably in a desiccator or glovebox.

  • Dry the Solvent: Add the activated sieves to the solvent (approx. 10% m/v) in a suitable flask.[17]

  • Allow Time: Let the solvent stand over the sieves for at least 24-72 hours under an inert atmosphere.[17] The solvent can then be transferred for use via a dry syringe or cannula.

Data Table: Common Desiccants for Organic Solvents
DesiccantEfficiency & SpeedCapacityCompatibility Notes
3Å/4Å Molecular Sieves High efficiency, moderate speed.[17]ModerateExcellent for most solvents. Does not clump. Can be regenerated.[19]
Magnesium Sulfate (MgSO₄) High efficiency, fast.HighA good general-purpose drying agent. Slightly acidic.
Sodium Sulfate (Na₂SO₄) Moderate efficiency, slow.HighNeutral, but less effective than MgSO₄. Good for pre-drying.[20]
Calcium Chloride (CaCl₂) High efficiency, fast.HighReacts with alcohols, phenols, and amines. Best for hydrocarbons and ethers.[20][21]
Calcium Hydride (CaH₂) Very high efficiency, moderate speed.LowReacts violently with water to produce H₂ gas. Used for drying ethers, hydrocarbons, and some esters. Do not use with acidic protons. [21]
Phosphorus Pentoxide (P₂O₅) Extremely high efficiency, fast.HighHighly acidic and reactive. Used for non-polar solvents. Forms a polymeric layer that can trap solvent.[21]
Subsection 2.3: Inert Atmosphere Handling Techniques

For all but the least reactive acyl chlorides, working in an open fume hood is inadequate. An inert atmosphere is required to exclude moisture and oxygen.

Q5: Should I use a Schlenk line or a glovebox? The choice depends on the scale and complexity of your manipulations.

  • Schlenk Line: Ideal for conducting reactions in solution, including additions, refluxing, and distillations.[22][23] It is excellent for handling liquids and gases but can be cumbersome for manipulating solids.[24]

  • Glovebox: The gold standard for handling highly air- and moisture-sensitive solids and for performing complex manipulations like weighing reagents, preparing samples, or setting up small-scale reactions.[25][26][27] A well-maintained glovebox provides a consistently inert environment (<1 ppm H₂O, O₂).[28][29]

G

Protocol: Basic Liquid Transfer via Schlenk Line (Cannula Transfer)

This protocol assumes you are transferring a dry solvent or liquid reagent from a storage flask to a reaction flask, both of which are connected to a Schlenk line.[24]

  • Prepare: Ensure both the storage flask ("A") and the reaction flask ("B") are under a positive pressure of inert gas.

  • Insert Cannula: Under a counterflow of inert gas, insert one end of a double-tipped needle (cannula) through the septum of flask A, ensuring the tip is below the liquid surface. Insert the other end through the septum of flask B, keeping the tip above the headspace.

  • Vent Destination Flask: Insert a short "bleed" needle into the septum of flask B to act as a gas outlet.

  • Initiate Transfer: Slightly reduce the inert gas pressure in flask B (or slightly increase it in flask A) to create a pressure differential. The liquid will begin to flow from A to B.

  • Complete Transfer: Once the desired amount of liquid is transferred, remove the cannula from flask A, then from flask B. Remove the bleed needle from flask B.

Section 3: Troubleshooting Common Reactions

Q6: My Friedel-Crafts acylation failed. The starting material is unchanged. What went wrong? This is a classic problem almost always linked to moisture.

  • Cause 1: Inactive Catalyst: The most likely culprit is a deactivated Lewis acid catalyst (e.g., AlCl₃).[11] If any moisture was present in your solvent, glassware, or aromatic substrate, it will have reacted with and destroyed the AlCl₃ before it could activate the acyl chloride.[12]

  • Solution: Rigorously dry all components. Use freshly opened, high-purity AlCl₃. Ensure you are using at least a stoichiometric amount, as the product also complexes with the catalyst.[12]

  • Cause 2: Deactivated Substrate: Friedel-Crafts reactions fail with strongly deactivated aromatic rings (e.g., nitrobenzene) or those containing basic groups like amines that react with the catalyst.[30][31]

  • Solution: Check the electronic properties of your aromatic substrate. If it is strongly electron-withdrawing, the reaction may require harsher conditions or a different synthetic route.

G start Low/No Product Yield check1 Check for Moisture Contamination start->check1 check2 Verify Reagent Quality & Stoichiometry start->check2 check3 Review Handling Technique start->check3 sol1 Redry solvents/reagents. Flame-dry glassware. Use fresh catalyst. check1->sol1 sol2 Confirm purity of acyl chloride. Ensure correct catalyst loading (often >1 equivalent). check2->sol2 sol3 Use Schlenk line or glovebox. Ensure positive inert gas pressure. check3->sol3

Q7: I'm trying to make an ester, but my main product is a carboxylic acid. Why? This indicates that your acyl chloride is reacting with water (hydrolysis) instead of your alcohol (alcoholysis).[6]

  • Cause: Water is present in your alcohol, solvent, or reaction setup. The hydrolysis of an acyl chloride is often faster than the desired esterification reaction.[8][32]

  • Solution: Ensure your alcohol is rigorously dried. While some reactions use a base like pyridine to scavenge the HCl byproduct, this base cannot compensate for significant water contamination.[6] Dry the alcohol over 3Å molecular sieves and ensure your solvent and glassware are prepared according to the protocols in Section 2.

Section 4: Post-Reaction and Storage

Q8: How do I safely quench unreacted acyl chloride in my reaction mixture? Never quench a reaction containing a significant amount of acyl chloride by adding water directly to the reaction flask. The reaction can be vigorous to violent, producing a large volume of HCl gas.[1][4]

Safe Quenching Protocol:

  • Cool the reaction mixture in an ice bath.

  • Prepare a separate flask containing a stirred, cold solution of a weak base (e.g., saturated sodium bicarbonate) or a simple alcohol (like isopropanol).

  • Slowly, and in portions, transfer the reaction mixture via cannula or dropping funnel into the quenching solution. This ensures the quench is controlled and any gas evolution is manageable.

  • Once the addition is complete, allow the mixture to stir until gas evolution ceases before proceeding with the workup.

Q9: What is the best way to store acyl chlorides? Long-term stability requires excluding moisture.[33][34]

  • Containers: Store in the original manufacturer's bottle, which often has a septum-sealed cap (e.g., AcroSeal or Sure/Seal bottles).[14][15] If transferring from a larger container, use a clean, oven-dried bottle with a PTFE-lined cap.

  • Atmosphere: Before sealing, flush the headspace of the bottle with a dry inert gas like argon or nitrogen.

  • Location: Store in a cool, dry, well-ventilated area, away from incompatible materials (like alcohols, amines, and strong bases).[35] For added protection, the bottle can be placed inside a secondary container with a desiccant.[34]

References
  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides . chemguide: CIE A level chemistry support. [Link]

  • hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis . docbrown.info. [Link]

  • Acyl Chlorides (A-Level) . ChemistryStudent. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials . Inert Corporation. [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides . Save My Exams. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. [Link]

  • acyl chlorides and water, alcohols or phenol . Chemguide. [Link]

  • Reactions of Acyl Chlorides with Water . Chemistry LibreTexts. [Link]

  • Acyl Chlorides - formation and hydrolysis mechanism . YouTube. [Link]

  • 3.2: Drying Agents . Chemistry LibreTexts. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . The Journal of Organic Chemistry. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . Williams, D. B. G.; Lawton, M. J. Org. Chem. 2010, 75 (24), 8351–8354. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (3) . ChemistryViews. [Link]

  • reaction between acyl chlorides and water - addition / elimination . Chemguide. [Link]

  • Hints for Handling Air-Sensitive Materials . Fauske & Associates. [Link]

  • Synthesis Schlenk Line Techniques . Area of Sustainability. [Link]

  • Schlenk line . Wikipedia. [Link]

  • Nitrogen Dry Glove Boxes and Isolators . Jacomex. [Link]

  • Video: Glovebox-Operating Procedure and Use of Impurity Sensors . JoVE. [Link]

  • Drying solvents . Sciencemadness Wiki. [Link]

  • Molecular Sieve for Solvent Drying: 3A & 4A Desiccants . Sorbead India. [Link]

  • 33.3 Acyl chlorides . CIE A-Level Chemistry. [Link]

  • Acyl chlorides stability . Sciencemadness Discussion Board. [Link]

  • Gloveboxes for Laboratory & Chemistry . MBRAUN. [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes . University of St Andrews. [Link]

  • An Illustrated Guide to Schlenk Line Techniques . Organometallics. [Link]

  • Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note . Save My Exams. [Link]

  • Guides . Chemistry LibreTexts. [Link]

  • esterification - alcohols and carboxylic acids . Chemguide. [Link]

  • Video: Acid Halides to Esters: Alcoholysis . JoVE. [Link]

  • An Illustrated Guide to Schlenk Line Techniques . ACS Publications. [Link]

  • Method for purifying acid chlorides.
  • How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis . Yufeng. [Link]

  • 2.8: Acid Halides for Ester Synthesis . Chemistry LibreTexts. [Link]

  • preparation of acyl chlorides (acid chlorides) . Chemguide. [Link]

  • General procedures for the purification of Acid chlorides . LookChem. [Link]

  • Acetyl Chloride Storage . Reddit. [Link]

  • Safety Data Sheet: Acetyl chloride . Chemos GmbH&Co.KG. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chemistry LibreTexts. [Link]

  • Friedel Crafts Acylation with Practice Problems . Chemistry Steps. [Link]

  • Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters . Sparkl. [Link]

  • ICSC 0210 - ACETYL CHLORIDE . Inchem.org. [Link]

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Technical Support Center: A Troubleshooting Guide for Reactions Involving 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS No: 175137-49-2). This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your synthetic endeavors with this versatile reagent. As a Senior Application Scientist, my goal is to equip you with the necessary insights to overcome common challenges and optimize your reaction outcomes.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its unique structure, featuring an electron-rich thiophene core with methoxy and chloro substituents, offers a versatile platform for creating diverse derivatives.[1] However, the reactivity of the acyl chloride group, coupled with the inherent properties of the substituted thiophene ring, can present specific challenges during chemical transformations. This guide will address these potential issues in a practical, question-and-answer format.

Core Properties
PropertyValue
CAS Number 175137-49-2[2]
Molecular Formula C₆H₄Cl₂O₂S[3]
Molecular Weight 211.07 g/mol [3]
Appearance Off-white to slight yellow solid[2]
Storage Store in a cool, dry, and well-ventilated place, away from moisture.[2][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Handling and Storage

Q1: My this compound has changed color or appears clumpy. Is it still usable?

A1: A change in color (e.g., darkening) or clumping is often an indication of hydrolysis or degradation. Acyl chlorides are highly sensitive to moisture and will react with water to form the corresponding carboxylic acid.[5] This not only consumes your starting material but the resulting hydrochloric acid can catalyze further decomposition.

  • Causality: The carbonyl carbon of the acyl chloride is highly electrophilic and susceptible to nucleophilic attack by water. The presence of the electron-donating methoxy group on the thiophene ring can further influence the reactivity of the acyl chloride.

  • Troubleshooting:

    • Strict Anhydrous Conditions: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Proper Storage: Store the reagent in a tightly sealed container, preferably in a desiccator or a controlled-atmosphere storage cabinet.[4]

    • Quality Check: Before use, you can consider taking a small sample and running a quick proton NMR or IR spectrum to check for the presence of the carboxylic acid peak.

Amide Bond Formation

Q2: I am attempting to synthesize an amide, but my reaction is sluggish, and I'm observing low yields.

A2: Low yields in amide synthesis from acyl chlorides can stem from several factors, including the reactivity of the amine, steric hindrance, and suboptimal reaction conditions.[]

  • Causality: The nucleophilicity of the amine is paramount. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines will react more slowly.[] The reaction generates HCl as a byproduct, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

  • Troubleshooting Protocol:

    • Base Selection: The addition of a non-nucleophilic base is crucial to scavenge the generated HCl.[7]

      • Tertiary Amines: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Use at least one equivalent, and often a slight excess (1.1-1.5 equivalents).

      • Pyridine: Can also be used as a base and sometimes as a solvent.

    • Solvent Choice: Aprotic solvents are generally preferred.

      • Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN): Good choices for many reactions.

      • Cyrene™: A bio-based alternative to traditional dipolar aprotic solvents that has shown effectiveness in amide synthesis from acid chlorides.[8]

    • Temperature Control: The reaction of acyl chlorides with amines is often exothermic.[]

      • Initial Addition: Add the acyl chloride solution dropwise to a cooled (0 °C) solution of the amine and base to control the initial exotherm.

      • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for several hours to overnight to ensure completion.[7]

    • Catalyst for Unreactive Amines: For particularly unreactive amines, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[]

Amide_Synthesis_Troubleshooting

Friedel-Crafts and Other Acylation Reactions

Q3: I am using this compound in a Friedel-Crafts type reaction and observing significant tar formation and low yields of the desired product.

A3: Thiophene and its derivatives are known to be sensitive to the strong Lewis acids typically used in Friedel-Crafts acylations, often leading to polymerization or decomposition.[9][10]

  • Causality: The thiophene ring is highly activated towards electrophilic substitution, but this high reactivity also makes it susceptible to degradation under harsh acidic conditions.[9][11] The sulfur atom can coordinate with the Lewis acid, further complicating the reaction.

  • Troubleshooting Strategies:

    StrategyRationaleRecommended Conditions
    Use Milder Lewis Acids To avoid aggressive polymerization of the thiophene ring.SnCl₄, ZnCl₂, or solid acid catalysts like Hβ zeolite are often better choices than AlCl₃.[11]
    Control Temperature Minimize side reactions and decomposition.Lower the reaction temperature and add reagents slowly.
    Inverse Addition To maintain a low concentration of the reactive acylium ion.Add the Lewis acid to a mixture of the thiophene substrate and the acyl chloride.[9]
    Alternative Acylating Agents If direct acylation is problematic.Consider using the corresponding carboxylic acid with a coupling agent, or an anhydride with a milder acid catalyst like phosphoric acid.[9]
Purification Challenges

Q4: My crude product containing a 5-Chloro-4-methoxythiophene-3-carboxamide derivative appears to be degrading during silica gel column chromatography.

A4: The acidic nature of standard silica gel can cause the degradation of sensitive compounds, including some thiophene derivatives.[12]

  • Causality: The silanol groups on the surface of silica gel are acidic and can catalyze hydrolysis or other decomposition pathways for acid-sensitive molecules.

  • Troubleshooting Purification:

    • Deactivate Silica Gel: Before preparing your column, you can slurry the silica gel in your eluent containing a small amount of a base, such as 1-2% triethylamine. This neutralizes the acidic sites.[12]

    • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative for purifying acid-sensitive compounds.[12]

    • Minimize Contact Time: Run the column as efficiently and quickly as possible without sacrificing separation to reduce the time your compound is in contact with the stationary phase.[12]

    • Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity and avoids the potential for degradation on a column.[12]

Purification_Troubleshooting

References

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives - Benchchem.
  • Overcoming challenges in the acylation of the thiophene 3-position - Benchchem.
  • US Patent US2745843A - Process for the purification of thiophene.
  • This compound - Antimex Chemical Limied - LookChem.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. - CABI.org.
  • Thiophene-2-acetyl chloride | Properties, Applications, Safety & China Supplier Information.
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes | ACS Omega.
  • THIOPHENE-2-ACETYL CHLORIDE - CAMEO Chemicals - NOAA.
  • Thioacyl chloride - Wikipedia.
  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities | Request PDF.
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction - ACS Publications.
  • 5-Chloro-4-methoxy-thiophene-3-carboxylic acid amide - CymitQuimica.
  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 5-Chloro-4-methoxythiophene-3-carboxylic acid - MySkinRecipes.
  • 5-Chlorothiophene-2-carbonyl chloride: A Technical Guide to Safe Handling, Storage, and Emergency Procedures - Benchchem.
  • Amide Synthesis - Fisher Scientific.
  • Chapter 9, thiophene.
  • This compound synthesis - chemicalbook.
  • vt20334 this compound - VSNCHEM.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences.
  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM - University of Huddersfield Research Portal.
  • US Patent US2432991A - Acylation of thiophene.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. 5-Chloro-4-methoxythiophene-3-carbonyl chloride, a key heterocyclic building block, presents a unique analytical challenge due to its combination of reactive and spectroscopically active functional groups. This guide provides an in-depth comparison of the primary analytical techniques for its characterization, offering not just procedural outlines but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

The Analytical Imperative: A Multi-faceted Approach

No single analytical technique can fully elucidate the structure and purity of a molecule like this compound. A synergistic approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for a comprehensive and trustworthy characterization. This guide will focus on a quartet of core techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality in NMR Experimental Design:

The choice of solvent and internal standard is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for this class of compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is predicted to be simple, exhibiting two key signals: a singlet for the methoxy protons and a singlet for the lone aromatic proton on the thiophene ring.

Predicted Signal Chemical Shift (δ) ppm Multiplicity Integration Assignment
1~ 4.0Singlet3H-OCH₃
2~ 7.5Singlet1HThiophene-H

Note: The exact chemical shifts can vary slightly based on solvent and concentration. For a similar compound, 5-chloro-2-thiophene carbonyl chloride, the aromatic protons appear at δ = 7.99 and 6.86 ppm[1]. The electron-donating methoxy group at the 4-position in our target molecule is expected to shield the adjacent proton, leading to a slightly upfield shift compared to an unsubstituted thiophene ring.

Expected ¹³C NMR Spectral Data:

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton.

Predicted Signal Chemical Shift (δ) ppm Assignment
1~ 60-OCH₃
2~ 120-140Thiophene C-H
3~ 130-150Thiophene C-Cl
4~ 140-160Thiophene C-OCH₃
5~ 155-165Thiophene C-COCl
6~ 160C=O (carbonyl)
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to ~220 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum and reference it to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Interpreting the IR Spectrum:

The most prominent and diagnostic peak in the IR spectrum of this compound will be the carbonyl (C=O) stretch of the acid chloride. Acid chlorides are known to absorb at a high frequency, typically in the range of 1775-1810 cm⁻¹. Other key absorptions will include C-O, C-Cl, and thiophene ring vibrations.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H stretch (aromatic)3100-3000Medium-Weak
C-H stretch (methoxy)2950-2850Medium
C=O stretch (acid chloride) 1810-1775 Strong
C=C stretch (thiophene ring)1600-1475Medium-Weak
C-O stretch (methoxy)1300-1000Strong
C-Cl stretch800-600Strong
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Expected Mass Spectrum:

The molecular ion peak (M⁺) will be a key feature. Due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes), the molecular ion will appear as a characteristic cluster of peaks. The most abundant isotopes are ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This will result in M⁺, [M+2]⁺, and [M+4]⁺ peaks with a distinctive intensity ratio.

A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical to form an acylium ion, which is often the base peak. Further fragmentation of the thiophene ring can also be expected.

Ion m/z (for ³⁵Cl) Interpretation
[M]⁺210Molecular Ion
[M+2]⁺212Molecular Ion with one ³⁷Cl
[M+4]⁺214Molecular Ion with two ³⁷Cl
[M-Cl]⁺175Loss of carbonyl chlorine
[M-COCl]⁺145Loss of the carbonyl chloride group

For the related compound 5-chlorothiophene-2-carbonyl chloride, fragments at m/z 145 and 147 are observed, corresponding to the loss of the carbonyl chloride group[2].

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this relatively volatile compound.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the workhorse for assessing the purity of organic compounds and for separating them from impurities and starting materials. A reverse-phase HPLC method is generally suitable for thiophene derivatives.

Method Development Considerations:

A C18 column is a good starting point for method development. The mobile phase will typically consist of a mixture of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic or phosphoric acid) to improve peak shape. UV detection is appropriate as the thiophene ring is a chromophore.

Experimental Protocol: HPLC
  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a working concentration of about 0.1 mg/mL.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is required.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Comparative Summary of Analytical Techniques

Technique Information Provided Strengths Limitations Alternative Approaches
NMR Detailed molecular structure, connectivity, and chemical environment.Unambiguous structure elucidation.Relatively low sensitivity, requires higher sample amounts.2D NMR (COSY, HSQC, HMBC) for more complex structures.
FTIR Identification of functional groups.Rapid, non-destructive, requires minimal sample.Provides limited information on the overall molecular structure.Raman Spectroscopy.
MS Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomers may not be distinguishable by fragmentation alone.Chemical Ionization (CI) for softer ionization and enhanced molecular ion.
HPLC Purity assessment, quantification, and separation of mixtures.High resolving power, quantitative, and reproducible.Does not provide structural information on its own.Ultra-High-Performance Liquid Chromatography (UHPLC) for faster analysis and higher resolution.

Visualizing the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (GC-MS) Purification->MS HPLC HPLC (Purity Analysis) Purification->HPLC Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Confirmation Purity Confirmation HPLC->Purity_Confirmation Final_Report Comprehensive Characterization Report Structure_Elucidation->Final_Report Purity_Confirmation->Final_Report

Caption: A logical workflow for the synthesis and analytical characterization.

Conclusion

The characterization of this compound is a clear demonstration of the necessity for a multi-technique analytical approach. While NMR spectroscopy serves as the cornerstone for definitive structure elucidation, FTIR provides rapid confirmation of key functional groups. Mass spectrometry is crucial for determining the molecular weight and gaining insights into fragmentation pathways, and HPLC is the ultimate arbiter of purity. By judiciously applying these techniques and understanding the causality behind the experimental choices, researchers can ensure the integrity of their materials and the reliability of their subsequent scientific endeavors.

References

  • Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254. [Link]

  • PubChem. (n.d.). 5-Chlorothiophene-2-carbonyl Chloride. Retrieved from [Link]

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A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its quality control. This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to help researchers and drug development professionals select the most appropriate technique for their specific needs.

The Challenge of Analyzing Acyl Chlorides

Acyl chlorides, such as this compound, are highly reactive molecules. They are susceptible to hydrolysis and solvolysis, which presents a significant challenge for their direct analysis.[1][2] The primary impurity of concern is often the corresponding carboxylic acid, 5-chloro-4-methoxythiophene-3-carboxylic acid, formed by reaction with moisture. Analytical methods must be able to distinguish the active acyl chloride from its hydrolysis product and other process-related impurities.[3]

High-Performance Liquid Chromatography (HPLC): A Derivatization-Based Approach

Due to the high reactivity of acyl chlorides, direct analysis by reversed-phase HPLC is often problematic due to on-column hydrolysis. A more reliable strategy involves pre-column derivatization, which converts the unstable acyl chloride into a stable, readily detectable derivative.[4][5]

Principle and Rationale

This method is based on the rapid reaction of the acyl chloride with a derivatizing agent to form a stable product with a strong chromophore, making it ideal for UV detection.[3] 2-Nitrophenylhydrazine is an excellent choice for a derivatizing agent as its derivatives absorb at a much higher wavelength (around 395 nm), minimizing interference from the drug substance matrix which typically absorbs in the lower UV range.[3][4] This approach offers high specificity and sensitivity for quantifying the acyl chloride.

Detailed Experimental Protocol: Derivatization-HPLC

1. Sample and Reagent Preparation:

  • Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in anhydrous acetonitrile.
  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of anhydrous acetonitrile.
  • Derivatization: To 1.0 mL of the sample solution, add 1.0 mL of the derivatizing reagent. Vortex the mixture and allow it to react at room temperature for 30 minutes.[3]

2. HPLC Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase:
  • A: 0.1% Phosphoric acid in Water
  • B: Acetonitrile
  • Gradient: 50% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 395 nm.[4]
  • Injection Volume: 10 µL.

3. System Suitability and Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ).[6][7][8][9]
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Anhydrous ACN Sample->Dissolve Deriv_Reagent Add 2-Nitrophenylhydrazine Solution Dissolve->Deriv_Reagent React React for 30 min at Room Temp Deriv_Reagent->React Inject Inject Derivatized Sample React->Inject Derivatized Sample Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 395 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate % Purity and Impurities Integrate->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for HPLC purity analysis via pre-column derivatization.

Gas Chromatography-Mass Spectrometry (GC-MS): A Direct and Derivatization Approach

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. For acyl chlorides, two strategies can be employed: direct analysis or derivatization to enhance stability and chromatographic performance.

Principle and Rationale

Direct Analysis: this compound has sufficient volatility for GC analysis. This method offers the advantage of simplicity, as no derivatization is required. The mass spectrometer provides definitive identification of the main component and any volatile impurities based on their mass spectra and fragmentation patterns.[10][11]

Derivatization Analysis: To overcome the reactivity of the acyl chloride and potential for on-column degradation, derivatization can be performed. Reaction with an alcohol (e.g., methanol or 2-butanol) converts the acyl chloride to a more stable ester, which can then be analyzed by GC-MS.[12][13] This is particularly useful for quantifying the corresponding carboxylic acid impurity simultaneously after its conversion to a silyl ester.[12]

Detailed Experimental Protocol: Direct GC-MS

1. Sample Preparation:

  • Prepare a ~1 mg/mL solution of this compound in an anhydrous solvent such as dichloromethane or hexane.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250°C.
  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
  • MS Transfer Line Temp: 280°C.
  • Ion Source Temp: 230°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
  • Impurities are identified by comparing their mass spectra against a spectral library (e.g., NIST) and by interpreting their fragmentation patterns.[14]
Workflow for GC-MS Purity Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Anhydrous Solvent (e.g., Dichloromethane) Sample->Dissolve Inject Inject Sample Dissolve->Inject Prepared Sample Separate Separate on 5% Phenyl Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer (Scan m/z 40-400) Ionize->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Mass Spectra Data Identify Identify Peaks via Mass Spectra Library TIC->Identify Calculate Calculate Area % Identify->Calculate Report Report Calculate->Report Final Report

Caption: Workflow for direct GC-MS purity analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific analytical goals, such as routine quality control, impurity identification, or the analysis of non-volatile components.

FeatureDerivatization-HPLCDirect GC-MS
Analyte Scope Excellent for the target acyl chloride; can be adapted for non-volatile impurities.Best for volatile and thermally stable compounds. Limited for non-volatile or thermally labile impurities.
Specificity High, especially with a selective derivatizing agent and detection wavelength.[4]Very high, due to mass spectrometric detection and characteristic fragmentation patterns.
Sensitivity High, with LODs in the low µg/mL to ng/mL range.[3]High, especially in Selected Ion Monitoring (SIM) mode.
Impurity ID Limited. Identification relies on retention time matching with known standards.Excellent. Mass spectra provide structural information for identifying unknown impurities.[15]
Sample Prep More complex due to the required derivatization step.[4]Simple dissolution in an appropriate solvent.
Quantitation Highly accurate and precise with external standards.Good for purity assessment by area percent; can be fully quantitative with an internal standard.
Robustness Generally robust, but derivatization reaction must be complete and reproducible.Robust, but susceptible to issues from non-volatile matrix components contaminating the inlet and column.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with distinct advantages.

  • Derivatization-HPLC is the recommended method for routine quality control and accurate quantification . The pre-column derivatization effectively circumvents the instability of the acyl chloride, leading to a robust and reproducible method with high sensitivity. It is particularly well-suited for a cGMP (current Good Manufacturing Practice) environment where validated, quantitative methods are required.

  • Direct GC-MS is the superior choice for impurity profiling and identification . Its strength lies in the ability to separate volatile process impurities and provide definitive structural information from the mass spectra. This makes it an invaluable tool during process development and for investigating out-of-specification results.

For a comprehensive quality control strategy, employing both techniques is ideal. GC-MS can be used to characterize the reference standard and identify potential impurities, while the validated derivatization-HPLC method can be used for routine release testing. This dual approach ensures a thorough understanding and control of the purity of this compound, safeguarding the quality of the final pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][6]

  • Breitmaier, E. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. [Link][14]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][7]

  • ICH. Quality Guidelines. ICH. [Link][16]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][8]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][9]

  • Poole, C. Derivatization Methods in GC and GC/MS. Derivatization in Gas and Liquid Chromatography. [Link][17]

  • Szabó, L. et al. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link][11]

  • Wang, P. et al. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link][4]

  • Al-Hazmi, G. A. et al. Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link][18]

  • Shi, Q. et al. Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. ACS Publications. [Link][15]

  • Vas, G. & Vékey, K. GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. [Link][19]

  • Margosis, M. et al. Gas Chromatographic Determination of Carboxylic Acid Chlorides and Residual Carboxylic Acid Precursors Used in the Production. ACS Publications. [Link][12]

  • Google Patents. The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents. [5]

  • Wang, P. et al. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link][3]

  • Hakkinen, V. M. A. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. RSC Publishing. [Link][20]

  • Sciencemadness Discussion Board. Acyl chlorides stability. Sciencemadness. [Link][2]

  • Haken, J. K. & Khemנג, T. R. Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. ACS Publications. [Link][13]

Sources

A Guide to the ¹H and ¹³C NMR Spectral Assignment of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, thiophene derivatives stand as crucial building blocks. Their structural elucidation is paramount for understanding their reactivity, properties, and ultimately, their function. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose. This guide provides an in-depth analysis and predicted spectral assignment for 5-Chloro-4-methoxythiophene-3-carbonyl chloride, a multifunctional thiophene derivative. This document will serve as a valuable resource by comparing expected spectral data with that of related substituted thiophenes, thereby offering a robust framework for spectral interpretation.

The Structural Context: Substituent Effects on the Thiophene Ring

The chemical shifts observed in both ¹H and ¹³C NMR spectra are exquisitely sensitive to the electronic environment of each nucleus. In this compound, the thiophene ring is decorated with three distinct substituents: a chloro group, a methoxy group, and a carbonyl chloride group. Each of these imparts a significant electronic influence, which collectively determines the final appearance of the NMR spectrum.

  • Chloro Group (at C5): As an electronegative halogen, the chloro group is expected to withdraw electron density from the thiophene ring through an inductive effect. This will generally lead to a deshielding of the nearby protons and carbons, shifting their signals downfield.

  • Methoxy Group (at C4): The methoxy group exhibits a dual electronic effect. While the oxygen atom is electronegative and exerts an inductive electron-withdrawing effect, its lone pairs can participate in resonance, donating electron density to the aromatic ring. This resonance effect is often dominant, leading to a shielding of the ring, particularly at the ortho and para positions.

  • Carbonyl Chloride Group (at C3): The carbonyl chloride group is a strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen and chlorine atoms and the resonance effect of the carbonyl group. This will significantly deshield the adjacent carbons and protons.

Understanding these individual contributions is key to accurately assigning the NMR signals of the target molecule.

Predicted ¹H NMR Spectral Assignment

The only proton directly attached to the thiophene ring in this compound is at the C2 position. Therefore, the ¹H NMR spectrum is expected to be relatively simple in the aromatic region.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Rationale
H27.0 - 7.5SingletThis proton is expected to be a singlet as there are no adjacent protons to couple with. Its chemical shift will be influenced by all three substituents. The electron-withdrawing nature of the adjacent carbonyl chloride and the chloro group at C5 will contribute to its downfield shift.
OCH₃3.8 - 4.2SingletThe protons of the methoxy group will appear as a sharp singlet. The chemical shift is typical for a methoxy group attached to an aromatic ring.

Predicted ¹³C NMR Spectral Assignment

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the thiophene ring carbons are particularly diagnostic of the substitution pattern.

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C2125 - 135The C2 carbon is adjacent to the sulfur atom and is expected to be influenced by the electron-withdrawing carbonyl chloride at C3.
C3130 - 140This carbon is directly attached to the strongly electron-withdrawing carbonyl chloride group, leading to a significant downfield shift.
C4155 - 165The C4 carbon is attached to the electron-donating methoxy group, causing a substantial downfield shift due to the resonance effect of the oxygen lone pair.
C5120 - 130The C5 carbon is bonded to the chloro group, which will cause a downfield shift.
C=O160 - 170The carbonyl carbon of the acid chloride is expected to appear in this region, which is typical for acyl halides.
OCH₃55 - 65The carbon of the methoxy group will have a chemical shift in the typical range for methoxy carbons attached to an aromatic system.[1]

Comparative Analysis with Simpler Thiophene Derivatives

To lend further confidence to these predictions, it is instructive to compare them with the known NMR data of simpler substituted thiophenes. The chemical shifts in substituted thiophenes are influenced by the nature of the substituent.[2] For instance, in 3-methoxythiophene, the methoxy group causes a significant shielding of the C4 carbon.[2] Conversely, electron-withdrawing groups like a carbonyl group generally cause a deshielding of the ring carbons.[3][4] The interplay of these effects in a multi-substituted system like this compound results in the predicted chemical shifts.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data for this compound, the following general protocol is recommended.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • Use a standard single-pulse sequence.

  • Set the spectral width to approximately 15 ppm, centered around 7 ppm.

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Use a relaxation delay of 1-2 seconds.

3. ¹³C NMR Data Acquisition:

  • Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.

  • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

  • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

  • Use a relaxation delay of 2-5 seconds to ensure full relaxation of all carbon nuclei.

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Logical Workflow for Spectral Assignment

The process of assigning the NMR spectra of a novel or complex molecule follows a logical progression, as illustrated in the diagram below.

NMR_Assignment_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis & Assignment Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT DEPT DEPT (Optional) DEPT->FT TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analyze_1H Analyze ¹H Spectrum (Integrals, Multiplicities, Coupling) Calibration->Analyze_1H Analyze_13C Analyze ¹³C Spectrum (Number of Signals, Chemical Shifts) Calibration->Analyze_13C Correlate_2D Correlate with 2D NMR Data Calibration->Correlate_2D Predict_Shifts Predict Chemical Shifts (Substituent Effects, Databases) Predict_Shifts->Analyze_1H Predict_Shifts->Analyze_13C Analyze_1H->Correlate_2D Analyze_13C->Correlate_2D Final_Assignment Final Structure Assignment Correlate_2D->Final_Assignment

Caption: Workflow for NMR Spectral Assignment.

Conclusion

The ¹H and ¹³C NMR spectral assignment of this compound can be confidently predicted through a systematic analysis of substituent effects and comparison with related compounds. This guide provides a foundational framework for researchers, enabling them to interpret experimental data for this and structurally similar molecules with greater accuracy. The application of modern NMR techniques, coupled with a sound understanding of the underlying principles of chemical shifts and coupling constants, remains a cornerstone of chemical research and development.

References

  • Takahashi, K., et al. The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Satonaka, H. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]

  • Stenutz, R. NMR chemical shift prediction of thiophenes. Available from: [Link]

  • Satonaka, H. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available from: [Link]

  • White, D. E., et al. A general enantioselective route to the chamigrene natural product family. Caltech. Available from: [Link]

  • Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • Supporting Information. Available from: [Link]

  • Abraham, R. J. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available from: [Link]

  • Contreras, R. H., et al. Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Journal of the American Chemical Society. Available from: [Link]

  • Marek, R., et al. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

  • Royal Society of Chemistry. Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)–H activation. Available from: [Link]

  • Moody, C. J., et al. Thiophene-3-carbonyl Chloride. MDPI. Available from: [Link]

  • Li, Y., et al. A Chlorine and Ester Substituted Monothiophene Enabling New Polymer Donor for High-Performance and Eco-Friendly All-Polymer Solar Cells. CCS Chemistry. Available from: [Link]

  • Wishart Research Group. CASPRE - 13C NMR Predictor. University of Alberta. Available from: [Link]

  • Beilstein Journals. Search Results. Available from: [Link]

  • de Oliveira, P. F., et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. Preprints.org. Available from: [Link]

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comparing reactivity of 5-Chloro-4-methoxythiophene-3-carbonyl chloride with other acyl chlorides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of Acyl Chlorides for Synthetic and Medicinal Chemistry

Focus: 5-Chloro-4-methoxythiophene-3-carbonyl chloride vs. Standard Acylating Agents

Introduction

Acyl chlorides are among the most reactive carboxylic acid derivatives, serving as powerful and versatile reagents in organic synthesis.[1][2] Their high electrophilicity enables them to acylate a wide range of nucleophiles, forming esters, amides, and anhydrides, often under mild conditions.[3][4] This heightened reactivity, however, necessitates a nuanced understanding for strategic application, particularly in the complex molecular architectures common in drug development. In this guide, we provide an in-depth comparison of the reactivity of This compound , a specialized heteroaromatic acylating agent, with two industry-standard benchmarks: the highly reactive aliphatic acetyl chloride and the aromatic benzoyl chloride .

This analysis is designed for researchers, medicinal chemists, and drug development professionals who require a deeper understanding of how substituent effects on a heteroaromatic scaffold modulate reactivity. We will dissect the theoretical underpinnings of this reactivity through an analysis of electronic and steric effects, provide a robust experimental protocol for quantitative comparison, and discuss the implications for synthetic strategy and drug discovery. The thiophene scaffold is a privileged structure in medicinal chemistry, and understanding the reactivity of its functionalized derivatives is paramount for the synthesis of novel therapeutic agents.[5][6]

The Principles of Acyl Chloride Reactivity

The reactivity of acyl chlorides is governed by the fundamental nucleophilic acyl substitution mechanism.[3] The carbonyl carbon in an acyl chloride is highly electrophilic due to the inductive effect of both the oxygen and chlorine atoms, which pull electron density away from the carbon.[2][4] This makes it a prime target for attack by nucleophiles.

The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group due to the strength of its conjugate acid, HCl (pKa ≈ -7).[7]

Nucleophilic_Acyl_Substitution cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products R R C1 C R->C1 O1 O C1->O1 Cl Cl C1->Cl C2 C NuH Nu-H NuH->C1 Addition O2 O⁻ C2->O2 Cl2 Cl C2->Cl2 NuH2 Nu⁺-H C2->NuH2 C3 C C2->C3 Elimination R2 R R2->C2 R3 R R3->C3 O3 O C3->O3 Nu Nu C3->Nu HCl H-Cl

Figure 1: General mechanism for nucleophilic acyl substitution.

The rate of this reaction is primarily influenced by:

  • Electrophilicity of the Carbonyl Carbon: The more electron-deficient the carbon, the faster the nucleophilic attack. This is controlled by the electronic effects (inductive and resonance) of the 'R' group.

  • Steric Hindrance: Bulky 'R' groups can hinder the approach of the nucleophile, slowing the reaction.

  • Leaving Group Ability: For acyl chlorides, the leaving group is consistently Cl⁻, which is excellent.

Theoretical Reactivity Comparison

The reactivity of an acyl chloride is fundamentally tied to the stability of the carbonyl group. Factors that stabilize the ground state of the acyl chloride, such as resonance, will decrease its reactivity.

Acetyl Chloride (Aliphatic Benchmark)

  • Structure: CH₃COCl

  • Electronic Effects: The methyl group is weakly electron-donating through induction, which slightly reduces the electrophilicity of the carbonyl carbon. However, there is no resonance stabilization of the carbonyl group.

  • Reactivity Prediction: High. The lack of resonance stabilization makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[8][9]

Benzoyl Chloride (Aromatic Benchmark)

  • Structure: C₆H₅COCl

  • Electronic Effects: The phenyl group is electron-withdrawing through induction but, more importantly, it is electron-donating through resonance. The carbonyl group is in conjugation with the benzene ring, allowing the partial positive charge on the carbonyl carbon to be delocalized across the aromatic system.[8][10]

  • Reactivity Prediction: Moderate. This resonance stabilization significantly lowers the ground-state energy of the molecule, making the carbonyl carbon less electrophilic and thus less reactive than acetyl chloride.[9]

This compound (Target Molecule)

  • Structure: A thiophene ring with the acyl chloride at position 3, a methoxy group at position 4, and a chlorine atom at position 5.

  • Electronic Effects: This molecule presents a complex interplay of electronic factors:

    • Thiophene Ring: The sulfur atom in the thiophene ring can donate electron density via resonance, similar to an aromatic ring.

    • 4-Methoxy Group: The methoxy group is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its position is para to the carbonyl group, allowing for direct resonance donation into the acyl group, which will significantly stabilize the carbonyl and decrease its electrophilicity.

    • 5-Chloro Group: The chlorine atom is electron-withdrawing through its strong inductive effect (-I effect) but can be weakly electron-donating through resonance (+R effect). Its position is meta to the carbonyl group, meaning its resonance effect is minimal, and its primary influence will be inductive withdrawal, which slightly increases the carbonyl's electrophilicity.

  • Reactivity Prediction: Moderate. The powerful electron-donating resonance from the 4-methoxy group is expected to be the dominant effect, significantly reducing the electrophilicity of the carbonyl carbon. The inductive withdrawal from the 5-chloro group will counteract this to some extent, but likely not enough to make it as reactive as acetyl chloride. Its reactivity is predicted to be comparable to, or potentially even lower than, benzoyl chloride.

Electronic_Effects AC Acetyl Chloride (High Reactivity) AC_Effect No Resonance Stabilization Highly Electrophilic Carbonyl AC->AC_Effect BC Benzoyl Chloride (Moderate Reactivity) BC_Effect Resonance Stabilization by Benzene Ring Reduced Electrophilicity BC->BC_Effect TC 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride (Predicted Moderate Reactivity) TC_Effect Strong Resonance Donation from 4-Methoxy Group Significantly Reduced Electrophilicity (Partially offset by 5-Chloro induction) TC->TC_Effect

Figure 2: Logical relationship of electronic effects on acyl chloride reactivity.

Experimental Protocol for Comparative Reactivity Analysis

To validate these theoretical predictions, a quantitative kinetic study is necessary. Here, we describe a protocol for monitoring the methanolysis of the three acyl chlorides using in-situ Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Causality of Method Choice: In-situ ¹H NMR is selected for its ability to monitor the reaction in real-time without the need for quenching or workup, which could introduce errors. It allows for the simultaneous tracking of the disappearance of starting material and the appearance of the methyl ester product, providing clean kinetic data.

Protocol: ¹H NMR Kinetic Analysis of Acyl Chloride Methanolysis

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of each acyl chloride (acetyl chloride, benzoyl chloride, and this compound) in a dry, deuterated, and non-reactive solvent (e.g., CDCl₃ or d₆-benzene).

    • Prepare a 1.0 M solution of anhydrous methanol in the same deuterated solvent.

    • Prepare a 0.1 M solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in the same deuterated solvent. The internal standard is crucial for accurate quantification as its concentration remains constant throughout the experiment.

  • Reaction Setup:

    • Equilibrate the NMR spectrometer to a constant temperature (e.g., 25.0 °C).

    • In a clean, dry NMR tube, add 400 µL of the acyl chloride stock solution and 100 µL of the internal standard stock solution.

    • Acquire an initial spectrum (t=0) to confirm the initial concentrations relative to the internal standard.

  • Initiation and Monitoring:

    • To initiate the reaction, rapidly inject 100 µL of the methanol stock solution into the NMR tube, cap, invert several times to mix, and immediately place it in the NMR spectrometer.

    • Begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 2 minutes for the first 20 minutes, then every 10 minutes thereafter). The frequency of acquisition should be adjusted based on the expected reaction rate.

  • Data Processing and Analysis:

    • For each spectrum, integrate a characteristic peak for the starting acyl chloride, the methyl ester product, and the internal standard.

    • Calculate the concentration of the acyl chloride at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the acyl chloride concentration (ln[Acyl Chloride]) versus time (in seconds).

    • The reaction is expected to follow pseudo-first-order kinetics since methanol is in excess. The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Repeat the entire experiment for each of the three acyl chlorides under identical conditions.

Experimental_Workflow cluster_prep Preparation cluster_run NMR Experiment cluster_analysis Data Analysis Prep_AC Prepare Acyl Chloride Stock Solution Mix Combine Acyl Chloride & Standard in NMR Tube Prep_AC->Mix Prep_MeOH Prepare Methanol Stock Solution Prep_Std Prepare Internal Standard Solution Prep_Std->Mix Inject Inject Methanol to Initiate Reaction Mix->Inject Acquire Acquire Spectra over Time Inject->Acquire Integrate Integrate Peaks (Reactant, Product, Standard) Acquire->Integrate Calculate Calculate Concentration vs. Time Integrate->Calculate Plot Plot ln[Reactant] vs. Time Calculate->Plot Determine Determine Rate Constant (k') from Slope Plot->Determine

Figure 3: Workflow for kinetic analysis of acyl chloride methanolysis via ¹H NMR.

Data Interpretation and Expected Results

The experiment will yield pseudo-first-order rate constants (k') for the methanolysis of each acyl chloride. Based on our theoretical analysis, the expected trend in reactivity would be:

Acetyl Chloride > this compound ≈ Benzoyl Chloride

The quantitative data can be summarized as follows:

Acyl ChloridePredicted Relative Rate Constant (k'rel)Rationale
Acetyl Chloride~100 - 500No resonance stabilization leads to a highly electrophilic carbonyl carbon.[9]
Benzoyl Chloride~1Resonance stabilization from the benzene ring significantly reduces carbonyl electrophilicity.[8][10]
This compound~0.5 - 2Strong resonance donation from the 4-methoxy group is expected to reduce reactivity to a level comparable to or less than benzoyl chloride.

Note: Relative rate constants are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

The discussion of these results should directly link the observed kinetic data back to the principles of physical organic chemistry. For example, a rate constant for the thiophene derivative that is ~50-100 times smaller than that of acetyl chloride would provide strong evidence for the dominant role of resonance stabilization from the substituted heteroaromatic system.

Implications for Drug Development and Synthesis

The choice of an acylating agent in the synthesis of a drug candidate is a critical decision. While high reactivity can be advantageous for driving reactions to completion, it can also be a liability, leading to poor selectivity, decomposition of sensitive functional groups, and harsh reaction conditions.

  • Tuning Reactivity: Molecules like this compound offer a "tuned" level of reactivity. Its moderate electrophilicity makes it less susceptible to hydrolysis than highly reactive aliphatic acyl chlorides, simplifying handling and storage. This allows for more controlled acylations of sensitive or valuable substrates, which is common in late-stage drug synthesis.

  • Scaffold Hopping and Bioisosterism: The thiophene ring is a well-established bioisostere for the phenyl ring in medicinal chemistry, often used to modulate physicochemical properties like solubility and metabolism while maintaining biological activity.[6][11] The presence of chloro and methoxy substituents further allows for fine-tuning of properties such as lipophilicity and hydrogen bonding potential, which are crucial for optimizing drug-target interactions.[12][13]

Conclusion

While acetyl chloride serves as a highly reactive, general-purpose acylating agent, and benzoyl chloride represents a moderately reactive aromatic analogue, This compound emerges as a specialized reagent with finely tuned electronic properties. Our theoretical analysis predicts that the strong electron-donating resonance effect of the 4-methoxy group will be the dominant factor, rendering its reactivity comparable to, or even slightly less than, that of benzoyl chloride. This moderate reactivity, combined with the desirable pharmacological profile of the substituted thiophene scaffold, makes it a valuable tool for medicinal chemists. The experimental protocol provided herein offers a robust framework for quantitatively verifying these predictions, enabling researchers to make informed, rational decisions in the design and synthesis of next-generation therapeutics.

References

  • Filo. (2023). Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s... [Link]

  • Quora. (2020). Why is acetyl chloride rapidly hydrolysed by water as compared to benzoyl chloride?. [Link]

  • Sarthaks eConnect. (2022). Benzoyl chloride, reacts with less readiness than acetyl chloride, despite having greater strength, why?. [Link]

  • Brainly. (2015). Why is acetyl chloride hydrolyzed faster than benzoyl chloride?. [Link]

  • CIE A-Level Chemistry. (n.d.). 33.3 Acyl chlorides. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. [Link]

  • Save My Exams. (2025). Acyl Chlorides. [Link]

  • Allen. (n.d.). Acetyl chloride is hydrolysed rapidly by water, whereas benzoyl chloride is not. [Link]

  • Yamataka, H., et al. (2002). Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. Journal of Organic Chemistry, 67(20), 6995-7003. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

  • Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. [Link]

  • MySkinRecipes. (n.d.). 5-Chloro-4-methoxythiophene-3-carboxylic acid. [Link]

  • Iwaki, H., et al. (2009). Electronic and Steric Descriptors Predicting the Reactivity of Aralkyl Carboxylic Acid 1-β-O-Acyl Glucuronides. Chemical Research in Toxicology, 22(12), 1947-1957. [Link]

  • Queen, A. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

  • YouTube. (2020). Electrophilic substitution of thiophene. [Link]

  • Reddit. (2024). Why is central carbon of an acyl halide more electrophilic than carbon of carboxylic acid?. [Link]

  • LookChem. (n.d.). Acylation reaction under the action of acyl chloride. [Link]

  • YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. [Link]

  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]

  • Kevill, D. N., & Foss, F. D. (1967). Acylation mechanisms in aprotic solvents. I. Methanolysis of p-nitrobenzoyl chloride in acetonitrile. Journal of the American Chemical Society, 89(19), 5055-5059. [Link]

  • Arkivoc. (2001). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. [Link]

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A Comparative Guide to 2- and 3-Thiophene Carbonyl Chloride Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, thiophene and its derivatives are indispensable building blocks for the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. Among the most versatile of these derivatives are the isomeric 2- and 3-thiophene carbonyl chlorides. While structurally similar, the positional difference of the carbonyl chloride group on the thiophene ring imparts distinct electronic and steric characteristics, leading to significant variations in their reactivity, stability, and utility in synthesis. This guide provides a comprehensive comparative analysis of these two key synthetic intermediates, supported by experimental data and protocols, to aid researchers in making informed decisions for their synthetic strategies.

Structural and Electronic Properties: The Root of Divergent Reactivity

The fundamental differences between 2- and 3-thiophene carbonyl chloride stem from the electronic nature of the thiophene ring. The sulfur atom, with its lone pairs of electrons, participates in the aromaticity of the five-membered ring. This participation, however, is not uniform across all carbon atoms.

2-Thiophene Carbonyl Chloride: The carbonyl group at the 2-position is adjacent to the sulfur atom. This proximity allows for a more direct electronic influence. The sulfur atom can better stabilize the partial positive charge on the carbonyl carbon through resonance, making the 2-isomer generally more reactive in nucleophilic acyl substitution reactions. Electrophilic aromatic substitution on the thiophene ring is also heavily influenced by the position of the carbonyl chloride. The 2-position is inherently more electron-rich and sterically accessible, making it the preferred site for electrophilic attack.

3-Thiophene Carbonyl Chloride: With the carbonyl group at the 3-position, the electronic influence of the sulfur atom is less direct. This results in a slightly less activated carbonyl group compared to the 2-isomer. Consequently, 3-thiophene carbonyl chloride can exhibit lower reactivity in certain transformations.

This difference in electronic distribution is a key factor that dictates the choice between the two isomers for a specific synthetic target.

Comparative Data at a Glance

For a quick reference, the following table summarizes the key physical and spectroscopic properties of 2- and 3-thiophene carbonyl chloride.

Property2-Thiophene Carbonyl Chloride3-Thiophene Carbonyl Chloride
CAS Number 5271-67-041507-35-1[1]
Molecular Formula C₅H₃ClOSC₅H₃ClOS[1]
Molecular Weight 146.59 g/mol 146.59 g/mol [1]
Appearance Colorless to pale yellow liquidWhite to light yellow crystalline powder
Boiling Point 190 °C195.4±13.0 °C (Predicted)
Melting Point Not applicable (liquid at room temp.)51-54 °C
¹H NMR (CDCl₃, ppm) δ 7.95 (dd, 1H), 7.75 (dd, 1H), 7.20 (dd, 1H)δ 8.25 (m, 1H), 7.60 (m, 1H), 7.40 (m, 1H)
¹³C NMR (CDCl₃, ppm) δ 161.0 (C=O), 139.5 (C), 135.0 (CH), 134.5 (CH), 128.0 (CH)δ 160.5 (C=O), 137.0 (C), 133.0 (CH), 128.5 (CH), 127.0 (CH)

Performance in a Key Synthetic Transformation: Friedel-Crafts Acylation

A cornerstone reaction for acyl chlorides is the Friedel-Crafts acylation, which allows for the introduction of the thiophene-carbonyl moiety onto an aromatic ring. The choice between the 2- and 3-isomer can significantly impact the reaction's efficiency and outcome.

Theoretical Reactivity

Based on the electronic properties discussed earlier, 2-thiophene carbonyl chloride is expected to be more reactive in Friedel-Crafts acylation . The greater stabilization of the acylium ion intermediate formed from the 2-isomer leads to a lower activation energy for the reaction.

Experimental Protocol: A Comparative Synthesis of Phenyl Thienyl Ketones

To illustrate the practical differences, we present a comparative protocol for the Friedel-Crafts acylation of benzene with both isomers.

Objective: To synthesize and compare the yields of phenyl(thiophen-2-yl)methanone and phenyl(thiophen-3-yl)methanone under identical reaction conditions.

Materials:

  • Benzene (anhydrous)

  • 2-Thiophene carbonyl chloride

  • 3-Thiophene carbonyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup cluster_3 Purification & Analysis A Suspend AlCl3 in anhydrous DCM under N2 B Cool to 0°C A->B C Add Benzene B->C D Slowly add Thiophene Carbonyl Chloride (2- or 3-isomer) C->D E Stir at 0°C, then warm to room temperature D->E F Quench with ice-cold 1M HCl E->F G Separate organic layer F->G H Wash with NaHCO3 and brine G->H I Dry over MgSO4 H->I J Remove solvent in vacuo I->J K Purify by column chromatography J->K L Characterize by NMR and calculate yield K->L

Caption: Workflow for the comparative Friedel-Crafts acylation.

Step-by-Step Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Add anhydrous benzene (1.0 equivalent) to the flask.

  • Slowly add a solution of either 2-thiophene carbonyl chloride or 3-thiophene carbonyl chloride (1.0 equivalent) in anhydrous dichloromethane via the dropping funnel over 30 minutes.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 30 minutes, and then allow it to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired phenyl thienyl ketone.

  • Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy.

Expected Outcomes and Discussion

Based on established principles of electrophilic aromatic substitution, the reaction with 2-thiophene carbonyl chloride is anticipated to proceed at a faster rate and potentially provide a higher yield compared to the 3-isomer under identical conditions. The product of the reaction with the 2-isomer is phenyl(thiophen-2-yl)methanone.[2] The analogous reaction with the 3-isomer would yield phenyl(thiophen-3-yl)methanone.

Potential Side Reactions:

  • Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur under forcing conditions.

  • Decomposition of the acyl chloride: Both isomers are sensitive to moisture and can hydrolyze back to their corresponding carboxylic acids.

  • Ring-opening of the thiophene: Under harsh acidic conditions, the thiophene ring can be susceptible to degradation.

Careful control of reaction temperature and the use of anhydrous conditions are crucial to minimize these side reactions and maximize the yield of the desired product.

Synthesis of Thiophene Carbonyl Chlorides

The choice of synthetic route for the thiophene carbonyl chlorides themselves can also be a deciding factor. Both isomers are typically prepared from their corresponding carboxylic acids.

Synthesis of 2-Thiophene Carbonyl Chloride

A common method involves the reaction of 2-thiophenecarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Workflow Diagram:

G A 2-Thiophenecarboxylic Acid C Heat A->C B Thionyl Chloride (SOCl2) B->C D 2-Thiophene Carbonyl Chloride C->D E SO2 + HCl (byproducts) C->E

Sources

The Definitive Guide to Structural Elucidation: X-ray Crystallography of 5-Chloro-4-methoxythiophene-3-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel thiophene derivatives, such as those derived from 5-Chloro-4-methoxythiophene-3-carbonyl chloride, this structural insight is the bedrock upon which their therapeutic potential and material properties are understood and optimized. This guide provides a comprehensive comparison of X-ray crystallography against other common analytical techniques, offering a rationale for why it remains the gold standard for unambiguous structural elucidation.

Thiophene-based compounds are a cornerstone in medicinal chemistry, valued for their diverse biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1][2] The specific substitution pattern of this compound offers a versatile scaffold for creating a library of derivatives with potentially unique pharmacological profiles. Understanding the precise spatial arrangement of atoms within these molecules is crucial for predicting their interaction with biological targets.

The Unparalleled Precision of Single-Crystal X-ray Diffraction

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide essential information about a molecule's connectivity and functional groups, they often fall short of providing an unequivocal three-dimensional structure.[3] X-ray crystallography, in contrast, directly maps the electron density of a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.[3] This technique is indispensable for determining the absolute stereochemistry and conformation of a molecule, which are critical factors in its biological activity.

Causality in Experimental Choices: Why X-ray Crystallography?

The choice to pursue X-ray crystallography is driven by the need for certainty. For instance, in drug development, identifying the exact binding mode of a ligand to a protein target is essential for structure-based drug design. NMR can provide information about solution-state conformation, but X-ray crystallography offers a high-resolution snapshot of the solid-state structure, which is often representative of the bioactive conformation.

A notable challenge in the crystallography of thiophene derivatives is the phenomenon of "ring-flip disorder," where the thiophene ring can occupy two positions in the crystal lattice.[4][5][6] The identification and modeling of such disorder are unique advantages of X-ray diffraction, providing a more accurate picture of the molecule's solid-state behavior.

A Comparative Overview of Analytical Techniques

To provide a clear perspective, the following table compares the information gleaned from various analytical methods in the context of characterizing this compound derivatives.

Analytical Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions, polymorphism.Unambiguous structure determination; "gold standard" for structural proof.[3]Requires a high-quality single crystal; the solid-state structure may differ from the solution-state.
NMR Spectroscopy (¹H, ¹³C) Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides information about the molecule in solution; essential for confirming the chemical structure.[1][7]Does not provide precise bond lengths or angles; interpretation can be complex for intricate molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity; provides the exact mass of the molecule.[7]Does not provide information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method for identifying key chemical bonds.[1][3]Provides limited information about the overall molecular structure.
Computational Modeling Theoretical 3D structure, electronic properties.Can predict structures and properties without experimentation; useful for guiding synthesis.Predictions require experimental validation; accuracy depends on the level of theory used.

Experimental Protocol: A Self-Validating System for X-ray Crystallography

The following is a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a derivative of this compound. This protocol is designed to be a self-validating system, with checkpoints to ensure data quality at each stage.

Part 1: Crystal Growth and Selection
  • Objective: To obtain a single, well-ordered crystal suitable for diffraction.

  • Methodology:

    • Dissolve the synthesized and purified derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane) to near saturation.

    • Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or slow cooling of the saturated solution.

    • Carefully select a crystal with sharp edges and no visible defects under a polarized light microscope, typically in the size range of 0.1-0.3 mm.[8]

Part 2: Data Collection
  • Objective: To collect a complete and high-quality set of diffraction data.

  • Methodology:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations.[8]

    • Use a modern X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

    • Collect a series of diffraction images as the crystal is rotated. The data collection strategy should aim for high completeness and redundancy.

Part 3: Structure Solution and Refinement
  • Objective: To determine the crystal structure from the collected diffraction data.

  • Methodology:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods, which provide an initial model of the electron density.[3]

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This process involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[3][9]

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

Part 4: Validation and Deposition
  • Objective: To ensure the chemical and crystallographic reasonability of the final structure and to make the data publicly available.

  • Methodology:

    • Validate the final structure using software tools like PLATON to check for missed symmetry and other potential issues.

    • Deposit the final crystallographic data in the Cambridge Crystallographic Data Centre (CCDC) to obtain a unique deposition number, ensuring the data is accessible to the scientific community.[4][10][11]

Visualizing the Workflow and Comparative Logic

To better illustrate the experimental workflow and the logical comparison of analytical techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesize Derivative purification Purify Compound synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Validation & Deposition structure_solution->validation

Caption: Experimental workflow for the X-ray crystallographic analysis.

comparative_logic cluster_info Information Obtained XRC X-ray Crystallography Structure3D 3D Structure (Bond Lengths, Angles) XRC->Structure3D NMR NMR Spectroscopy Connectivity Connectivity NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight IR IR Spectroscopy FuncGroups Functional Groups IR->FuncGroups Comp Computational Modeling TheoModel Theoretical Model Comp->TheoModel

Caption: Comparative value of different analytical techniques.

Conclusion

For researchers and professionals in drug development working with this compound derivatives, a multi-technique approach to characterization is essential. However, when the unambiguous determination of the three-dimensional molecular structure is required, single-crystal X-ray crystallography stands as the definitive method. Its ability to provide precise and detailed structural information is unparalleled, offering the critical insights necessary to advance the understanding and application of these promising compounds. The rigorous and self-validating nature of the crystallographic experiment ensures the trustworthiness and authority of the resulting structural data, forming a solid foundation for further research and development.

References

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  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

  • Thiophene-benzoquinones: synthesis, crystal structures and preliminary coordination chemistry of derived anilate ligands. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available at: [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Thiophene-3-carbonyl Chloride. MDPI. Available at: [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scirp.org. Available at: [Link]

  • X-ray mapping in heterocyclic design: 18. X-ray diffraction study of a series of derivatives of 3-cyanopyridine-2-one with annelated heptane and octane cycles. ResearchGate. Available at: [Link]

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  • X-ray mapping in heterocyclic design: VIII. Synthesis and X-ray diffraction study of dimethyl 3-(p-chlorobenzoyl)-5-hloroindolizine-1,2-dicarboxylate and the product of its cyclization. ResearchGate. Available at: [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the essential analytical techniques used to validate the structures of novel compounds, using the versatile starting material, 5-Chloro-4-methoxythiophene-3-carbonyl chloride, as a representative scaffold. As an acyl chloride, this reagent is primed for nucleophilic acyl substitution, commonly reacting with amines, alcohols, or other nucleophiles to generate a diverse library of amide, ester, or ketone derivatives. The principles discussed herein are broadly applicable, but the specific context of a substituted thiophene ring provides a relevant and practical framework.

We will move beyond rote protocols to explore the causality behind experimental choices, presenting a logical workflow where each piece of data corroborates the others, creating a self-validating system of evidence.

The Strategic Workflow of Structural Elucidation

The validation of a novel molecular structure is not a linear process but a convergent one, where multiple streams of analytical data are synthesized to build an irrefutable case. A robust workflow ensures that by the end of the analysis, there is no ambiguity about the compound's identity.

G synthesis Synthesis from 5-Chloro-4-methoxythiophene- 3-carbonyl chloride purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification prelim Preliminary Checks (TLC, Melting Point) purification->prelim xray Single-Crystal X-ray Crystallography (SC-XRD) • Unambiguous 3D Structure • Absolute Stereochemistry purification->xray If suitable crystals form ms Mass Spectrometry (MS) • Molecular Weight • Elemental Formula prelim->ms Orthogonal Analyses ir Infrared (IR) Spectroscopy • Functional Group ID prelim->ir Orthogonal Analyses nmr NMR Spectroscopy • 1D (¹H, ¹³C) • 2D (COSY, HSQC, HMBC) prelim->nmr Orthogonal Analyses interpretation Data Integration & Structure Proposal ms->interpretation ir->interpretation nmr->interpretation xray->interpretation validation Validated Structure interpretation->validation

Caption: A convergent workflow for novel compound structural validation.

Mass Spectrometry (MS): The First Question - What is its Mass?

Mass spectrometry is the initial go-to technique to confirm that a reaction has proceeded as expected. It answers the most fundamental question: does the product have the correct molecular weight?[1][2] The choice of ionization technique is critical and depends on the nature of the synthesized molecule.

TechniquePrincipleBest ForInformation Yielded
Electrospray Ionization (ESI) "Soft" ionization. A high voltage is applied to a liquid to create an aerosol, generating ions with minimal fragmentation.[3]Larger, more polar, or thermally fragile molecules (e.g., complex amides, peptides).Primarily the mass of the intact molecule (molecular ion peak), often as [M+H]⁺ or [M+Na]⁺. Provides the molecular formula via High-Resolution MS (HRMS).
Electron Ionization (EI) "Hard" ionization. The sample is bombarded with high-energy electrons, causing ionization and extensive, reproducible fragmentation.[3]Smaller, volatile, and more robust molecules.Molecular ion peak (if stable enough to be observed) and a characteristic fragmentation pattern that acts as a "fingerprint" for the molecule.

Expert Insight: For novel thiophene amides derived from our starting material, ESI is generally the superior choice. It provides a clear molecular ion peak, which can be analyzed by HRMS to confirm the elemental composition with high accuracy. The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an ~3:1 ratio) will result in a characteristic M and M+2 isotopic pattern, providing immediate evidence of chlorine's incorporation into the final structure. This isotopic signature is a powerful self-validating feature.

Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the spectrum in positive ion mode. Look for the protonated molecular ion [M+H]⁺.

  • Analysis:

    • Confirm the m/z of the most intense peak corresponds to the expected molecular weight.

    • Examine the isotopic pattern. For a monochlorinated compound, an M+2 peak with roughly one-third the intensity of the M peak should be present.

    • Use the instrument's software to calculate the elemental formula from the exact mass and compare it to the theoretical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

While MS provides the formula, NMR spectroscopy reveals the atomic connectivity—the very blueprint of the molecule.[4] For a substituted thiophene, NMR is indispensable for confirming the substitution pattern and the structure of the newly introduced side chain. A combination of 1D and 2D NMR experiments is required for a complete and trustworthy assignment.[4][5][6]

The Logic of NMR Data Integration

G h1 ¹H NMR • Proton environments • Integration (ratios) • J-coupling (neighbors) hsqc HSQC (¹H-¹³C one-bond) Connects each proton directly to its carbon h1->hsqc cosy COSY (¹H-¹H correlation) Identifies neighboring protons (H-C-C-H) h1->cosy c13 ¹³C NMR • Carbon environments • Quaternary carbons c13->hsqc hmbc HMBC (¹H-¹³C multiple-bond) Connects protons to carbons 2-3 bonds away hsqc->hmbc fragment Assemble Fragments cosy->fragment hmbc->fragment structure Propose Full Structure fragment->structure

Caption: Logical flow of integrating 2D NMR data for structure elucidation.

  • ¹H NMR: Provides the initial overview. For a product of this compound, you should expect to see a singlet for the methoxy group (~4.0 ppm) and a singlet for the lone thiophene proton at the C2 position. The signals for the new side chain will provide crucial information about its structure.

  • ¹³C NMR: Reveals all unique carbon atoms, including quaternary carbons that are invisible in the ¹H NMR spectrum. This is critical for identifying the carbonyl carbon and the substituted carbons of the thiophene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton signal with the carbon signal to which it is directly attached. It's the definitive way to assign carbon resonances for all protonated carbons.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other, typically through three bonds (H-C-C-H). It is used to trace out the connectivity within the newly added side chain.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular puzzle together. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to look for is between the protons on the side chain and the carbonyl carbon (C=O) of the thiophene scaffold, which unambiguously proves the formation of the new amide or ester bond.

Protocol: Acquiring a Comprehensive NMR Dataset
  • Sample Preparation: Dissolve 5-10 mg of the highly purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; it must fully dissolve the compound and not have signals that overlap with key sample resonances.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Check for sample purity and ensure signals are well-resolved.

  • ¹³C NMR Acquisition: Acquire a 1D carbon spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • 2D COSY Acquisition: Run a standard gCOSY experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a standard gHSQC experiment to assign ¹H-¹³C one-bond correlations.

  • 2D HMBC Acquisition: Run a standard gHMBC experiment. Causality: The long-range coupling delay (typically optimized for 8 Hz) must be set correctly. This value is chosen because it represents a typical average long-range J-coupling, allowing for the observation of correlations that bridge key fragments of the molecule, such as across the newly formed C-N or C-O bond.

  • Data Processing and Interpretation: Process all spectra using appropriate software. Systematically use the COSY, HSQC, and HMBC data to build the structure piece by piece, starting from an unambiguous signal like the methoxy protons.

Single-Crystal X-ray Crystallography (SC-XRD): The Unquestionable Answer

When all other data points to a proposed structure, SC-XRD provides the ultimate confirmation. It is the only technique that delivers a direct, three-dimensional image of the molecule, revealing bond lengths, bond angles, and absolute stereochemistry with unparalleled precision.[7][8][9]

Expert Insight: The primary challenge of SC-XRD is not the analysis but obtaining a high-quality single crystal suitable for diffraction.[8] This often requires extensive screening of different solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). However, if a crystal is obtained, the resulting structure is considered definitive proof. For chiral compounds, SC-XRD using anomalous dispersion can determine the absolute configuration, which is a regulatory requirement in pharmaceutical development.[10]

Protocol: Preparing a Sample for SC-XRD
  • Purification: The compound must be exceptionally pure (>99%). Impurities can inhibit crystallization.

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

    • Vapor Diffusion: Create a saturated solution of the compound in a good solvent. Place this in a small, open vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.

  • Crystal Selection: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

  • Mounting and Data Collection: The crystal is mounted on a diffractometer and cooled under a stream of liquid nitrogen. X-rays are diffracted by the crystal lattice, and the resulting diffraction pattern is collected.

  • Structure Solution and Refinement: Sophisticated software is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined and the molecular structure is built and refined.

Comparison of Core Validation Techniques

FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography (XRD)
Primary Information Molecular FormulaAtomic Connectivity3D Molecular Structure
Strengths High sensitivity, speed, confirms elemental composition (HRMS).Provides detailed structural map, information on electronic environment, dynamics.Unambiguous, provides absolute configuration, "gold standard" proof.[9][11]
Limitations Provides no connectivity info for isomers, fragmentation can be complex.Lower sensitivity, requires more sample, complex spectra for large molecules.Requires a high-quality single crystal, which can be difficult or impossible to obtain.
Sample Requirement Micrograms (µg)Milligrams (mg)A single crystal (~0.1 mm)

Conclusion: A Triad of Trust

Validating the structure of a novel compound synthesized from a precursor like this compound is a process of building a logical, evidence-based argument. Trust in the final structure is not achieved through a single technique but through the convergence of orthogonal data .

  • Mass Spectrometry confirms the expected mass and elemental formula.

  • NMR Spectroscopy provides the detailed blueprint of atomic connections.

  • X-ray Crystallography , when possible, offers irrefutable 3D proof.

When the molecular formula from MS is consistent with the connectivity map from NMR, and both are perfectly overlaid by the 3D structure from XRD, the researcher can have the highest degree of confidence. This rigorous, self-validating approach is the bedrock of trustworthy science in drug discovery and materials development.

References

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A Senior Application Scientist's Guide to Biological Activity Screening of 5-Chloro-4-methoxythiophene-3-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Thiophene Scaffold

To researchers, scientists, and drug development professionals, the thiophene ring is a privileged scaffold in medicinal chemistry. Its presence in numerous FDA-approved drugs, spanning therapeutic areas from oncology to infectious diseases, underscores its significance.[1][2] Thiophene derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4][5][6][7] The specific compound, 5-Chloro-4-methoxythiophene-3-carbonyl chloride, serves as a versatile synthetic intermediate for creating a diverse library of such derivatives.[8] Its electron-rich core, modified by the chloro and methoxy substituents, offers a unique starting point for developing novel therapeutic agents.[8]

This guide provides a comprehensive framework for the biological activity screening of novel derivatives synthesized from this compound. We will delve into the causality behind experimental choices, present detailed protocols for primary screening cascades, and objectively compare their potential performance against established alternatives using illustrative experimental data. Our focus will be on three high-impact therapeutic areas where thiophene derivatives have shown considerable promise: oncology, microbiology, and targeted kinase inhibition.

Part 1: The Anticancer Screening Cascade

Thiophene-based compounds have emerged as a significant class of anticancer agents, capable of binding to a wide range of cancer-specific protein targets and inhibiting various signaling pathways implicated in tumor progression.[3][9] Many derivatives function by inducing apoptosis or arresting the cell cycle.[10][11]

Rationale for Initial Cytotoxicity Screening

The foundational step in assessing anticancer potential is to determine a compound's cytotoxic effect on cancer cell lines. This initial screen provides a broad measure of a compound's ability to kill or inhibit the proliferation of cancer cells. A multi-cell line panel is crucial as different cancers exhibit varied genetic backgrounds and sensitivities. For this guide, we propose a primary screen against a panel representing common and diverse cancer types:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • HCT-116: A human colorectal carcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • U87MG: A human glioblastoma cell line, representing a difficult-to-treat cancer.

As a point of comparison, Doxorubicin , a widely used chemotherapeutic agent, will serve as the positive control. Its well-documented cytotoxic profile provides a robust benchmark for evaluating the potency of our novel thiophene derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (MCF-7, HCT-116, A549, U87MG) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test thiophene derivatives (e.g., from 0.01 µM to 100 µM) and the positive control, Doxorubicin. Add the compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell viability.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The results of the primary cytotoxicity screen can be summarized in a table for clear comparison.

CompoundMCF-7 (IC₅₀, µM)HCT-116 (IC₅₀, µM)A549 (IC₅₀, µM)U87MG (IC₅₀, µM)
Thiophene Derivative 1 8.512.315.17.2
Thiophene Derivative 2 >100>100>100>100
Thiophene Derivative 3 2.13.55.81.9
Doxorubicin (Control) 0.91.21.50.8

This is illustrative data.

From this hypothetical data, Thiophene Derivative 3 emerges as a potent candidate worthy of further investigation, exhibiting broad-spectrum activity, particularly against glioblastoma cells.

Workflow Visualization

anticancer_screening_workflow cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening Compound_Library Thiophene Derivatives Library MTT_Assay MTT Cytotoxicity Assay (MCF-7, HCT-116, A549, U87MG) Compound_Library->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Hit_Compounds Potent Hits (e.g., Derivative 3) IC50_Determination->Hit_Compounds Select hits with low µM IC50 Apoptosis_Assay Apoptosis Assays (Annexin V/PI Staining) Hit_Compounds->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Hit_Compounds->Cell_Cycle_Assay Migration_Assay Cell Migration/Invasion Assays Hit_Compounds->Migration_Assay

Caption: Anticancer screening cascade for thiophene derivatives.

Part 2: Antimicrobial Activity Profiling

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics.[12] Thiophene derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][13][14] A primary screen for antimicrobial activity involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens.

Rationale for Pathogen Selection and Controls

We propose screening against a panel of ESKAPE pathogens, which are notorious for their multidrug resistance, along with a representative yeast strain:

  • Gram-positive: Staphylococcus aureus (including a Methicillin-resistant strain, MRSA)

  • Gram-negative: Escherichia coli, Pseudomonas aeruginosa

  • Fungal: Candida albicans

Ciprofloxacin (for bacteria) and Amphotericin B (for fungi) will be used as positive controls to benchmark the efficacy of the novel compounds.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[12][15]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (adjusted to 0.5 McFarland standard).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds and controls in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Comparative Antimicrobial Activity (MIC Values)
CompoundS. aureus (MIC, µg/mL)MRSA (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
Thiophene Derivative 4 816>128>12832
Thiophene Derivative 5 641283264>128
Thiophene Derivative 6 4416328
Ciprofloxacin (Control) 0.510.251N/A
Amphotericin B (Control) N/AN/AN/AN/A2

This is illustrative data.

In this example, Thiophene Derivative 6 shows promising broad-spectrum activity against both bacteria (including MRSA) and fungi, making it a lead candidate for further development.

Part 3: Kinase Inhibitor Profiling

Protein kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of many diseases, particularly cancer.[16] Thiophene-based scaffolds are prevalent in the design of kinase inhibitors.[17][18][19] A logical starting point for screening is to assess the inhibitory activity of the new derivatives against a panel of cancer-relevant kinases.

Rationale for Kinase Target Selection

We propose an initial screening panel that includes kinases from different families implicated in cancer progression:

  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase often mutated or overexpressed in solid tumors.

  • ALK (Anaplastic Lymphoma Kinase): A receptor tyrosine kinase involved in non-small cell lung cancer.[17]

  • Clk1/4 (Cdc2-like kinase 1/4): Serine/threonine kinases involved in pre-mRNA splicing, an emerging cancer target.[18]

Staurosporine , a potent but non-selective kinase inhibitor, can be used as a general positive control, while known selective inhibitors for each target (e.g., Gefitinib for EGFR) provide a more direct comparison.

Experimental Protocol: In Vitro Kinase Inhibition Assay

Numerous commercial platforms (e.g., ADP-Glo™, LanthaScreen™) offer robust methods for quantifying kinase activity. The general principle involves measuring the consumption of ATP or the phosphorylation of a substrate.

Generalized Workflow:

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add varying concentrations of the test thiophene derivatives and control inhibitors.

  • Kinase Reaction: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection: Add the detection reagent, which generates a luminescent or fluorescent signal inversely proportional to the amount of kinase activity.

  • Data Analysis: Measure the signal and calculate the IC₅₀ value for each compound against each kinase.

Data Presentation: Comparative Kinase Inhibition (IC₅₀ Values)
CompoundEGFR (IC₅₀, nM)ALK (IC₅₀, nM)Clk1 (IC₅₀, nM)Clk4 (IC₅₀, nM)
Thiophene Derivative 7 152500>10000>10000
Thiophene Derivative 8 450052008511
Thiophene Derivative 9 253015001200
Gefitinib (Control) 5>10000>10000>10000
Staurosporine (Control) 23108

This is illustrative data.

This data illustrates different selectivity profiles. Derivative 7 is a potent and selective EGFR inhibitor. Derivative 8 shows high potency and selectivity for Clk kinases, an exciting and less-explored target space.[18] Derivative 9 emerges as a potential dual EGFR/ALK inhibitor.[17]

Workflow Visualization

kinase_screening_workflow cluster_0 Primary Kinase Panel Screen cluster_1 Follow-up Studies Kinase_Panel EGFR ALK Clk1 Clk4 Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Kinase_Panel->Assay Compound_Library Thiophene Derivatives Compound_Library->Assay IC50_Calc IC50 Calculation & Selectivity Profiling Assay->IC50_Calc Cellular_Assays Cellular Target Engagement (Western Blot) IC50_Calc->Cellular_Assays Confirm on-target effect Selectivity_Panel Broad Kinome Selectivity Panel IC50_Calc->Selectivity_Panel Assess off-target effects

Caption: Kinase inhibitor screening and validation workflow.

Conclusion and Future Directions

This guide outlines a structured, data-driven approach to the initial biological evaluation of novel derivatives of this compound. By employing a tiered screening cascade across oncology, microbiology, and kinase inhibition, researchers can efficiently identify promising lead compounds for further development. The causality is clear: broad primary screens (cytotoxicity, MIC) cast a wide net to identify any biological activity, while more targeted secondary assays (kinase panels, mechanism of action studies) refine our understanding of a compound's specific molecular interactions.

The illustrative data and workflows presented here provide a blueprint for generating robust, comparable data. A compound that demonstrates high potency in a primary screen (e.g., Thiophene Derivative 3 in the cytotoxicity assay) becomes a "hit." This hit must then be validated through secondary assays to understand its mechanism (e.g., apoptosis induction) and selectivity before being advanced to a "lead" candidate for preclinical development. This self-validating system ensures that resources are focused on compounds with the highest therapeutic potential.

The versatility of the thiophene scaffold suggests that the derivatives under investigation could yield novel agents with unique activity profiles. A rigorous, logical, and comparative screening approach is the critical first step in translating this chemical potential into tangible therapeutic advances.

References

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The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationships of 5-Chloro-4-methoxythiophene-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a foundational structure renowned for its versatile pharmacological properties.[1] Its derivatives have demonstrated a broad spectrum of biological activities, leading to their successful development as therapeutic agents.[2][3] This guide delves into the structure-activity relationships (SAR) of compounds derived from a highly functionalized and promising starting material: 5-Chloro-4-methoxythiophene-3-carbonyl chloride. While direct and comprehensive SAR studies on a library of compounds derived solely from this specific starting material are not extensively published, this guide will synthesize and compare data from closely related thiophene-3-carboxamide analogs to provide valuable insights for researchers, scientists, and drug development professionals. By examining the impact of various structural modifications on biological activity, we aim to elucidate the key determinants of potency and selectivity for this class of compounds across different therapeutic targets.

The Core Moiety: this compound as a Versatile Building Block

This compound is an attractive starting material for the synthesis of diverse compound libraries. The presence of the reactive carbonyl chloride group allows for facile derivatization, typically through amide bond formation with a wide array of primary and secondary amines. The chloro and methoxy substituents on the thiophene ring provide specific electronic and steric properties that can influence biological activity and metabolic stability. The strategic placement of these groups can be crucial for optimizing interactions with biological targets.

Comparative SAR Analysis Across Therapeutic Targets

The thiophene-3-carboxamide scaffold has been explored for a multitude of therapeutic applications. Below, we present a comparative analysis of SAR for key biological targets, drawing parallels from existing literature on related thiophene derivatives to predict the potential of compounds derived from this compound.

Kinase Inhibition: A Prominent Area of Investigation

Thiophene-3-carboxamides have shown significant promise as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[4][5]

SAR studies on a series of thiophene-3-carboxamide derivatives as JNK inhibitors have revealed several key insights.[6] The carboxamide moiety is crucial for activity, and its position at the 3-position of the thiophene ring is optimal.[6]

Table 1: Comparative SAR of Thiophene-3-Carboxamide Analogs as JNK Inhibitors

Compound Scaffold R Group (at amide nitrogen) JNK1 IC50 (µM) Key SAR Insights
2-Aryl-thiophene-3-carboxamideUnsubstituted (-NH2)5.4The unsubstituted carboxamide provides a baseline activity.
2-Aryl-thiophene-3-carboxamideMethyl (-NHCH3)> 25N-alkylation of the carboxamide is detrimental to activity.
2-Aryl-thiophene-3-carboxamidePhenyl (-NHPh)Potent (exact value not provided)Aromatic substitution on the amide nitrogen is generally favorable.
2-Aryl-thiophene-3-carboxamideSubstituted PhenylVariesThe nature and position of substituents on the phenyl ring significantly impact potency.

Data synthesized from related studies for comparative purposes.[6]

For derivatives of this compound, it is hypothesized that the 5-chloro and 4-methoxy groups will influence the electronic properties of the thiophene ring and could potentially form specific interactions within the kinase active site. The exploration of a diverse range of aromatic and heteroaromatic amines for the amide formation would be a critical step in identifying potent JNK inhibitors from this scaffold.

SAR_Kinase_Inhibitors cluster_0 Core Scaffold: 5-Chloro-4-methoxythiophene-3-carboxamide cluster_1 Amide Substituents (R) cluster_2 Biological Activity Core 5-Chloro-4-methoxy- thiophene-3-carboxamide Aryl Aryl/Heteroaryl Core->Aryl Favorable Alkyl Alkyl Core->Alkyl Unfavorable High_Activity High Potency Aryl->High_Activity Low_Activity Low Potency Alkyl->Low_Activity Anticancer_Workflow Start Synthesis of 5-Chloro-4-methoxy- thiophene-3-carboxamide Library Screening In vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Screening Hit_ID Hit Identification (Potent and Selective Compounds) Screening->Hit_ID MoA Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Hit_ID->MoA Optimization Lead Optimization (SAR-guided structural modifications) MoA->Optimization Optimization->Screening Iterative Process In_Vivo In vivo Efficacy Studies (Xenograft models) Optimization->In_Vivo

Caption: A typical workflow for anticancer drug discovery with thiophene carboxamides.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of thiophene carboxamide derivatives are provided below.

General Procedure for the Synthesis of 5-Chloro-4-methoxythiophene-3-carboxamides

This protocol describes a general method for the amidation of this compound.

Materials:

  • This compound

  • Appropriate primary or secondary amine (1.1 equivalents)

  • Triethylamine (1.2 equivalents)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of the desired amine (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-Chloro-4-methoxythiophene-3-carboxamide derivative.

  • Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: JNK1)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Recombinant human JNK1 enzyme

  • ATP

  • Substrate peptide (e.g., GST-c-Jun)

  • Synthesized thiophene carboxamide compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the JNK1 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.

  • Incubate the plate at 30 °C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The 5-Chloro-4-methoxythiophene-3-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the existing knowledge of SAR for related thiophene derivatives, researchers can strategically design and synthesize libraries of compounds with a high probability of biological activity. The comparative analysis presented in this guide suggests that focusing on kinase inhibition and anticancer applications could be particularly fruitful. Future work should involve the systematic synthesis and screening of a diverse library of amides derived from this compound to establish a direct and comprehensive SAR for this specific scaffold. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile class of molecules.

References

  • ResearchGate. (n.d.). Integrated experimental and in silico studies on thiophene carboxamide derivatives: synthesis, characterization, and biological evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • PubMed. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Retrieved from [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of new 3-substituted-4-chloro-thioxanthone derivatives as potent anti-breast cancer agents. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN111732568B - Synthetic method of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride.
  • PubMed. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Retrieved from [Link]

  • Google Patents. (n.d.). CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride.
  • ResearchGate. (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.
  • PubMed. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
  • National Center for Biotechnology Information. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Retrieved from [Link]

Sources

A Comparative Guide to Alternative Reagents for 5-Chloro-4-methoxythiophene-3-carbonyl chloride in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of alternative reagents to 5-Chloro-4-methoxythiophene-3-carbonyl chloride. The focus is on providing actionable data and insights to help researchers make informed decisions in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development.

Understanding the Core Reagent: this compound

This compound is a valuable reagent in organic synthesis, primarily utilized as a building block for introducing a substituted thiophene moiety into a target molecule. Thiophene rings are significant pharmacophores and are often employed as bioisosteres of benzene rings in drug design to modulate physicochemical properties and biological activity.[1][2][3] The chloro and methoxy substituents on the thiophene ring of the title compound play a crucial role in modulating its reactivity and electronic properties, influencing the outcomes of synthetic transformations.

The primary application of this acyl chloride is in acylation reactions, most notably for the formation of amide and ester bonds. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.

The Quest for Alternatives: A Bioisosteric Approach

The principle of bioisosterism is a cornerstone of medicinal chemistry, where functional groups or moieties are replaced with others that have similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound.[4][5] In the context of this compound, we can explore several classes of alternatives.

Alternative Heterocyclic Acyl Chlorides

A logical starting point is to consider other substituted heterocyclic acyl chlorides. These alternatives can offer different electronic properties and steric profiles, potentially leading to improved reaction efficiency, selectivity, or altered biological activity of the final product.

  • Substituted Thiophene-3-carbonyl chlorides: Variations in the substituents on the thiophene ring can fine-tune the reactivity of the acyl chloride. For instance, replacing the chloro group with a bromo group or altering the alkoxy substituent can impact the electrophilicity of the carbonyl carbon.

  • Furan-3-carbonyl chlorides: Furan is another five-membered aromatic heterocycle that is often considered a bioisostere of thiophene. However, the oxygen atom in furan imparts different electronic properties compared to the sulfur atom in thiophene. Generally, thiophene is considered more aromatic than furan, which can influence the reactivity of the corresponding acyl chlorides.[6]

Substituted Benzoyl Chlorides

Given that thiophenes are often used as bioisosteres for benzene, substituted benzoyl chlorides represent a readily available and cost-effective class of alternatives. The vast array of commercially available substituted benzoyl chlorides allows for a systematic exploration of the impact of electronic and steric effects on a given reaction. For instance, a benzoyl chloride with electron-withdrawing groups will exhibit increased reactivity, while one with electron-donating groups will be less reactive.

Comparative Analysis: Reactivity and Performance

To provide a practical comparison, we will consider a representative acylation reaction: the synthesis of an amide by reacting the acyl chloride with a primary or secondary amine. The choice of an appropriate alternative will depend on the specific requirements of the synthesis, including desired reactivity, cost, and the intended biological target of the final compound.

Unfortunately, direct side-by-side comparative studies of this compound with its potential alternatives in the same reaction are scarce in the published literature. Therefore, this guide will present a logical framework for selecting an alternative and provide representative experimental protocols. The performance of these alternatives can then be evaluated in the context of a specific synthetic problem.

Table 1: Qualitative Comparison of Alternative Acylating Agents

Reagent ClassKey CharacteristicsPotential AdvantagesPotential Disadvantages
Substituted Thiophene-3-carbonyl chlorides Retains the thiophene core, allowing for subtle electronic and steric modifications.Fine-tuning of properties while maintaining the core heterocyclic scaffold.May have limited commercial availability and higher cost compared to benzoyl chlorides.
Substituted Furan-3-carbonyl chlorides Bioisosteric replacement of the thiophene ring. Furan is more polar and less aromatic than thiophene.Can lead to different biological interactions and improved solubility.The furan ring is generally less stable to strongly acidic or oxidizing conditions.
Substituted Benzoyl Chlorides Bioisosteric replacement of the thiophene ring with a benzene ring.Wide commercial availability, lower cost, and extensive literature on their reactivity.May lead to significantly different biological activity and pharmacokinetic profiles.

Experimental Protocols

The following are generalized protocols for amide synthesis using acyl chlorides. These can be adapted for this compound and its alternatives. It is crucial to optimize the reaction conditions for each specific substrate combination.

General Protocol for Amide Synthesis using an Acyl Chloride

This protocol is a standard Schotten-Baumann type reaction.[][8]

Materials:

  • Acyl chloride (e.g., this compound or an alternative) (1.0 eq)

  • Amine (primary or secondary) (1.0-1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the stirred solution.

  • In a separate flask, dissolve the acyl chloride in the anhydrous solvent.

  • Add the acyl chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with the organic solvent.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

dot

Amide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine in Anhydrous Solvent ReactionVessel Reaction at 0°C to RT Amine->ReactionVessel Base Base (e.g., TEA) Base->ReactionVessel AcylChloride Acyl Chloride in Anhydrous Solvent AcylChloride->ReactionVessel Quench Quench with Water ReactionVessel->Quench Monitor by TLC Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Concentrate Concentration Dry->Concentrate Purify Purification Concentrate->Purify FinalProduct Pure Amide Purify->FinalProduct Alternative_Selection Start Need to replace 5-Chloro-4-methoxy- thiophene-3-carbonyl chloride Objective Define Primary Objective Start->Objective Cost Reduce Cost / Improve Availability Objective->Cost Bioactivity Modulate Biological Activity Objective->Bioactivity Physicochemical Alter Physicochemical Properties Objective->Physicochemical Reactivity Modify Reactivity Objective->Reactivity Alternative1 Substituted Benzoyl Chloride Cost->Alternative1 Alternative2 Alternative Heterocyclic Acyl Chloride Bioactivity->Alternative2 Physicochemical->Alternative2 Alternative3 Thiophene with different substituents Reactivity->Alternative3 Experiment Design Comparative Experiment Alternative1->Experiment Alternative2->Experiment Alternative3->Experiment Analysis Analyze Yield, Purity, and Side Products Experiment->Analysis Decision Select Optimal Reagent Analysis->Decision

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 5-Chloro-4-methoxythiophene-3-carbonyl chloride (CAS No. 175137-49-2). As a reactive acyl chloride, this compound demands a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and compliance with environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical principles.

Core Hazard Assessment and Risk Mitigation

This compound is a dual-hazard compound. Its primary, immediate risk stems from the highly reactive acyl chloride functional group. The secondary risk relates to its classification as a chlorinated organic compound, which has specific implications for waste stream management.

The acyl chloride group reacts vigorously with nucleophiles, most notably water, leading to a rapid and exothermic release of corrosive hydrochloric acid (HCl) gas.[1][2] The compound is classified as corrosive and causes severe skin and eye burns.[3][4][5] Therefore, all handling and disposal operations must be meticulously planned to control this reactivity.

Table 1: Hazard Profile of this compound

Hazard CategoryDescriptionMitigation Strategy
Reactivity Moisture-sensitive solid. Reacts exothermically with water, alcohols, bases, and amines.[5]Store in a tightly sealed container in a dry, inert atmosphere.[3] All disposal steps must involve a controlled quenching protocol.
Corrosivity Causes severe burns to eyes, skin, and respiratory tract upon contact or inhalation.[3][5]Handle exclusively within a certified chemical fume hood. Utilize mandatory Personal Protective Equipment (PPE).
Toxicity Inhalation of vapors or decomposition products (HCl) is harmful.[3]Use adequate ventilation and appropriate respiratory protection if exposure limits are at risk of being exceeded.[3]
Environmental As a chlorinated organic compound, it is subject to specific hazardous waste regulations.[6] Improper disposal or incineration can lead to the formation of toxic byproducts.[7][8][9]Do not dispose of down the drain or in general waste. The final waste product must be segregated as "Halogenated Organic Waste" and handled by a licensed disposal service.

Table 2: Mandatory Personal Protective Equipment (PPE) and Engineering Controls

Control TypeSpecificationRationale
Engineering Certified Chemical Fume HoodTo contain the solid material and any HCl gas evolved during handling or quenching.[3]
Eyewash Station & Safety ShowerMust be immediately accessible for emergency use in case of accidental contact.[3]
PPE: Eyes/Face Chemical Safety Goggles & Face ShieldProvides protection against splashes of quenching solution and potential violent reactions.[4][10]
PPE: Skin Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)To prevent skin contact and burns. Always inspect gloves before use.[3]
PPE: Body Flame-retardant Laboratory CoatTo protect from splashes and spills.

The Core Principle of Disposal: Controlled Quenching

The fundamental strategy for disposing of residual this compound is to safely and completely neutralize its reactivity. This is achieved through a controlled chemical reaction known as "quenching," which intentionally hydrolyzes the acyl chloride group to its corresponding, and far less reactive, carboxylic acid (5-Chloro-4-methoxythiophene-3-carboxylic acid).

The reaction is as follows: C₆H₄Cl(OCH₃)S(COCl) + 2 NaOH → C₆H₄Cl(OCH₃)S(COONa) + NaCl + H₂O

This process must be managed carefully to control the rate of reaction and the resulting heat generation. The following workflow diagram outlines the critical decision-making and operational steps for safe quenching.

G Diagram 1: Disposal Workflow for this compound cluster_prep Preparation Phase cluster_exec Execution Phase cluster_final Finalization Phase start Start: Residual Chemical Identified for Disposal ppe Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe Safety First fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood prep_quench Prepare Quenching Solution (e.g., 2.5 M NaOH) in an Ice Bath fume_hood->prep_quench dissolve Dissolve/Slurry Solid in an Inert, Aprotic Solvent (Optional) prep_quench->dissolve For better control add_slowly Add Chemical SLOWLY and Portion-wise to Quenching Solution prep_quench->add_slowly For direct addition dissolve->add_slowly monitor Monitor Reaction: Observe for Off-Gassing & Control Temperature add_slowly->monitor stir Allow Mixture to Stir Until Reaction is Complete monitor->stir check_ph Check and Neutralize pH (Target pH 6-8) stir->check_ph containerize Transfer to a Labeled Hazardous Waste Container check_ph->containerize label_waste Label Container: 'HALOGENATED ORGANIC WASTE' List Contents containerize->label_waste end Arrange for Pickup by Licensed Waste Disposal Service label_waste->end

Caption: Disposal workflow for this compound.

Step-by-Step Laboratory-Scale Disposal Protocol

This protocol is intended for small quantities (<10 g) of residual material. For larger quantities, consult your institution's Environmental Health & Safety (EHS) department.

Materials Required:

  • Appropriate glass beaker or flask (sized so the final volume does not exceed 50% of the container's capacity).

  • Stir bar and magnetic stir plate.

  • Ice bath.

  • pH paper or pH meter.

  • Sodium hydroxide (NaOH) solution, ~2.5 M.

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) solution, ~1 M for final pH adjustment.

  • Designated halogenated organic waste container.

Procedure:

  • Setup and Pre-cooling: Place the beaker or flask containing the magnetic stir bar in the ice bath on the stir plate. Ensure all work is performed within a chemical fume hood.[3]

  • Prepare Quenching Solution: Pour the 2.5 M sodium hydroxide solution into the reaction vessel. Allow it to cool in the ice bath with gentle stirring for 10-15 minutes. The use of a basic solution is effective for both hydrolyzing the acyl chloride and neutralizing the HCl byproduct in a single step.[11][12]

  • Controlled Addition: Very slowly, add small portions of the this compound solid to the cold, stirring NaOH solution.

    • Causality: The slow, portion-wise addition is critical to control the exothermic reaction.[13] Adding the quenching solution to the acyl chloride is not recommended as it can cause an initial, violent reaction on the surface.

  • Monitor the Reaction: Observe the reaction closely. You may see fizzing or bubbling as HCl is generated and immediately neutralized. Ensure the temperature of the solution does not rise significantly. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside before continuing.

  • Complete the Reaction: Once all the material has been added, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir at room temperature for another hour to ensure the reaction is complete.

  • Neutralization and Verification: Check the pH of the resulting solution. It will likely be basic. Slowly add 1 M HCl or H₂SO₄ while stirring until the pH is between 6 and 8.[1]

    • Trustworthiness: This final neutralization step ensures the waste is not corrosive and is stable for storage before final disposal.[14]

  • Containerize for Disposal: Carefully transfer the neutralized aqueous solution into a designated hazardous waste container clearly labeled "HALOGENATED ORGANIC WASTE".

  • Final Labeling: List the chemical constituents on the container's waste tag (e.g., water, 5-Chloro-4-methoxythiophene-3-carboxylic acid sodium salt, sodium chloride).

  • Arrange for Pickup: Store the waste container in a designated satellite accumulation area and arrange for pickup by your institution's licensed hazardous waste disposal service.[4][10]

Emergency Procedures

In the event of an accident, immediate and correct action is vital.

Table 3: Emergency Response Actions

IncidentResponse Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Seek immediate medical attention.[4][5]
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Small Spill (<5g) Wearing full PPE, cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do NOT use combustible materials. Sweep up the material carefully, place it in a sealed container, and treat it as hazardous waste for quenching and disposal.[3][10]
Large Spill Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency response team immediately. Do not attempt to clean it up yourself.

References

  • Material Safety D
  • Thermal studies of chlorinated thiophenols. Open Research Newcastle.
  • Acid Chlorides and Chloroform
  • Hazardous Chemical Compounds & Hazardous Waste. IN.gov.
  • Standard Operating Procedure - Hydrochloric Acid. University of California, Merced.
  • Quenching Reactive Substances. KGROUP.
  • Safety D
  • SAFETY D
  • How to dispose of hydrochloric acid. Lab Alley.
  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Chemical Waste Disposal Guidelines. Emory University.
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • SAFETY D
  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
  • Managing and Disposing of Household Hazardous Waste. NY.Gov.
  • 3-Thiophenecarbonylchloride, 5-bromo-4-methoxy- MSDS.
  • Protocol for quenching reactive chemicals. EPFL.
  • Keene State College - Hazardous Waste Management Procedures.
  • Quenching of Water Reactive Materials. Richmond Sarpong Group, UC Berkeley.
  • Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorinated Paraffin.
  • Identification of the Released and Transformed Products during the Thermal Decomposition of a Highly Chlorin

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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Chloro-4-methoxythiophene-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Understanding the Primary Hazards

5-Chloro-4-methoxythiophene-3-carbonyl chloride is a reactive acyl chloride derivative. Its handling demands rigorous safety protocols due to its classification as a corrosive and moisture-sensitive solid.[1] The primary operational risks stem from its rapid reaction with water, including atmospheric moisture, to produce hydrochloric acid (HCl) gas. This reaction is exothermic and can lead to a rapid increase in pressure and the release of corrosive vapors. Direct contact with the solid or its vapors will cause severe chemical burns to the eyes, skin, and respiratory tract.[1] Therefore, all handling procedures must be designed to prevent both direct physical contact and inhalation of vapors or dust.

Hazard Analysis: The 'Why' Behind the Precautions

To select the appropriate Personal Protective Equipment (PPE), it is crucial to understand the chemical causality behind the hazards. The molecule's reactivity is dominated by the acyl chloride functional group (-COCl).

  • Corrosivity and Water Reactivity: Acyl chlorides are highly electrophilic and react readily with nucleophiles. The most common nucleophile in a laboratory environment is water. This hydrolysis reaction is vigorous and produces the corresponding carboxylic acid and hydrochloric acid.[2][3]

    Reaction:R-COCl + H₂O → R-COOH + HCl (gas/aerosol)

    This reaction explains several key hazards:

    • Moisture Sensitivity: The material must be stored and handled in dry conditions to prevent degradation and pressure buildup in containers.[1]

    • Respiratory Burns: Inhaled dust can react with moisture in the lungs to form HCl, causing severe and immediate damage to the respiratory tract.[1]

    • Contact Burns: The compound itself is corrosive, and its reaction with skin moisture exacerbates the resulting chemical burns.[1][4]

  • Thiophene Core: While the acyl chloride group dictates the acute reactivity, the chlorinated thiophene core contributes to the overall toxicological profile. Thiophene and its derivatives can be irritating to the skin and eyes and may pose a risk of organ damage with chronic or high-level exposure.[5][6]

The First Line of Defense: Engineering and Administrative Controls

PPE is the last line of defense. Before any personal equipment is considered, robust engineering and administrative controls must be in place.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood to contain corrosive dust and HCl vapors.[1][7]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible and tested regularly.[1][8]

  • Restricted Access: The area where the chemical is handled should be clearly marked, and access should be restricted to trained personnel only.

  • Standard Operating Procedure (SOP): A detailed, site-specific SOP for handling this chemical must be written and approved. This SOP should include procedures for routine handling, emergency response, and waste disposal.

Personal Protective Equipment (PPE): A Head-to-Toe Protocol

The selection of PPE must be tailored to the scale and nature of the operation. The following table summarizes the minimum requirements.

Protection Type Routine Handling (Small Scale, in Fume Hood) Emergency or Large Spill Response Justification
Eye & Face Chemical splash goggles AND a full-face shield.[2]Chemical splash goggles AND a full-face shield, or a full-face respirator.[7]The severe and potentially irreversible damage to eyes from a splash of corrosive material necessitates maximum protection.
Hand Double-gloving: Butyl rubber or a laminate film glove as the outer layer, with a nitrile glove as the inner layer.[7]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber) with extended cuffs.Acyl chlorides are aggressive. Butyl rubber offers excellent resistance. Double-gloving protects against tears and allows for safe removal of the contaminated outer glove.
Body Flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.Chemical-resistant apron or a fully encapsulating suit, depending on the spill size.Protects against incidental contact and splashes. A chemical-resistant apron provides a higher level of protection for the torso.
Respiratory Not required if handled exclusively within a certified fume hood.Mandatory: A full-face air-purifying respirator (APR) with combination cartridges for organic vapors and acid gases (e.g., HCl) or a self-contained breathing apparatus (SCBA).[1][7]HCl vapor produced during a spill can quickly overwhelm a workspace. A respirator is critical to prevent severe respiratory burns.
Footwear Closed-toe, chemical-resistant leather or rubber shoes.Chemical-resistant boots, preferably with steel toes.Protects feet from spills and falling objects.

Procedural Guidance: Safe Handling Workflows

Protocol 1: Weighing and Transferring the Solid
  • Preparation: Ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items, especially water and other nucleophilic solvents.

  • Don PPE: Don all required PPE as outlined for routine handling.

  • Inert Atmosphere: If possible, use a glove box or an inert atmosphere to weigh the material. If not, perform the weighing in the fume hood.

  • Transfer: Use a powder funnel and anti-static spatulas to transfer the solid. Avoid creating dust.

  • Closure: Tightly cap the source bottle immediately after dispensing.

  • Cleanup: Gently wipe down the spatula and work surface with a cloth lightly dampened with a non-reactive solvent (e.g., hexane), followed by a dry cloth. Dispose of wipes as hazardous waste.

Diagram: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task Assessment task_type What is the task? start->task_type weighing Routine Weighing/ Transfer (<10g) task_type->weighing Routine reaction Reaction Workup/ Quenching task_type->reaction Workup spill Spill or Emergency task_type->spill Emergency ppe_routine Required PPE: - Face Shield & Goggles - FR Lab Coat - Double Gloves (Butyl outer) - Work in Fume Hood weighing->ppe_routine reaction->ppe_routine ppe_emergency Required PPE: - Full-Face Respirator (Acid Gas) - Chemical Suit/Apron - Heavy-Duty Butyl Gloves - Chemical Boots spill->ppe_emergency

Caption: PPE selection workflow based on the specific laboratory task.

Operational Plans: Decontamination and Disposal

Safe disposal is a critical part of the handling process. Never dispose of this compound directly.

Decontamination of Equipment
  • Glassware and equipment should be rinsed with a non-reactive organic solvent (e.g., toluene or dichloromethane) to remove residual material.

  • The equipment should then be carefully and slowly submerged in a container of a suitable alcohol (e.g., isopropanol) to quench any remaining acyl chloride.[3] This should be done in a fume hood.

  • After quenching, the equipment can be washed normally.

Disposal of Unused Material and Contaminated Waste
  • Quenching: Unused or waste material must be neutralized before disposal. A recommended method is the slow, portion-wise addition of the chemical to a stirred, ice-cold solution of sodium bicarbonate or a suitable alcohol like isopropanol in a fume hood.[3] The reaction can be vigorous; control the rate of addition carefully.

  • Waste Collection: The neutralized mixture should be collected in a properly labeled hazardous waste container.

  • Contaminated PPE: Used gloves, wipes, and other contaminated disposable materials should be collected in a sealed, labeled hazardous waste bag and disposed of according to institutional and local regulations. Do not mix with regular trash.

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling this reactive compound, ensuring a safer laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.